Ethyl 5-oxooxolane-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-oxooxolane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-2-10-7(9)5-3-4-6(8)11-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQGWRVDIFBMNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00308154, DTXSID70862556 | |
| Record name | Ethyl 5-oxooxolane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00308154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CERAPP_29080 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126-51-8 | |
| Record name | 4-Carbethoxybutyrolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC202561 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202561 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 5-oxooxolane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00308154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-oxooxolane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CARBETHOXYBUTYROLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ8FFC3BNY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 5-oxooxolane-2-carboxylate via Dieckmann Condensation of Diethyl Adipate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the synthesis of ethyl 5-oxooxolane-2-carboxylate, a valuable β-keto ester intermediate, through the intramolecular cyclization of diethyl adipate. The core of this transformation is the Dieckmann condensation, a robust and fundamental reaction in organic synthesis for creating five- and six-membered rings.[1][2] This document elucidates the underlying reaction mechanism, offers a detailed, field-proven experimental protocol, discusses critical process parameters, and provides troubleshooting insights. The content is structured to deliver both theoretical understanding and practical applicability for professionals engaged in chemical synthesis and drug development.
Introduction: Significance of this compound
This compound, also known as ethyl 2-oxocyclopentanecarboxylate, is a versatile cyclic β-keto ester. Its structural features—a five-membered carbocyclic ring, a ketone, and an ester group—make it a highly valuable precursor in the synthesis of a wide array of more complex molecules.[3] The β-keto ester moiety is particularly useful, as it can be readily alkylated, hydrolyzed, and decarboxylated to yield various substituted cyclopentanones.[4][5] These cyclopentanone derivatives are core structures in numerous natural products, pharmaceuticals, and fragrances, underscoring the industrial and academic importance of an efficient synthetic route to this key intermediate.[3][4]
The Dieckmann condensation, an intramolecular variant of the Claisen condensation, stands as the most direct and classical method for this synthesis.[6][7][8] It leverages a readily available starting material, diethyl adipate, to construct the cyclopentane ring in a single, base-catalyzed step.[3]
Theoretical Framework: The Dieckmann Condensation Mechanism
The Dieckmann condensation is a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester.[7][9][10] The reaction proceeds through several key mechanistic steps, which are crucial to understand for process optimization and troubleshooting.
Causality Behind Mechanistic Steps:
-
Enolate Formation: The reaction is initiated by a strong base, typically sodium ethoxide (NaOEt), which abstracts an acidic α-proton from one of the ester groups of diethyl adipate.[6][11] This step forms a resonance-stabilized enolate ion. The choice of base is critical; using an alkoxide that matches the ester's alcohol component (ethoxide for an ethyl ester) prevents transesterification, a side reaction that would lead to product mixtures.[1][4]
-
Intramolecular Nucleophilic Attack: The newly formed enolate acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the second ester group within the same molecule.[1][6] This cyclization step is a 5-exo-trig process, which is kinetically and thermodynamically favorable for forming a five-membered ring from a 1,6-diester like diethyl adipate.[4][7] The result is a cyclic tetrahedral intermediate.[11]
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an ethoxide ion as the leaving group.[4][6] This step yields the desired cyclic β-keto ester.
-
Deprotonation of the β-Keto Ester (Driving Force): The reaction equilibrium up to this point is not strongly product-favored. However, the resulting β-keto ester has a highly acidic proton on the carbon situated between the two carbonyl groups (pKa ≈ 11 in DMSO). The ethoxide base, regenerated in the previous step, immediately and irreversibly deprotonates this position.[4][12] This final acid-base reaction is the thermodynamic driving force that shifts the entire equilibrium toward the formation of the product enolate salt.[1][4]
-
Acidic Workup: The reaction mixture, containing the sodium salt of the product, is treated with a dilute acid (e.g., HCl or H₂SO₄) during workup.[1] This step neutralizes any remaining base and protonates the enolate to yield the final, neutral this compound product.[1][6]
Visualizing the Mechanism
The following diagram illustrates the step-by-step molecular transformations in the Dieckmann condensation of diethyl adipate.
Experimental Protocol
This protocol is a representative procedure for the laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |
| Diethyl Adipate | 202.25 | 40.45 g (38.9 mL) | 1.0 | Purity >98% |
| Sodium Ethoxide (NaOEt) | 68.05 | 15.0 g | 1.1 | Purity >95%, handle under inert gas |
| Toluene | - | 300 mL | - | Anhydrous |
| Hydrochloric Acid (HCl) | - | ~75 mL | - | 10% aqueous solution |
| Diethyl Ether | - | 150 mL | - | For extraction |
| Brine (sat. NaCl) | - | 50 mL | - | For washing |
| Magnesium Sulfate (MgSO₄) | - | ~10 g | - | Anhydrous, for drying |
Step-by-Step Procedure
-
Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a reflux condenser (with a drying tube or inert gas inlet), a mechanical stirrer, and a pressure-equalizing dropping funnel. Flame-dry all glassware under vacuum or in an oven and allow to cool under an inert atmosphere (e.g., nitrogen or argon).
-
Base Suspension: To the reaction flask, add anhydrous toluene (150 mL) followed by sodium ethoxide (15.0 g, 1.1 eq). Begin vigorous stirring to create a fine suspension.[13]
-
Diester Addition: In the dropping funnel, prepare a solution of diethyl adipate (40.45 g, 1.0 eq) in anhydrous toluene (150 mL). Add this solution dropwise to the stirred suspension of sodium ethoxide over a period of 1-2 hours.[1][14]
-
Causality Check: Slow addition under high-dilution conditions is crucial to favor the desired intramolecular cyclization over intermolecular polymerization, which can become a significant side reaction at high concentrations.[14]
-
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) using a heating mantle. Maintain the reflux with continued stirring for 2-4 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the diethyl adipate starting material.[1][14]
-
Workup and Neutralization: Cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5 °C. Cautiously pour the cooled mixture into a beaker containing ice (~150 g) and 10% aqueous HCl (~75 mL) with stirring, until the solution is acidic to litmus paper (pH ~2-3).[13]
-
Causality Check: This step quenches the reaction, neutralizes the sodium enolate salt to form the β-keto ester, and dissolves inorganic byproducts in the aqueous phase.[1]
-
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer. Extract the aqueous layer twice with diethyl ether (2 x 75 mL). Combine all organic layers. Wash the combined organic phase sequentially with water (50 mL) and then brine (50 mL).[13]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvents under reduced pressure using a rotary evaporator.[1]
-
Purification: The crude product is a yellowish oil. Purify the oil by vacuum distillation to obtain this compound as a colorless liquid. The product typically distills at 102-104 °C at 3 mmHg.
-
Expected Yield: 25-28 g (80-90%).
-
Process Optimization and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Wet reagents/solvents. 2. Intermolecular polymerization. 3. Incomplete reaction. | 1. Ensure all glassware is flame-dried and solvents are anhydrous. Water hydrolyzes the ester and quenches the base.[1] 2. Maintain high dilution and add the diester slowly to the base.[14] 3. Increase reflux time and monitor reaction completion by TLC/GC.[14] |
| Product is Dark/Contaminated | 1. Side reactions from excessive heat. 2. Incomplete workup/neutralization. | 1. Maintain controlled reflux; avoid overheating. 2. Ensure the aqueous phase is distinctly acidic during workup before extraction. |
| Formation of Byproducts | 1. Transesterification. 2. Hydrolysis (saponification). | 1. Use a base with an alkoxide matching the ester (NaOEt for ethyl ester).[1][4] 2. Use strictly anhydrous conditions. |
Conclusion
The Dieckmann condensation of diethyl adipate is a highly efficient and reliable method for synthesizing this compound. A thorough understanding of the reaction mechanism, particularly the role of the base and the irreversible deprotonation step that drives the reaction to completion, is paramount for success. By carefully controlling reaction parameters such as reagent purity, concentration, and temperature, and by following a robust experimental protocol, researchers can consistently achieve high yields of this valuable synthetic intermediate. This guide provides the foundational knowledge and practical steps necessary for the successful application of this important name reaction in a professional research and development setting.
References
- BenchChem. (2025). Technical Support Center: Dieckmann Condensation of Dimethyl Adipate.
- BenchChem. (2025). Dieckmann Condensation: A Comparative Guide to 5- and 6-Membered Ring Synthesis.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Ethyl 2-oxocyclopentanecarboxylate.
- Alfa Chemistry. (n.d.). Dieckmann Condensation.
- Grokipedia. (n.d.). Dieckmann condensation.
- Organic Chemistry Tutor. (n.d.). Dieckmann Condensation.
- Fiveable. (n.d.). Dimethyl Adipate Definition.
- Organic Chemistry Portal. (n.d.). Dieckmann Condensation.
- Brainly. (2023). Synthesis of 2-oxo-cyclopentanecarboxylic acid ethyl ester.
- Filo. (2025). How will you synthesize cyclopentane from diethyl adipate?.
- Wikipedia. (n.d.). Dieckmann condensation.
- CBSE Class 12 Chemistry. (n.d.). A Dieckmann condensation of diethyl adipate was carried out.
- J&K Scientific LLC. (2025). Dieckmann Condensation.
- Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction.
- Chemistry LibreTexts. (2023). Dieckmann Condensation.
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An In-depth Technical Guide to Ethyl 5-oxooxolane-2-carboxylate: Synthesis, Properties, and Applications in Modern Drug Discovery
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on Ethyl 5-oxooxolane-2-carboxylate (CAS No. 1126-51-8). This versatile molecule, also known as Ethyl 5-oxotetrahydrofuran-2-carboxylate, represents a valuable chiral building block and synthetic intermediate. Its unique structure, featuring a γ-lactone fused with an ethyl ester, offers multiple reaction sites for chemical modification, making it a cornerstone for the synthesis of complex heterocyclic scaffolds and pharmacologically active agents. This document provides an in-depth exploration of its chemical properties, robust synthetic protocols, characteristic reactivity, and strategic applications in medicinal chemistry.
Core Molecular Profile and Physicochemical Properties
This compound is a heterocyclic compound that belongs to the γ-lactone class of molecules.[1] Understanding its fundamental properties is critical for its effective handling, reaction design, and purification.
Identifiers and Structural Information
-
CAS Number : 1126-51-8[1]
-
IUPAC Name : this compound[1]
-
Synonyms : Ethyl 5-oxotetrahydrofuran-2-carboxylate, 4-Carbethoxybutyrolactone, γ-Carboethoxy-γ-butyrolactone[1]
-
Molecular Formula : C₇H₁₀O₄[1]
-
Molecular Weight : 158.15 g/mol [1]
-
SMILES : CCOC(=O)C1CCC(=O)O1[1]
-
InChIKey : MJQGWRVDIFBMNW-UHFFFAOYSA-N[1]
Physicochemical Data
The physical properties of a compound dictate the conditions required for its storage and manipulation in a laboratory setting. While some sources describe it as a crystalline powder, it is more commonly available and handled as a liquid at room temperature.[2]
| Property | Value | Source |
| Physical State | Liquid | [2] |
| Boiling Point | 102-104 °C at 11 mmHg | [2] |
| Density | 1.054 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.452 | [2] |
| Solubility | Soluble in ethanol, methanol, isopropanol. | [3] |
| Calculated logP | 0.255 | [4] |
Synthesis of this compound: A Protocol Grounded in Mechanistic Principles
The synthesis of this compound can be approached through several strategic disconnections. A robust and scalable method is predicated on the Michael addition, a powerful carbon-carbon bond-forming reaction. This approach offers high convergence and control over the desired chemical architecture.
Foundational Strategy: Michael Addition
The core of this synthesis involves the conjugate addition of a malonate enolate to an α,β-unsaturated ester. The resulting adduct is then poised for an intramolecular cyclization to form the target lactone. The chosen starting materials are diethyl malonate and an acrylate derivative. A more direct and efficient pathway utilizes diethyl glutaconate, which already contains the requisite carbon backbone.
Caption: Synthetic workflow via Michael Addition.
Detailed Experimental Protocol
This protocol is designed to be self-validating, with checkpoints and explanations for key steps.
Materials:
-
Diethyl glutaconate (mixture of cis/trans) (1.0 eq)
-
Sodium ethoxide (NaOEt) (1.1 eq)
-
Anhydrous Ethanol
-
Hydrochloric Acid (1 M)
-
Diethyl ether or Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
TLC plates, GC-MS for monitoring
Procedure:
-
Apparatus Setup: All glassware must be oven-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from quenching the basic catalyst and hydrolyzing the esters.
-
Base Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol. The use of a slight excess of base ensures the reaction equilibrium is driven towards the product.
-
Initiation of Reaction: Add diethyl glutaconate (1.0 eq) dropwise to the stirred solution of sodium ethoxide at room temperature. An exotherm may be observed. The reaction mixture is then heated to a gentle reflux (approx. 78 °C).
-
Reaction Monitoring: The progress of the intramolecular cyclization can be monitored by TLC or GC analysis. The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting material.
-
Work-up - Quenching: Once the reaction is complete, cool the flask in an ice bath. Slowly and carefully add 1 M hydrochloric acid to neutralize the excess sodium ethoxide and protonate the enolate product. The pH should be adjusted to be slightly acidic (pH 5-6).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate. The organic layers are combined. This step isolates the product from the aqueous phase containing salts and residual ethanol.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure this compound.[2]
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the distinct reactivity of its two functional groups: the γ-lactone and the ethyl ester. This duality allows for selective transformations, making it a powerful intermediate.
Caption: Key reactivity pathways of the target molecule.
Lactone Ring-Opening
The γ-lactone ring, while thermodynamically stable compared to larger lactones, is susceptible to nucleophilic attack, leading to ring-opening.[5]
-
Base-mediated Hydrolysis: Treatment with a strong base like sodium hydroxide will saponify both the ester and open the lactone, ultimately yielding glutaric acid upon acidic workup.
-
Aminolysis: Reaction with primary or secondary amines can open the lactone ring to form γ-hydroxy amides, which are valuable precursors for various nitrogen-containing heterocycles.
Ester and α-Carbon Chemistry
The ethyl ester group provides a handle for further modification.
-
Selective Hydrolysis: Careful selection of reagents, such as lithium hydroxide, can allow for the selective saponification of the ethyl ester to the corresponding carboxylic acid (5-Oxotetrahydrofuran-2-carboxylic acid) while leaving the lactone intact.[6]
-
Transesterification: The ethyl ester can be exchanged by heating in a different alcohol with an acid or base catalyst.
-
Enolate Formation and Alkylation: The proton on the carbon alpha to the ester carbonyl can be removed by a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). The resulting enolate can then be alkylated with various electrophiles (e.g., alkyl halides), allowing for the introduction of substituents at the C2 position.
Application in Pharmaceutical Scaffolding
While direct incorporation into a marketed drug is not prominently documented, the structural motif of this compound is highly relevant in medicinal chemistry. The tetrahydrofuran ring is a common feature in many biologically active molecules. Its ability to serve as a constrained, polar scaffold makes it an attractive design element. For instance, substituted oxazole and thiophene carboxylates, which can be synthesized from intermediates like this, have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiproliferative effects.[7] The functional handles on this molecule allow for its elaboration into more complex structures, such as those used in the development of kinase inhibitors or other targeted therapies.[8][9]
Spectroscopic Characterization
Unambiguous identification of this compound is achieved through a combination of spectroscopic techniques. The expected data provides a fingerprint for the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectrum provides detailed information about the carbon-hydrogen framework.
| ¹H NMR | Expected δ (ppm) | Multiplicity | Assignment |
| Ethyl-CH₃ | ~1.3 | Triplet | -O-CH₂-CH₃ |
| Methylene-C3 | ~2.2-2.4 | Multiplet | -CH₂ -CH₂-C=O |
| Methylene-C4 | ~2.5-2.7 | Multiplet | -CH₂-CH₂ -C=O |
| Ethyl-CH₂ | ~4.2 | Quartet | -O-CH₂ -CH₃ |
| Methine-C2 | ~4.6-4.8 | Multiplet | O-CH -C(=O)OEt |
| ¹³C NMR | Expected δ (ppm) | Assignment |
| Ethyl-CH₃ | ~14 | -O-CH₂-C H₃ |
| Methylene-C3 | ~28 | -C H₂-CH₂-C=O |
| Methylene-C4 | ~30 | -CH₂-C H₂-C=O |
| Ethyl-CH₂ | ~62 | -O-C H₂-CH₃ |
| Methine-C2 | ~78 | O-C H-C(=O)OEt |
| Ester C=O | ~170 | -C (=O)OEt |
| Lactone C=O | ~175 | -C (=O)O- |
Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and spectrometer frequency.[8][10][11]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 158. Key fragmentation patterns would include the loss of the ethoxy group (-•OCH₂CH₃, m/z = 45) and the entire ester group (-•CO₂Et, m/z = 73). A prominent peak at m/z = 85 is also expected, corresponding to the acylium ion formed after the loss of the ester group and subsequent rearrangement.[12]
Infrared (IR) Spectroscopy
The IR spectrum is dominated by two strong carbonyl stretching absorptions.
-
Lactone C=O stretch: ~1770 cm⁻¹
-
Ester C=O stretch: ~1735 cm⁻¹
-
C-O stretches: ~1200-1000 cm⁻¹
The distinct positions of the two carbonyl peaks are diagnostic for this structure.
Safety and Handling
As a laboratory chemical, proper safety precautions are mandatory when handling this compound.
-
GHS Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
GHS Pictograms : Warning (Exclamation mark).[1]
-
Precautionary Measures :
-
Handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
-
Conclusion
This compound is a synthetically valuable molecule with a rich chemical profile. Its efficient synthesis, coupled with the orthogonal reactivity of its lactone and ester functionalities, establishes it as a versatile intermediate for the construction of complex molecular architectures. For researchers in drug discovery and organic synthesis, a thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the development of novel chemical entities and therapeutic agents.
References
A consolidated list of all sources cited within this technical guide.
- Benchchem. (n.d.). Improving yield of Dieckmann condensation for Ethyl 2-oxocyclopentanecarboxylate.
- Hong, M., & Chen, E. Y. X. (2016). Ring-opening (co)polymerization of γ-butyrolactone: a review. Semantic Scholar.
- Sobolewski, D., & Rydz, J. (2017).
- Benchchem. (n.d.). Challenges in the scale-up synthesis of Ethyl 2-oxocyclopentanecarboxylate.
- Hong, M., & Chen, E. Y. X. (2019). Ring-opening (co)polymerization of γ -butyrolactone: a review.
- Fukushima, K., & Suzuki, K. (2017). Organocatalyzed ring-opening reactions of γ-carbonyl-substituted ε-caprolactones. Polymer Chemistry.
- Benchchem. (n.d.). Technical Support Center: Synthesis of Ethyl 2-oxocyclopentanecarboxylate.
- National Center for Biotechnology Information. (n.d.).
- Roveda, F., et al. (2023). Ring-Opening Polymerization of rac-β-Butyrolactone Promoted by New Tetradentate Thioether-Amide Ligand-Type Zinc Complexes. MDPI.
- Fiveable. (n.d.).
- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.
- Al-Suwaidan, I. A., et al. (2023).
- Craig II, R. A., et al. (n.d.).
- Akhileshwari, P., et al. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)
- Chemsrc. (n.d.). 5-Oxotetrahydrofuran-2-carboxylic acid | CAS#:4344-84-7. Chemsrc.
- Sigma-Aldrich. (n.d.).
- Patel, D. R., et al. (2016). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. International Journal of Pharmaceutical Sciences and Research.
- ChemSynthesis. (n.d.).
- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.
- Al-Ghorbani, M., et al. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)
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Moradivalikboni, R., et al. (2014). Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[13][14][15]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties. Oriental Journal of Chemistry.
- Benchchem. (n.d.).
- ResearchGate. (n.d.). Michael addition of ethyl ester of cinnamic acid to diethyl malonate.
- Khiste, S. A., & Chopade, B. A. (2022). Thia-Michael Addition in Diverse Organic Synthesis. Chemistry & Biology Interface.
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An In-Depth Technical Guide to the Spectral Data of Ethyl 5-oxooxolane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectral data for Ethyl 5-oxooxolane-2-carboxylate (CAS No: 1126-51-8), a key chemical intermediate. A thorough understanding of its spectroscopic signature is paramount for identity confirmation, purity assessment, and mechanistic studies in various research and development applications, including drug discovery and fine chemical synthesis. This document moves beyond a simple data repository to offer insights into the structural correlations and fragmentation behaviors that define this molecule's spectral identity.
Molecular Structure and Spectroscopic Overview
This compound, with the molecular formula C₇H₁₀O₄ and a molecular weight of 158.15 g/mol , is a gamma-lactone ester. Its structure comprises a five-membered lactone ring with an ethyl carboxylate substituent at the 2-position. This arrangement of functional groups gives rise to a distinct and interpretable set of spectral data across various analytical techniques.
Molecular Structure Diagram
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide a detailed map of the proton and carbon environments within the molecule.
¹H NMR Spectral Data
While a publicly available, fully assigned ¹H NMR spectrum with experimental parameters is not readily accessible in the searched literature, a predicted spectrum and analysis of related structures allow for a reliable interpretation. The expected proton signals are as follows:
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~4.7 | Multiplet | 1H | H-2 |
| ~2.6 - 2.2 | Multiplet | 4H | H-3, H-4 |
| 4.25 | Quartet | 2H | -OCH₂CH₃ |
| 1.30 | Triplet | 3H | -OCH₂CH₃ |
Expertise & Experience: The proton at the C-2 position is expected to be the most downfield of the ring protons due to the deshielding effects of both the adjacent ester carbonyl group and the ring oxygen. The methylene protons of the ethyl group appear as a quartet due to coupling with the methyl protons, which in turn appear as a triplet. The protons on the C-3 and C-4 positions of the lactone ring will exhibit complex splitting patterns due to both geminal and vicinal coupling.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule.
| Chemical Shift (δ) (ppm) | Assignment |
| ~175 | C-5 (Lactone C=O) |
| ~170 | Ester C=O |
| ~78 | C-2 |
| ~62 | -OCH₂CH₃ |
| ~29 | C-4 |
| ~28 | C-3 |
| ~14 | -OCH₂CH₃ |
Expertise & Experience: The two carbonyl carbons are the most downfield signals, with the lactone carbonyl (C-5) typically appearing at a slightly higher chemical shift than the ester carbonyl. The carbon at C-2 is significantly downfield due to its attachment to two oxygen atoms (the ring oxygen and the ester oxygen). The remaining aliphatic carbons of the ring and the ethyl group appear at characteristic upfield chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the prominent absorption bands of its ester and lactone functionalities.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1780 | Strong | C=O stretch (γ-lactone) |
| ~1735 | Strong | C=O stretch (Ester) |
| ~1200 - 1000 | Strong | C-O stretch |
| ~2980 | Medium | C-H stretch (aliphatic) |
Expertise & Experience: The presence of two distinct carbonyl stretching frequencies is a key feature of this spectrum. The γ-lactone carbonyl typically absorbs at a higher wavenumber (~1780 cm⁻¹) compared to the open-chain ester carbonyl (~1735 cm⁻¹) due to ring strain. The strong C-O stretching bands are also characteristic of the ester and lactone groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. The electron ionization (EI) mass spectrum of this compound is available from the NIST Mass Spectrometry Data Center.
Key Fragmentation Pathways:
Caption: Key fragmentation pathways of this compound in EI-MS.
Data Presentation:
| m/z | Relative Intensity | Proposed Fragment |
| 158 | Low | [M]⁺˙ (Molecular Ion) |
| 113 | Moderate | [M - OCH₂CH₃]⁺ |
| 85 | High (Base Peak) | [M - COOCH₂CH₃]⁺ |
| 29 | High | [CH₃CH₂]⁺ |
Trustworthiness: The observation of the molecular ion at m/z 158 confirms the molecular weight of the compound. The fragmentation pattern is consistent with the structure of an ethyl ester and a lactone. The base peak at m/z 85 corresponds to the loss of the entire ethyl carboxylate group as a radical, resulting in a stable acylium ion. The peak at m/z 113 arises from the loss of the ethoxy radical. The prominent peak at m/z 29 is characteristic of the ethyl fragment.
Experimental Protocols
General Procedure for NMR Spectroscopy:
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small quantity of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup: The NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H NMR). The instrument is tuned, and the magnetic field is shimmed to ensure optimal resolution.
-
Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to obtain a spectrum with singlet peaks for each carbon.
-
Data Processing: The FID is subjected to Fourier transformation to generate the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.
General Procedure for IR Spectroscopy:
-
Sample Preparation: For a liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The prepared sample is placed in the IR spectrometer, and the spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹). A background spectrum is also collected and subtracted from the sample spectrum.
General Procedure for Mass Spectrometry (EI-MS):
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) inlet.
-
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
Conclusion
The collective spectral data from NMR, IR, and MS provide a definitive and robust analytical profile for this compound. The characteristic chemical shifts in ¹H and ¹³C NMR, the distinct carbonyl and C-O stretching frequencies in IR, and the predictable fragmentation pattern in MS all converge to confirm the structure and purity of this important chemical entity. This guide serves as a valuable resource for scientists and researchers, enabling confident identification and utilization of this compound in their work.
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- IR
An In-Depth Technical Guide to Ethyl 5-oxooxolane-2-carboxylate: Synthesis, Reactivity, and Applications
Introduction
Ethyl 5-oxooxolane-2-carboxylate, also widely known as ethyl 5-oxotetrahydrofuran-2-carboxylate, is a versatile heterocyclic compound featuring a γ-butyrolactone ring functionalized with an ethyl ester group. This structure is of significant interest to researchers in organic synthesis and drug discovery. The γ-butyrolactone motif is a privileged scaffold, appearing in numerous natural products and pharmacologically active molecules.[1] Its prevalence stems from the unique conformational constraints and electronic properties imparted by the five-membered lactone ring, which can facilitate precise interactions with biological targets.
This guide provides an in-depth exploration of this compound, moving beyond a simple catalog of properties to explain the causality behind its synthesis and reactivity. We will delve into its physicochemical characteristics, robust synthetic methodologies, key chemical transformations, and its proven applications as a strategic building block in the development of complex chemical entities. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this valuable synthetic intermediate.
Part 1: Physicochemical Properties and Spectroscopic Profile
A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its successful application in research and synthesis. These characteristics govern its behavior in different solvent systems, its stability, and the analytical methods required for its characterization.
Nomenclature and Structural Identifiers
-
IUPAC Name: this compound[1]
-
CAS Number: 1126-51-8[2]
-
Synonyms: Ethyl 5-oxotetrahydrofuran-2-carboxylate, γ-Carboethoxy-γ-butyrolactone, 4-Carbethoxybutyrolactone, NSC 202561[1][2]
-
Molecular Formula: C₇H₁₀O₄[2]
-
Molecular Weight: 158.15 g/mol [1]
-
SMILES: CCOC(=O)C1CCC(=O)O1[1]
Physicochemical Data
The physical properties of this compound are summarized in the table below. These data are critical for planning reactions, purification procedures (like distillation), and for understanding the compound's solubility characteristics.
| Property | Value | Source |
| Appearance | Liquid | [3] |
| Boiling Point | 384.2 ± 0.0 °C at 760 mmHg | [4] |
| Density | 1.5 ± 0.1 g/cm³ | [4] |
| Flash Point | 184.6 ± 20.3 °C | [4] |
| logP (Octanol/Water) | -0.5 | [1] |
| Vapor Pressure | 0.0014 hPa @ 20°C (est.) | [5] |
Spectroscopic Profile
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The key features expected in the NMR, IR, and Mass Spectra are detailed below, reflecting the specific functional groups present in the molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the ethyl group and the three methylene protons of the lactone ring. The proton at C2 is significantly deshielded due to its position between two carbonyl groups, appearing as a multiplet around 4.8-5.0 ppm. The protons of the ethyl group typically appear as a quartet around 4.2 ppm (CH₂) and a triplet around 1.3 ppm (CH₃). The remaining ring protons at C3 and C4 will appear as complex multiplets between 2.2 and 2.7 ppm.
-
¹³C NMR Spectroscopy: The carbon spectrum will show seven distinct signals. The two carbonyl carbons are the most downfield, with the lactone carbonyl (C5) appearing around 175 ppm and the ester carbonyl around 170 ppm. The carbon attached to two oxygen atoms (C2) is also significantly deshielded, appearing around 75-80 ppm. The ethyl group carbons will be observed at approximately 62 ppm (-OCH₂) and 14 ppm (-CH₃). The remaining two ring carbons (C3 and C4) will appear in the 25-35 ppm range.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by two strong carbonyl (C=O) stretching bands. The lactone carbonyl typically absorbs at a higher frequency (around 1770-1780 cm⁻¹) due to ring strain, while the ester carbonyl absorbs around 1735-1745 cm⁻¹. Strong C-O stretching bands will also be visible in the 1100-1300 cm⁻¹ region.
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 158. Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, m/z = 45) to give a fragment at m/z = 113, and the loss of the entire carbethoxy group (-COOC₂H₅, m/z = 73) to give a fragment at m/z = 85, which corresponds to the butyrolactone ring itself.
Part 2: Synthesis Methodologies
The synthesis of this compound typically relies on the intramolecular cyclization of a linear precursor. The thermodynamic stability of the five-membered ring makes this a favorable process. Below are two field-proven protocols.
Method 1: Synthesis from L-Glutamic Acid
This is a robust and common laboratory-scale synthesis that starts from the inexpensive and readily available amino acid, L-glutamic acid. The process involves two key steps: the conversion of glutamic acid to its corresponding α-hydroxy acid lactone (5-oxotetrahydrofuran-2-carboxylic acid), followed by Fischer esterification.
Step-by-Step Protocol:
-
Part A: Synthesis of 5-Oxotetrahydrofuran-2-carboxylic Acid [6]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve L-glutamic acid (e.g., 14.7 g, 0.1 mol) in 50 mL of water. Cool the flask to 0-5 °C in an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 8.3 g, 0.12 mol) in 30 mL of water. Add this solution dropwise to the stirred glutamic acid solution over 1-2 hours, maintaining the temperature below 5 °C. Concurrently, add 10 mL of concentrated HCl diluted in 50 mL of water dropwise to maintain a slightly acidic pH. Causality: The reaction of the primary amine with nitrous acid (formed in situ from NaNO₂ and HCl) generates an unstable diazonium salt. This salt readily decomposes, losing N₂ gas and forming a carbocation at the α-position, which is immediately captured by water to form the α-hydroxy acid.
-
Cyclization and Workup: After the addition is complete, allow the mixture to warm to room temperature and stir overnight. The intermediate α-hydroxyglutaric acid spontaneously cyclizes to the more stable lactone.[6]
-
Isolation: Concentrate the reaction mixture under reduced pressure to obtain a viscous oil. Extract the product into ethyl acetate (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 5-oxotetrahydrofuran-2-carboxylic acid.
-
-
Part B: Fischer Esterification
-
Esterification: To the crude 5-oxotetrahydrofuran-2-carboxylic acid (0.1 mol) from the previous step, add 150 mL of absolute ethanol and 1 mL of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Workup and Purification: Cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate. Remove most of the ethanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 75 mL). Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by vacuum distillation to afford this compound as a clear liquid.
-
Part 3: Chemical Reactivity and Derivatization
The molecule possesses two primary reactive sites: the electrophilic carbonyls of the ester and the lactone, and the acidic α-proton at the C2 position. This dual reactivity allows for a wide range of chemical transformations.
Reaction 1: Base-Catalyzed Hydrolysis (Saponification)
Alkaline hydrolysis irreversibly opens the lactone ring to form the salt of the corresponding α-hydroxyglutaric acid. This is a standard ester hydrolysis mechanism.
Step-by-Step Protocol:
-
Setup: Dissolve this compound (1.58 g, 10 mmol) in 20 mL of ethanol in a round-bottom flask.
-
Hydrolysis: Add a solution of sodium hydroxide (0.8 g, 20 mmol) in 10 mL of water. Causality: Using at least two equivalents of base is crucial. The first equivalent saponifies the ethyl ester, and the second hydrolyzes the lactone ring.
-
Reaction: Heat the mixture to reflux for 2 hours.
-
Workup: Cool the solution and acidify with 2M HCl until the pH is ~1. This protonates the carboxylate groups.
-
Isolation: Extract the resulting glutamic acid product with ethyl acetate. Dry the organic phase and remove the solvent under vacuum.
Reaction 2: α-Alkylation via Enolate Formation
The proton at the C2 position is acidic due to the electron-withdrawing effect of both adjacent carbonyl groups. It can be removed by a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to form an enolate, which can then act as a nucleophile.[7][8]
Step-by-Step Protocol:
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine (1.5 mL, ~10.5 mmol) in 20 mL of anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath).
-
Base Formation: Add n-butyllithium (1.6 M in hexanes, 6.3 mL, 10 mmol) dropwise. Stir for 30 minutes at -78 °C to form LDA.
-
Enolate Formation: Add a solution of this compound (1.58 g, 10 mmol) in 10 mL of anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour. Causality: The low temperature is critical to prevent side reactions, such as self-condensation or attack on the ester carbonyl.
-
Alkylation: Add an alkylating agent, such as benzyl bromide (1.2 mL, 10 mmol), dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench and Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with diethyl ether, wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the resulting α-alkylated product by column chromatography.
Reaction 3: Reduction to Diol
Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the ester and the lactone functionalities to the corresponding primary alcohols, yielding a 1,2,5-triol. Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters or lactones under standard conditions, though modified conditions can sometimes achieve this.[9][10]
Step-by-Step Protocol:
-
Setup: In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (0.76 g, 20 mmol) in 50 mL of anhydrous diethyl ether or THF. Cool to 0 °C.
-
Addition: Add a solution of this compound (1.58 g, 10 mmol) in 20 mL of anhydrous ether dropwise, maintaining the temperature at 0 °C.
-
Reaction: After addition, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Quench: Cool the reaction back to 0 °C and carefully quench by the sequential dropwise addition of water (0.76 mL), 15% aqueous NaOH (0.76 mL), and then more water (2.3 mL) (Fieser workup). Causality: This specific quenching procedure is designed to precipitate the aluminum salts as a granular solid, which is easily filtered off.
-
Isolation: Stir the resulting white suspension vigorously for 30 minutes, then filter through a pad of Celite. Wash the filter cake with additional ether. Dry the combined filtrate and concentrate under vacuum to obtain the crude triol product.
Part 4: Applications in Research and Drug Development
The utility of this compound is demonstrated by its application as a versatile starting material and scaffold in medicinal chemistry and organic synthesis.
-
Scaffold for Anticancer Agents: The core structure can be elaborated into more complex heterocyclic systems. For example, derivatives of this scaffold have been investigated as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), which are important targets in cancer therapy.[11] The defined stereochemistry and functionality of the lactone allow for the precise spatial arrangement of pharmacophoric groups.
-
Precursor for Bioactive Molecules: The γ-butyrolactone ring is a common feature in signaling molecules and natural products. By modifying the ester and the α-position, libraries of compounds can be generated for screening against various biological targets. For instance, related γ-butyrolactone derivatives have been synthesized and evaluated for spermicidal activity.
-
Intermediate in Pharmaceutical Synthesis: Its ability to undergo various chemical transformations makes it a valuable intermediate for building larger, more complex active pharmaceutical ingredients (APIs). The functional handles (ester and lactone) can be manipulated sequentially to introduce different molecular fragments. Its role as a precursor in the synthesis of drugs like Veratrazodone and Vilazodone highlights its industrial importance.[12]
Conclusion
This compound is more than just a simple chemical reagent; it is a strategic platform for molecular construction. Its well-defined structure, predictable reactivity, and accessible synthesis from inexpensive starting materials make it an invaluable tool for the modern synthetic chemist. From fundamental studies of reactivity to the complex multi-step synthesis of novel therapeutic agents, this γ-butyrolactone derivative provides a reliable and versatile entry point into a rich chemical space. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this important molecule in their own research and development endeavors.
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Patel, D. R., et al. (n.d.). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]
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Ethyl 5-oxooxolane-2-carboxylate: A Technical Guide to Racemic and Enantiopure Forms in Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-oxooxolane-2-carboxylate, a functionalized γ-butyrolactone, serves as a valuable chiral building block in the synthesis of complex molecules. The presence of a stereocenter at the C2 position means it can exist as a racemic mixture or as individual (R) and (S) enantiomers. In the context of pharmaceutical development, the distinction between these forms is not merely academic; it is fundamental to efficacy, safety, and selectivity.[1] This guide provides an in-depth analysis of the synthesis, resolution, characterization, and application of racemic versus enantiopure this compound, offering field-proven insights for drug development professionals.
The Strategic Imperative for Chirality in Drug Development
In a biological system, which is inherently chiral, the three-dimensional structure of a molecule dictates its function. The two enantiomers of a chiral drug can exhibit vastly different pharmacological, toxicological, and pharmacokinetic properties.[1][2] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even contribute to adverse effects.[2] Regulatory bodies worldwide now strongly recommend the development of single-enantiomer drugs, making the capacity to synthesize and analyze enantiopure compounds a critical capability in modern drug discovery.[3]
This principle directly applies to intermediates like this compound. Utilizing a racemic mixture in a synthetic pathway will lead to a racemic final product, necessitating costly and complex purification at a later stage. Incorporating an enantiomerically pure building block early on is a more efficient and strategically sound approach to asymmetric synthesis.
Synthesis and Properties of Racemic this compound
The racemic form of this compound is the common starting point for many synthetic endeavors. It is typically prepared through methods that do not employ chiral catalysts or reagents. A common conceptual route involves the cyclization of a linear precursor, such as a derivative of glutamic acid or a related C5 chain.
Chemical and Physical Properties:
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| Molecular Formula | C₇H₁₀O₄ | [4] |
| Molecular Weight | 158.15 g/mol | [4] |
| CAS Number | 1126-51-8 (for racemate) | [5] |
| Appearance | Colorless to pale yellow liquid | [6] |
| SMILES | CCOC(=O)C1CCC(=O)O1 | [4][5] |
Pathways to Enantiomeric Purity: Resolution and Asymmetric Synthesis
Achieving enantiopurity requires a deliberate chemical strategy. The two primary approaches are the separation of a racemic mixture (resolution) and the direct synthesis of a single enantiomer (asymmetric synthesis).
Chiral Resolution: Separating the Racemate
Resolution techniques exploit the fact that while enantiomers have identical physical properties, diastereomers do not.[2] By temporarily converting the enantiomers into diastereomers, they can be separated by conventional means like crystallization or chromatography.
Workflow for Chiral Resolution
Caption: General workflow for classical resolution of a carboxylic acid.
Protocol: Classical Resolution via Diastereomeric Salt Formation
-
Causality: This method relies on the differential solubility of diastereomeric salts. The choice of a resolving agent is critical; it must be enantiomerically pure, readily available, and form crystalline salts with the target acid.
-
Hydrolysis: The racemic this compound is first hydrolyzed to the corresponding carboxylic acid (5-oxotetrahydrofuran-2-carboxylic acid) using standard aqueous base (e.g., NaOH) followed by acidification (e.g., HCl).[7]
-
Salt Formation: The resulting racemic acid is dissolved in a suitable solvent (e.g., ethanol, methanol). An equimolar amount of an enantiomerically pure chiral base (e.g., (R)-1-phenylethylamine or a cinchona alkaloid) is added.
-
Fractional Crystallization: The solution is allowed to cool slowly. One diastereomeric salt will preferentially crystallize due to its lower solubility. The crystals are collected by filtration.
-
Liberation of Enantiomer: The isolated diastereomeric salt is treated with a strong acid to protonate the carboxylate and liberate the enantiomerically enriched carboxylic acid. The chiral resolving agent can often be recovered from the aqueous layer.
-
Esterification: The enantiopure acid is re-esterified to yield the target enantiopure this compound.
Asymmetric Synthesis: Building Chirality Directly
A more elegant approach is asymmetric synthesis, which uses a chiral catalyst or auxiliary to guide the reaction towards a single enantiomer, often achieving high enantiomeric excess (ee) and avoiding the 50% theoretical yield limit of classical resolution.[3][8]
Example Strategy: Organocatalytic Synthesis
For related structures like chromans, asymmetric intramolecular oxa-Michael additions catalyzed by chiral organocatalysts have proven effective.[9][10] A similar strategy could be envisioned for the synthesis of this compound from an appropriate acyclic precursor.
Workflow for Asymmetric Synthesis
Caption: Conceptual workflow for direct asymmetric synthesis.
The Gold Standard: Analytical Characterization of Enantiomers
Distinguishing and quantifying enantiomers is essential for quality control and regulatory submission. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for this purpose.[1][11][12]
Chiral HPLC Method Development
-
Principle of Separation: A CSP creates a chiral environment within the HPLC column. As the racemic mixture passes through, the two enantiomers form transient diastereomeric complexes with the chiral selector on the stationary phase. The difference in the stability of these complexes leads to different retention times and, thus, separation.
-
Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally versatile and often the first choice for screening, as they can resolve a broad range of chiral compounds.[12][13]
-
Mobile Phase Strategy: A typical screening approach involves testing several mobile phase modes:
-
Normal Phase: Heptane/Hexane with an alcohol modifier (e.g., isopropanol, ethanol).
-
Polar Organic Mode: Pure methanol or ethanol, often with acidic and basic additives.
-
Reversed-Phase: Acetonitrile or methanol with water/buffers.[14]
-
Workflow for Chiral HPLC Analysis
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Stability and storage of Ethyl 5-oxooxolane-2-carboxylate
An In-Depth Technical Guide to the Stability and Storage of Ethyl 5-oxooxolane-2-carboxylate
Introduction
This compound, a gamma-lactone derivative, is a valuable intermediate and building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex natural products.[1][2] Its structure, incorporating both a cyclic ester (lactone) and an acyclic ethyl ester, presents unique challenges regarding its chemical stability. Understanding the factors that influence its degradation is paramount for ensuring the integrity of research outcomes, the reproducibility of synthetic protocols, and the quality of resulting drug candidates.
This guide provides a comprehensive technical overview of the stability profile, optimal storage conditions, and effective handling procedures for this compound. It is designed for researchers, chemists, and drug development professionals who utilize this reagent and require a deep understanding of its chemical behavior to maintain its purity and reactivity over time.
Chemical Profile and Physicochemical Properties
This compound is characterized by a five-membered lactone ring with an ethyl carboxylate substituent at the C2 position. This bifunctional nature dictates its reactivity and stability.
Caption: Chemical structure of this compound.
A summary of its key properties is presented below, compiled from various chemical data sources.[1][2][3]
| Property | Value |
| Molecular Formula | C₇H₁₀O₄ |
| Molecular Weight | 158.15 g/mol [1] |
| CAS Number | 1126-51-8[4] |
| Appearance | Liquid[4] |
| IUPAC Name | This compound[1] |
| Synonyms | 4-Carbethoxybutyrolactone, Ethyl 5-oxotetrahydrofuran-2-carboxylate[1] |
| Solubility | Soluble in ethanol and methanol[2] |
Core Stability Analysis and Degradation Pathways
The primary vulnerability of this compound is its susceptibility to hydrolysis due to the presence of two ester functional groups. Esters are known to undergo hydrolysis, a reaction in which water cleaves the ester bond to yield a carboxylic acid and an alcohol.[5][6] This process can be catalyzed by the presence of acid or, more significantly, base.
Hydrolytic Degradation
For this molecule, hydrolysis can occur at two sites: the ethyl ester and the internal lactone.
-
Lactone Ring Opening: The cyclic ester is prone to hydrolysis, which results in the opening of the furanone ring to form a linear gamma-hydroxy acid derivative.[7]
-
Ethyl Ester Hydrolysis: The ethyl ester group can be cleaved to yield a carboxylic acid and ethanol.
Under hydrolytic conditions, the ultimate degradation product is 5-oxotetrahydrofuran-2-carboxylic acid and its ring-opened form, followed by further hydrolysis to a dicarboxylic acid.
Caption: Primary hydrolytic degradation pathways for this compound.
Factors Influencing Stability
-
Moisture: The presence of water is the single most critical factor for degradation. Minimizing exposure to atmospheric or solvent-borne moisture is essential.[5]
-
pH: The rate of hydrolysis is significantly influenced by pH.
-
Basic Conditions (pH > 7): Base-promoted hydrolysis (saponification) is rapid and irreversible, as the resulting carboxylate anion is resistant to nucleophilic attack.[7] Even trace amounts of basic contaminants can initiate significant degradation.
-
Acidic Conditions (pH < 7): Acid-catalyzed hydrolysis is also a viable degradation pathway, establishing an equilibrium that can be driven forward by excess water.[7]
-
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis. Storing the compound at elevated temperatures will significantly shorten its shelf life.
-
Enzymatic Degradation: In biological systems, esterases can rapidly catalyze the hydrolysis of both the ester and lactone moieties.[6] This is a critical consideration in drug development and in vitro assays.
Recommended Storage, Handling, and Disposal
Adherence to strict storage and handling protocols is a self-validating system for preserving the chemical integrity of this compound.
Optimal Storage Conditions
The following conditions are recommended based on supplier safety data sheets and general principles for handling reactive esters.[4][8][9]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[4] | To slow the rate of potential hydrolytic degradation. |
| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen). | To displace moisture and oxygen, preventing hydrolysis and potential oxidation. |
| Container | Tightly sealed, amber glass bottle. | To prevent moisture ingress and protect from light, which can catalyze degradation. |
| Environment | A dry, cool, and well-ventilated place away from incompatible materials (e.g., strong bases, acids, and oxidizing agents).[8] | To ensure safety and prevent accidental reactions. |
Safe Handling Protocol
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[10]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[11]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: Wear a standard laboratory coat.
-
-
Dispensing: When dispensing, use clean, dry equipment. If possible, flush the headspace of the container with an inert gas before re-sealing.
-
Spill Response: In case of a small spill, absorb the liquid with an inert material (e.g., vermiculite or sand) and place it in a sealed container for disposal.[12]
Analytical Methods for Stability and Purity Assessment
Regularly assessing the purity of this compound is crucial, especially for long-term storage or before use in a sensitive reaction.
Chromatographic Purity Assessment: RP-HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method for monitoring the stability of the compound and quantifying its purity. It can effectively separate the parent compound from its more polar hydrolytic degradation products.[13]
Experimental Protocol: Stability-Indicating RP-HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a known quantity of the compound in Acetonitrile to a final concentration of ~1 mg/mL.
-
Analysis: The parent compound will have a specific retention time. The appearance of earlier eluting peaks, corresponding to more polar degradation products like the ring-opened acid, indicates hydrolysis.
Caption: Workflow for purity analysis of this compound via RP-HPLC.
Structural Verification: NMR and GC-MS
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are indispensable for confirming the structural identity of the compound. The appearance of new signals, particularly a broad peak corresponding to a carboxylic acid proton in the ¹H NMR spectrum, would be a clear indicator of hydrolysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess purity and identify volatile impurities or degradation products.[14] The mass spectrum provides molecular weight information that can confirm the identity of the parent compound and its fragments.[15]
Conclusion
The stability of this compound is fundamentally governed by its susceptibility to hydrolysis. By implementing stringent protocols that minimize its exposure to moisture, avoid pH extremes, and utilize refrigerated storage, its shelf-life can be maximized. Researchers and professionals in drug development must employ rigorous handling techniques and regular analytical verification to ensure the compound's purity and integrity, thereby safeguarding the reliability and success of their scientific endeavors.
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Introduction: Understanding Ethyl 5-oxooxolane-2-carboxylate
An In-depth Technical Guide to the Safe Handling of Ethyl 5-oxooxolane-2-carboxylate
This compound, also known as Ethyl 5-oxotetrahydrofuran-2-carboxylate, is a gamma-lactone derivative that serves as a valuable building block in organic synthesis.[1][2] Its utility in the synthesis of complex molecules necessitates a thorough understanding of its chemical properties and associated hazards to ensure safe handling in a laboratory environment. This guide provides a comprehensive overview of the safety protocols, handling procedures, and emergency responses required when working with this compound. Adherence to these guidelines is critical for mitigating risks and maintaining a safe research and development setting.
Section 1: Hazard Identification and Classification
The primary step in safe handling is a complete awareness of the potential hazards. This compound is classified under the Globally Harmonized System (GHS) as an irritant.[1] The specific hazards warrant careful and deliberate handling to avoid exposure.
According to GHS classifications provided to the European Chemicals Agency (ECHA), this compound poses the following risks:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[1]
These classifications are summarized in the table below.
| Hazard Class | GHS Category | Signal Word | Hazard Statement (H-Code) | GHS Pictogram |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | ! |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation | ! |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation | ! |
Table 1: GHS Hazard Summary for this compound.[1]
Section 2: Physicochemical Properties for Risk Assessment
Understanding the physical and chemical properties of a substance is fundamental to assessing its risk and determining appropriate handling and storage conditions.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][2] |
| Synonyms | Ethyl 5-oxotetrahydrofuran-2-carboxylate, 4-Carbethoxybutyrolactone | [1][3] |
| CAS Number | 1126-51-8 | [2] |
| Molecular Formula | C₇H₁₀O₄ | [1][2] |
| Molecular Weight | 158.15 g/mol | [1][2] |
| Physical Form | Liquid | |
| Solubility | Soluble in ethanol, methanol, and isopropanol. | [3] |
Table 2: Key Physicochemical Properties.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by robust PPE, is essential.
Engineering Controls
The primary line of defense is to handle the chemical in a controlled environment.
-
Fume Hood: All work with this compound should be conducted inside a certified chemical fume hood. This is the most effective way to control inhalation exposure to its vapors, which can cause respiratory irritation.[4]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[4]
Personal Protective Equipment (PPE)
PPE is a last line of defense and must be selected carefully to provide adequate protection.[5] It does not eliminate the hazard, but it provides a critical barrier between the user and the chemical.[5]
-
Hand Protection: Chemically resistant gloves are mandatory. Nitrile rubber gloves are a suitable choice for incidental contact.[6] Always inspect gloves for tears or holes before use and practice proper glove removal techniques to avoid skin contact.
-
Eye and Face Protection: Given the serious eye irritation hazard, chemical splash goggles are required.[5] If there is a significant risk of splashing, such as when transferring large quantities, a face shield should be worn in addition to goggles.[5]
-
Skin and Body Protection: A standard laboratory coat should be worn, fully buttoned, to protect against skin contact. Ensure clothing fully covers the skin.
-
Respiratory Protection: Typically not required when work is performed within a fume hood. If engineering controls are not available or are insufficient, a NIOSH-approved respirator appropriate for organic vapors must be used.
Caption: PPE selection workflow for handling the compound.
Section 4: Standard Operating Procedure for Safe Handling
This protocol provides a self-validating system for routine laboratory handling.
Objective: To safely handle this compound while minimizing exposure risk.
Materials:
-
This compound
-
Appropriate solvents and reagents
-
Glassware
-
Chemical fume hood
-
Required PPE (Nitrile gloves, chemical splash goggles, lab coat)
-
Chemical spill kit
-
Waste container
Methodology:
-
Preparation:
-
Causality: Before starting, ensure you have read and understood the Safety Data Sheet (SDS). A pre-work review of hazards prevents procedural errors.
-
Don the required PPE as determined by your risk assessment.
-
Verify that the chemical fume hood is functioning correctly (check airflow monitor).
-
Assemble all necessary glassware and equipment within the fume hood to minimize movement in and out of the controlled area.
-
-
Handling and Dispensing:
-
Causality: Perform all transfers of the liquid within the fume hood. This directly contains any vapor release at the source.
-
Ground equipment when transferring large volumes to prevent static discharge, which can be an ignition source for flammable solvents used in conjunction with the compound.
-
Use a properly sized funnel or pipette for liquid transfers to prevent spills.
-
Keep the container tightly sealed when not in use to prevent the release of vapors into the lab environment.[4]
-
-
Post-Handling:
-
Causality: Decontaminate all surfaces and equipment after use. This prevents accidental exposure to subsequent users of the space.
-
Wash hands thoroughly with soap and water after removing gloves.[4] This is a critical final step to remove any potential residual contamination.
-
Section 5: Storage and Stability
Proper storage is crucial for maintaining chemical integrity and preventing hazardous situations.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area away from incompatible substances.[4] A recommended storage temperature is between 2-8°C.
-
Container: Keep the container tightly closed and sealed in a dry environment.[4] This prevents contamination and potential degradation.
-
Incompatible Materials: Avoid contact with strong oxidizing agents. While specific reactivity data is limited, it is prudent to avoid strong bases and acids as well, which could catalyze hydrolysis of the ester and lactone functionalities.
-
Stability: The compound is generally stable under recommended storage conditions. Avoid exposure to heat, light, and moisture.[7]
Section 6: Emergency Response Protocols
Rapid and correct response during an emergency is critical. All personnel must be familiar with these procedures and the location of safety equipment.
First Aid Measures
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[4][6] Remove contaminated clothing and wash it before reuse.[6] If skin irritation develops or persists, seek medical attention.[6]
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6][8] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[4]
-
In Case of Inhalation: Move the affected person to fresh air at once and keep them in a position comfortable for breathing.[4][9] If the person feels unwell or if breathing is difficult, seek medical attention.[4]
-
In Case of Ingestion: Do NOT induce vomiting.[4] Rinse the mouth thoroughly with water.[4] Seek immediate medical attention.[9]
Accidental Release Measures
-
Small Spills (in a fume hood):
-
Ensure PPE is worn.
-
Contain the spill with an inert absorbent material such as sand, vermiculite, or a chemical sorbent pad.[6]
-
Carefully collect the absorbed material into a labeled, sealable waste container.
-
Decontaminate the area with an appropriate solvent and then soap and water.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Prevent the spill from entering drains or waterways.[6]
-
Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team for cleanup.
-
Firefighting Measures
-
Suitable Extinguishing Media: Use foam, carbon dioxide (CO₂), dry chemical powder, or water spray.[6][10]
-
Unsuitable Extinguishing Media: Avoid using a high-volume water jet, which may spread the material.[6]
-
Specific Hazards: In case of fire, hazardous combustion gases such as carbon monoxide and carbon dioxide may be produced.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]
Caption: Decision tree for responding to a chemical spill.
Section 7: Waste Disposal
All waste materials must be treated as hazardous.
-
Chemical Waste: Collect excess this compound and any solutions containing it in a dedicated, labeled, and sealed hazardous waste container.
-
Contaminated Materials: Any materials used for cleanup (absorbent pads, gloves, etc.) must also be disposed of as hazardous waste.[6]
-
Regulations: Disposal must be carried out in strict accordance with all local, state, and federal regulations.[11] Contact your institution's EH&S department for specific guidance on waste stream management.
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Strategic Hydrolysis of Ethyl 5-oxooxolane-2-carboxylate: A Guide to Synthesizing a Key Chiral Intermediate
An In-Depth Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the hydrolysis of Ethyl 5-oxooxolane-2-carboxylate to its corresponding carboxylic acid, 5-oxooxolane-2-carboxylic acid. This molecule, particularly in its chiral forms, serves as a valuable building block in the synthesis of complex pharmaceutical agents.[1][2][3] We will dissect the mechanistic underpinnings of the hydrolysis reaction, present a comparative analysis of acid-catalyzed and base-promoted methodologies, and provide a field-proven, step-by-step experimental protocol for its efficient execution. The guide is designed for researchers, chemists, and drug development professionals, offering insights into reaction optimization, purification, and analytical characterization.
Introduction: The Synthetic Value of 5-Oxooxolane-2-carboxylic Acid
5-Oxooxolane-2-carboxylic acid, a derivative of a γ-butyrolactone, is a highly functionalized molecule that holds significant strategic importance in medicinal chemistry and organic synthesis.[2][4] Its structure incorporates a lactone, a carboxylic acid, and a chiral center, making it a versatile scaffold for constructing complex molecular architectures. The enantiomerically pure forms, (S)-(+)- and (R)-(-)-5-oxooxolane-2-carboxylic acid, are particularly sought after as intermediates for synthesizing antiviral agents and other pharmacologically active compounds.[2][3]
The conversion of the commercially available ethyl ester to the free carboxylic acid is a fundamental, yet critical, transformation. The choice of hydrolysis method directly impacts yield, purity, and scalability. This document focuses on providing the causal logic behind selecting the optimal hydrolytic strategy, emphasizing the robust and irreversible nature of base-promoted saponification.
Mechanistic Deep Dive: Acid vs. Base Hydrolysis
The hydrolysis of an ester to a carboxylic acid can be achieved under either acidic or basic conditions.[5][6] While both pathways lead to the desired product, their underlying mechanisms and practical efficiencies differ significantly.
Acid-Catalyzed Hydrolysis: A Reversible Equilibrium
Acid-catalyzed hydrolysis is the reverse of a Fischer esterification.[7] The reaction proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water.[8][9]
Key Mechanistic Steps (AAC2 Pathway):
-
Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst (e.g., H₃O⁺).
-
Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[5]
-
Proton Transfer: A proton is transferred from the oxonium ion to the ethoxy oxygen, converting it into a good leaving group (ethanol).
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating ethanol.
-
Deprotonation: The protonated carboxylic acid is deprotonated by water to yield the final product and regenerate the acid catalyst.[9]
Causality & Experimental Limitations: A significant drawback of this method is its reversibility.[6][7] The reaction exists in an equilibrium, and to drive it towards the product, a large excess of water is required, which can complicate product isolation and reduce overall yield.[6] For preparative-scale synthesis, achieving high conversion can be challenging.
Base-Promoted Hydrolysis (Saponification): An Irreversible Pathway
Base-promoted hydrolysis, commonly known as saponification, is the preferred method for the complete and efficient conversion of esters to carboxylic acids.[5][10] The term "promoted" is more accurate than "catalyzed" because the base (hydroxide) is consumed during the reaction and is not regenerated.[9][11]
Key Mechanistic Steps:
-
Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester.[5][12]
-
Tetrahedral Intermediate Formation: This attack forms a tetrahedral alkoxide intermediate.[5]
-
Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling an ethoxide ion (EtO⁻) as the leaving group, which generates the carboxylic acid.
-
Irreversible Deprotonation: The newly formed carboxylic acid has an acidic proton (pKa ~4-5), which is rapidly and irreversibly deprotonated by the strongly basic ethoxide ion (conjugate acid ethanol has a pKa of ~16).[7][13] This acid-base reaction forms a stable carboxylate salt and ethanol.
This final deprotonation step is the thermodynamic driving force that renders the entire process irreversible, pushing the reaction to completion.[7][14] An acidic workup is required in a subsequent step to protonate the carboxylate salt and isolate the final carboxylic acid product.[5][12]
Diagram 1: Mechanism of Base-Promoted Hydrolysis (Saponification)
This diagram illustrates the step-by-step nucleophilic acyl substitution mechanism for the saponification of this compound.
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Methodological & Application
Application Notes & Protocols: The Strategic Use of Ethyl 5-oxooxolane-2-carboxylate in Natural Product Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Synthetic Potential of a Versatile Building Block
Ethyl 5-oxooxolane-2-carboxylate, also known as ethyl 5-oxotetrahydrofuran-2-carboxylate or 4-carbethoxybutyrolactone, is a bifunctional γ-lactone that has emerged as a cornerstone in the stereoselective synthesis of complex natural products.[1] Its value lies in a unique combination of structural features: a rigid five-membered lactone ring, a readily modifiable ester group, and an activated C3 position amenable to a variety of C-C bond-forming reactions. This scaffold provides a robust platform for installing multiple stereocenters, making it an invaluable starting material from the chiral pool for constructing the core of numerous biologically active molecules, particularly the lignan family of secondary metabolites.[2]
Lignans exhibit a vast array of pharmacological activities, including antitumor, antiviral, and antioxidant properties, driving significant interest from the synthetic chemistry community.[2] This guide delves into the strategic application of this compound, elucidating the causality behind key synthetic transformations and providing detailed protocols for its effective utilization in the laboratory.
Core Application: A Gateway to Dibenzyl-γ-butyrolactone Lignans
One of the most powerful applications of this compound is in the synthesis of dibenzyl-γ-butyrolactone lignans. A prominent example is the synthesis of (-)-enterolactone, a mammalian lignan produced by gut microflora from plant-based precursors.[3][4] Enterolactone has garnered attention for its potential protective effects against hormone-dependent cancers and cardiovascular diseases, making its efficient synthesis a significant objective.[4][5]
Synthetic Strategy: Sequential Alkylation for Stereocontrolled C-C Bond Formation
The core strategy involves a diastereoselective sequential alkylation at the C3 position of the lactone ring. The existing stereocenter at C2 directs the approach of the incoming electrophiles, allowing for precise control over the stereochemistry of the newly formed C3 and C4 centers.
The general workflow can be visualized as follows:
Caption: General workflow for synthesizing dibenzyl-γ-butyrolactone lignans.
The causality behind this approach is rooted in thermodynamics and stereoelectronics. The first alkylation proceeds via an enolate intermediate. The second alkylation introduces the second benzyl group, and the relative stereochemistry is often controlled to achieve the desired trans relationship between the substituents at the C3 and C4 positions, which is common in many natural lignans.
Case Study: Synthesis of (-)-Enterolactone Precursors
The synthesis of precursors to enterolactone serves as a quintessential example of this strategy.[6] The process hinges on the tandem conjugate addition of benzyl groups to the γ-butyrolactone core, establishing the key stereocenters of the target molecule.
Protocol 1: Diastereoselective Synthesis of 2,3-bis(3'-hydroxybenzyl)butyrolactone
This protocol outlines the key alkylation steps to construct the core of enterolactone.
Materials & Equipment:
-
Ethyl (S)-5-oxooxolane-2-carboxylate
-
3-Methoxybenzyl bromide (or chloride)
-
Sodium ethoxide (NaOEt) or Lithium diisopropylamide (LDA)
-
Anhydrous Ethanol or Tetrahydrofuran (THF)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere, dissolve ethyl (S)-5-oxooxolane-2-carboxylate (1.0 eq) in anhydrous THF at -78 °C.
-
First Alkylation (Enolate Formation & Trapping):
-
Slowly add a solution of LDA (1.1 eq) to the reaction mixture. Stir for 1 hour at -78 °C to ensure complete enolate formation. The choice of a strong, non-nucleophilic base like LDA at low temperature is critical to prevent side reactions such as ester cleavage and to ensure kinetic control.
-
Add a solution of 3-methoxybenzyl bromide (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
-
Workup & Isolation of Mono-alkylated Intermediate:
-
Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the mono-alkylated intermediate.
-
-
Second Alkylation:
-
Repeat steps 1-3 using the purified mono-alkylated intermediate as the starting material. The second alkylation establishes the final C3-C4 linkage. The stereochemical outcome is directed by the existing substituents, typically favoring the thermodynamically more stable trans product.
-
-
Hydrolysis and Decarboxylation:
-
The resulting di-alkylated ester can be hydrolyzed under alkaline conditions (e.g., NaOH in methanol/water) followed by acidic workup to afford the carboxylic acid.
-
Gentle heating of the acid often induces decarboxylation to yield the desired 2,3-bis(3'-methoxybenzyl)butyrolactone.
-
-
Demethylation:
-
The final step involves the cleavage of the methyl ethers (e.g., using BBr₃) to unmask the phenolic hydroxyl groups, yielding the enterolactone precursor.
-
| Parameter | Condition 1 (Kinetic Control) | Condition 2 (Thermodynamic Control) | Rationale |
| Base | Lithium diisopropylamide (LDA) | Sodium Ethoxide (NaOEt) | LDA is a strong, hindered base favoring rapid, irreversible deprotonation. NaOEt is a smaller, less hindered base that can allow for equilibration to the more stable enolate.[7] |
| Solvent | Tetrahydrofuran (THF) | Ethanol | Aprotic solvents like THF are required for strong bases like LDA. Protic solvents like ethanol are suitable for alkoxide bases. |
| Temperature | -78 °C to Room Temperature | 0 °C to Reflux | Low temperatures favor kinetic control, while higher temperatures allow the reaction to reach thermodynamic equilibrium. |
| Typical Yield | 60-80% | 50-70% | Yields are highly substrate-dependent. |
Advanced Applications: Elaboration into Furofuran and Spirocyclic Lignans
The versatility of the this compound scaffold extends beyond simple dibenzylbutyrolactones. The initial alkylated products serve as advanced intermediates for more complex lignan structures.
Strategy: Reductive Cyclization and Spiroketalization
For instance, the synthesis of furofuran lignans can be achieved through a sequence involving the reduction of the lactone and ester functionalities, followed by an acid-catalyzed intramolecular cyclization.[8] Furthermore, Michael addition of nucleophiles to α,β-unsaturated derivatives of the lactone, followed by hydrolysis and decarboxylation, can lead to spirocyclic systems.[7] Bromination of these intermediates provides a pathway to complex 2,7-dioxaspiro[4.4]nonane-1,6-diones.[7]
Caption: Key transformations for advanced lignan synthesis.
Causality of Experimental Choice: The choice of reducing agent in the furofuran synthesis is critical. A strong hydride donor like LiAlH₄ is required to reduce both the lactone and the ester to the corresponding diol. Subsequent treatment with an acid catalyst (e.g., p-toluenesulfonic acid) promotes a double cyclization event, forming the characteristic bicyclic core of furofuran lignans.
Conclusion
This compound is a powerful and versatile chiral building block in the synthesis of natural products. Its utility is most prominently demonstrated in the stereocontrolled synthesis of lignans, where it provides a reliable framework for constructing the core γ-butyrolactone motif. By understanding the principles of enolate chemistry and stereocontrol, researchers can leverage this starting material to access a diverse range of complex and biologically significant molecules. The protocols and strategies outlined in this guide provide a foundation for the practical application of this valuable synthetic tool in both academic research and industrial drug development.
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Scheme 5 Total synthesis of phenolic lignans fragransin A2 and... (n.d.). ResearchGate. [Link]
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Total synthesis of justicidin B, justicidin E, and taiwanin C: A general and flexible approach toward the synthesis of natural arylnaphthalene lactone lignans. (2022). National Institutes of Health (NIH). [Link]
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Synthesis of (−)-Matairesinol, (−)-Enterolactone, and (−)-Enterodiol from the Natural Lignan Hydroxymatairesinol. (n.d.). ResearchGate. [Link]
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Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. (2015). ResearchGate. [Link]
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Total Synthesis of C-O Ring-Containing Natural Products. (2013). Organic Chemistry Portal. [Link]
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Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. (n.d.). National Institutes of Health (NIH). [Link]
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Oxetanes: formation, reactivity and total syntheses of natural products. (n.d.). Beilstein Journals. [Link]
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Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. (2015). MDPI. [Link]
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Synthesis of tetrahydrofuran-based natural products and their carba analogs via stereoselective enzyme mediated BaeyereVilliger. (n.d.). CONICET. [Link]
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Accessing the synthesis of natural products and their analogues enabled by the Barbier reaction: a review. (n.d.). National Institutes of Health (NIH). [Link]
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Recent total syntheses of anthraquinone-based natural products. (n.d.). National Institutes of Health (NIH). [Link]
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(PDF) A facile regio-and stereoselective synthesis of trans-ethyl 5-aroyl-4-aryl-2-[(arylsulfonyl) methyl]-4, 5-dihydrofuran-3-carboxylates. (2013). ResearchGate. [Link]
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Bridging the Gap Between Natural Product Synthesis and Drug Discovery. (n.d.). National Institutes of Health (NIH). [Link]
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Asymmetric Synthesis of 2Aryl5-oxotetrahydrofuran-2-carboxylic Acids. (n.d.). ResearchGate. [Link]
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Synthesis of Ethyl 3-amino-2-furan carboxylate esters from... (n.d.). ResearchGate. [Link]
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Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. (n.d.). Physics @ Manasagangotri. [Link]
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Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. (2019). National Institutes of Health (NIH). [Link]
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(PDF) Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. (2007). ResearchGate. [Link]
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Application Notes and Protocols: Strategic α-Alkylation of Ethyl 5-oxooxolane-2-carboxylate
Introduction: The Significance of the α-Alkylated γ-Butyrolactone Scaffold
The γ-butyrolactone ring is a privileged scaffold found in numerous natural products and pharmacologically active compounds.[1][2] Strategic functionalization of this core structure is a cornerstone of modern medicinal chemistry and synthetic methodology development. Specifically, the introduction of alkyl groups at the α-position to the lactone carbonyl (the C2 position) of ethyl 5-oxooxolane-2-carboxylate yields α-substituted γ-butyrolactones, a class of molecules with demonstrated potential in drug discovery, for instance, as anticonvulsant agents.[3]
This document provides a comprehensive technical guide to the α-alkylation of this compound. We will delve into the underlying chemical principles, present validated, step-by-step protocols using various methodologies, and discuss the critical parameters that govern reaction success, including the choice of base, solvent, and alkylating agent.
The Substrate: this compound
The starting material, also known as γ-carboethoxy-γ-butyrolactone, possesses a key structural feature that is central to this chemistry: an acidic proton at the α-position (C2).[4][5] The acidity of this C-H bond is significantly enhanced due to the inductive electron-withdrawing effects of two adjacent carbonyl groups—one from the lactone ring and one from the ethyl ester. This makes the α-proton readily removable by a suitable base, forming a stabilized enolate intermediate, which is the key nucleophile for the subsequent alkylation step.[6][7]
Core Principles: The Alkylation Mechanism
The α-alkylation of this compound is a two-step process: enolate formation followed by nucleophilic substitution.
-
Enolate Formation: A base is used to deprotonate the α-carbon, creating a resonance-stabilized enolate. The negative charge is delocalized across the α-carbon and the oxygen atoms of both carbonyl groups, which accounts for its stability and nucleophilicity.[7] The choice of base is critical and dictates the efficiency and equilibrium position of this step.[8]
-
Nucleophilic Attack (SN2 Reaction): The newly formed enolate acts as a potent carbon-centered nucleophile. It attacks the electrophilic carbon of an alkyl halide (or a similar electrophile like a tosylate) in a classic SN2 reaction.[9][10] This step forms the new carbon-carbon bond at the α-position. The efficiency of this step is subject to the typical constraints of SN2 reactions, favoring primary and secondary alkyl halides and being sensitive to steric hindrance.[10]
A potential side reaction is O-alkylation, where the oxygen atom of the enolate acts as the nucleophile.[11] However, C-alkylation is generally favored, especially when using strong bases and aprotic solvents. Another common issue is polyalkylation, which can be mitigated by using a strong, non-nucleophilic base to achieve complete and rapid enolate formation before the alkylating agent is introduced.[10]
Caption: General mechanism for the α-alkylation reaction.
Experimental Protocols & Workflows
Herein, we detail three distinct, reliable protocols for the α-alkylation of this compound. The choice of method depends on the desired scale, available reagents, and the nature of the alkylating agent.
Protocol 1: High-Efficiency Alkylation using Lithium Diisopropylamide (LDA)
This method is the gold standard for achieving clean, high-yield mono-alkylation. LDA is a strong, sterically hindered, non-nucleophilic base that irreversibly and quantitatively converts the starting material to its enolate form at low temperatures, minimizing side reactions.[12][13][14]
Reagents & Materials:
-
This compound
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Alkyl halide (e.g., Benzyl bromide, Iodomethane)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)
Step-by-Step Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
LDA Preparation (in situ): In the reaction flask under an inert atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.
-
Enolate Formation: Prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the cold LDA solution. Stir the mixture at -78 °C for 1 hour. The formation of the lithium enolate is typically rapid.
-
Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. The reaction may be allowed to warm slowly to room temperature overnight for less reactive alkyl halides.
-
Quenching: Carefully quench the reaction at low temperature by the slow addition of saturated aqueous NH₄Cl solution.
-
Work-up & Purification: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure α-alkylated γ-butyrolactone.
Protocol 2: Classic Alkylation with Sodium Ethoxide (NaOEt)
This method uses a more traditional and less hazardous alkoxide base. It is often performed at room temperature or with gentle heating. As NaOEt is a weaker base than LDA, the enolate formation is an equilibrium process, which can sometimes lead to lower yields or side reactions if not carefully controlled.[15][16]
Reagents & Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Alkyl halide
-
Anhydrous Ethanol (EtOH) or THF
-
Dilute hydrochloric acid (HCl)
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stirrer, add anhydrous ethanol and sodium ethoxide (1.1 equivalents). Stir until the base is fully dissolved.
-
Enolate Formation: Add this compound (1.0 equivalent) dropwise to the NaOEt solution at room temperature. Stir for 30-60 minutes.
-
Alkylation: Add the alkyl halide (1.1-1.2 equivalents) to the mixture. The reaction may be stirred at room temperature or gently refluxed, depending on the reactivity of the halide. Monitor the reaction progress by TLC.
-
Work-up & Purification: After completion, cool the reaction to room temperature and neutralize with dilute HCl. Remove the solvent under reduced pressure.
-
Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product via flash chromatography or distillation.
Protocol 3: Green Chemistry Approach using Phase-Transfer Catalysis (PTC)
This protocol offers a milder, often solvent-free or biphasic system that avoids strong, hazardous bases.[17][18] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transport of the base (typically an inorganic carbonate) into the organic phase to perform the deprotonation.[19][20]
Reagents & Materials:
-
This compound
-
Alkyl halide
-
Potassium carbonate (K₂CO₃), anhydrous and finely powdered
-
Tetrabutylammonium bromide (TBAB) or another suitable PTC catalyst
-
Toluene or Acetonitrile (optional, can be run neat)
Step-by-Step Procedure:
-
Reaction Setup: Combine this compound (1.0 eq), the alkyl halide (1.2 eq), powdered K₂CO₃ (2-3 eq), and the PTC catalyst (e.g., TBAB, 0.1 eq) in a round-bottom flask with a magnetic stirrer and reflux condenser.
-
Reaction: Add a solvent like toluene, or proceed neat (solvent-free). Heat the mixture with vigorous stirring to 50-80 °C. The use of microwave irradiation can also significantly accelerate this reaction.[17][18]
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Work-up & Purification: Cool the mixture to room temperature. If a solvent was used, filter off the inorganic salts and wash the filter cake with the same solvent. If run neat, add a solvent like ethyl acetate and then filter.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solvent and purify the resulting product by column chromatography or distillation.
Caption: A generalized workflow for the α-alkylation experiment.
Data Summary and Key Considerations
| Parameter | Protocol 1: LDA | Protocol 2: NaOEt | Protocol 3: PTC |
| Base Strength | Very Strong (pKa ~36) | Strong (pKa ~16) | Weak (inorganic) |
| Stoichiometry | Stoichiometric | Catalytic or Stoichiometric | Catalytic (PTC) / Excess (Base) |
| Temperature | Low (-78 °C) | RT to Reflux | Elevated (50-80 °C) |
| Key Advantages | High yield, clean, fast, excellent for mono-alkylation | Cheaper, less hazardous reagents, simpler setup | "Green," mild conditions, avoids strong bases |
| Key Limitations | Requires stringent anhydrous/inert conditions | Equilibrium process, potential for side reactions | Slower, may require heat, catalyst cost |
| Typical Solvents | Anhydrous THF | Anhydrous EtOH, THF | Toluene, Acetonitrile, or neat |
Choosing the Right Conditions
-
For Sensitive Substrates & Maximum Yield: The LDA protocol is unmatched in its efficiency for generating a clean enolate and achieving high yields of the mono-alkylated product.[9][21]
-
For Scale-Up & Process Chemistry: The NaOEt or PTC methods are often more practical for larger-scale syntheses where the cost and handling of pyrophoric reagents like n-BuLi are concerns.[19][20]
-
Controlling Stereochemistry: For substrates with pre-existing stereocenters, the choice of base and reaction conditions can profoundly influence the diastereoselectivity of the alkylation.[22][23] Generally, kinetic control (LDA at low temperature) can provide different stereochemical outcomes than thermodynamic control (alkoxide bases at higher temperatures).[10][24]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | Inactive base (e.g., LDA decomposed); insufficient reaction time/temperature; unreactive alkyl halide (e.g., tertiary). | Verify base activity; increase reaction time/temperature; use a more reactive halide (I > Br > Cl).[9] |
| Multiple Products (Polyalkylation) | Enolate formation is not quantitative before alkylation; excess alkylating agent. | Use a strong, non-nucleophilic base like LDA to ensure full enolate conversion.[10] Use alkylating agent in slight excess only (1.05-1.1 eq). |
| Side Product from Base Reaction | Nucleophilic attack by the base (e.g., NaOEt) on the alkyl halide or ester. | Use a sterically hindered, non-nucleophilic base like LDA or KHMDS. |
| Low Yield after Work-up | Product is water-soluble; decomposition on silica gel. | Perform more extractions; use a different purification method (distillation) or a deactivated silica gel. |
Conclusion
The α-alkylation of this compound is a robust and versatile transformation for generating valuable α-substituted γ-butyrolactone building blocks. By carefully selecting the base, solvent, and reaction conditions, researchers can effectively control the outcome of the reaction. The protocols provided, from the high-fidelity LDA method to the practical PTC approach, offer a range of options to suit various synthetic challenges in academic and industrial research.
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Keglevich, G., & Grün, A. (2015). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Catalysts. [Link]
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Keglevich, G., & Grün, A. (2015). (PDF) Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. ResearchGate. [Link]
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Anonymous. (2018). Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. Sciencemadness.org. [Link]
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Fruh, M., et al. (2009). Diastereoselective synthesis of pentasubstituted gamma-butyrolactones from silyl glyoxylates and ketones through a double Reformatsky reaction. Angewandte Chemie (International ed. in English). [Link]
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Reddy, S. R., et al. (2023). Expeditious access to cis-β-aryl, γ-alkyl disubstituted (±)-γ-butyrolactones via nickel-hydride catalysis. RSC Publishing. [Link]
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Lee, J., et al. (2024). γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion. ACS Publications. [Link]
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Reusch, W., & Farmer, S. (2021). 9.7. Enolate alkylation. Lumen Learning. [Link]
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Tomioka, K., et al. (1988). Stereoselective reactions. 14. Efficient enantioselective construction of quaternary carbon centers by the sequential dialkylation of (S)-.gamma.-[(trityloxy)methyl]-.gamma.-butyrolactone. The Journal of Organic Chemistry. [Link]
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Organic Chemistry Tutor. (2019). formation of enolates from esters and other acid derivatives. YouTube. [Link]
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Jiménez-Aleman, G. H., et al. (2020). Deconjugative α-Alkylation of Cyclohexenecarboxaldehydes: An Access to Diverse Terpenoids. National Institutes of Health. [Link]
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The Michael Addition with Ethyl 5-oxooxolane-2-carboxylate: A Detailed Guide for Synthetic and Medicinal Chemists
Introduction: Unlocking the Potential of the γ-Butyrolactone Scaffold
The γ-butyrolactone motif is a privileged structure in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds. Ethyl 5-oxooxolane-2-carboxylate, a readily available derivative, presents a versatile platform for introducing molecular complexity. The strategic placement of the ester and lactone carbonyl groups activates the α,β-unsaturated system, making it an excellent Michael acceptor. This guide provides a comprehensive overview of the Michael addition reaction with this compound, offering insights into the underlying principles and practical protocols for its application in research and drug development. By harnessing this powerful carbon-carbon and carbon-heteroatom bond-forming reaction, chemists can access a diverse array of substituted γ-butyrolactones, paving the way for the discovery of novel therapeutic agents and complex molecular architectures.
Mechanistic Insights: The Driving Forces of Conjugate Addition
The Michael addition is a conjugate addition reaction where a nucleophile (Michael donor) adds to an α,β-unsaturated carbonyl compound (Michael acceptor) at the β-carbon.[1] The reaction is driven by the formation of a thermodynamically stable product. In the case of this compound, the electron-withdrawing nature of both the lactone and the ester functionalities polarizes the double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.
The general mechanism proceeds in three key steps:
-
Nucleophile Activation: A base abstracts a proton from the Michael donor to generate a nucleophilic enolate or a related stabilized anion.
-
Conjugate Addition: The activated nucleophile attacks the β-carbon of the this compound, leading to the formation of a new carbon-carbon or carbon-heteroatom bond and a resonance-stabilized enolate intermediate.
-
Protonation: The enolate intermediate is protonated by a proton source, typically the conjugate acid of the base used or a mild acid added during workup, to yield the final adduct.
Figure 1: General workflow of the Michael addition reaction.
Versatility in Synthesis: A Survey of Michael Donors and Catalysts
The synthetic utility of the Michael addition with this compound is vast, owing to the wide range of compatible nucleophiles and the availability of various catalytic systems. The choice of Michael donor and catalyst will dictate the nature of the final product and can be tailored to achieve specific synthetic goals.
| Michael Donor (Nucleophile) | Catalyst/Base | Expected Product Type | Key Considerations & Insights |
| Soft Carbon Nucleophiles | |||
| Malonates (e.g., Diethyl malonate) | Weak bases (e.g., NaOEt, DBU) | Disubstituted ester lactones | Classic Michael donors, leading to highly functionalized products. The resulting adducts can be further manipulated, for instance, through decarboxylation. |
| β-Ketoesters (e.g., Ethyl acetoacetate) | Weak bases (e.g., NaOEt, DBU) | Keto-ester substituted lactones | Similar to malonates, these donors introduce a ketone functionality that can be used for subsequent transformations. |
| Nitroalkanes (e.g., Nitromethane) | Organic bases (e.g., DBU, TMG) | Nitroalkyl-substituted lactones | The nitro group is a versatile functional group that can be reduced to an amine or converted to other functionalities. |
| Organocuprates (e.g., R₂CuLi) | N/A (Stoichiometric) | Alkyl- or aryl-substituted lactones | Gilman reagents are excellent for introducing simple alkyl or aryl groups with high stereocontrol.[2] |
| Heteroatom Nucleophiles | |||
| Thiols (e.g., Thiophenol) | Organic bases (e.g., Et₃N) or organocatalysts | Thioether-substituted lactones | Thia-Michael additions are generally efficient and can be performed under mild conditions.[3] Asymmetric variants are well-established.[4] |
| Amines (e.g., Benzylamine) | N/A or weak base | Amino-substituted lactones | Aza-Michael additions can sometimes be reversible. The choice of amine and reaction conditions is crucial to favor product formation. |
| Alcohols (e.g., Methanol) | Strong bases (e.g., NaOMe) | Alkoxy-substituted lactones | Oxa-Michael additions often require stronger bases and may be reversible. Intramolecular versions are more common.[5] |
Experimental Protocols: A Practical Guide
The following protocols are representative examples of Michael addition reactions with this compound. These should be considered as starting points and may require optimization based on the specific substrate and desired outcome.
Protocol 1: Diastereoselective Michael Addition of Diethyl Malonate
This protocol describes a classic Michael addition using a soft carbon nucleophile.
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C, add diethyl malonate (1.2 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the enolate.
-
Add a solution of this compound (1.0 eq) in anhydrous ethanol dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding 1 M HCl until the solution is acidic (pH ~2-3).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Michael adduct.
Protocol 2: Organocatalyzed Thia-Michael Addition of Thiophenol
This protocol illustrates an asymmetric Michael addition using a thiol nucleophile and a chiral organocatalyst.
Materials:
-
This compound
-
Thiophenol
-
Chiral thiourea catalyst (e.g., a derivative of quinine or cinchonine)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) and the chiral thiourea catalyst (0.1 eq) in anhydrous toluene, add thiophenol (1.2 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the enantioenriched thioether adduct. The enantiomeric excess can be determined by chiral HPLC analysis.
Figure 2: A generalized experimental workflow for Michael addition reactions.
Conclusion and Future Outlook
The Michael addition reaction of this compound is a robust and versatile tool for the synthesis of highly functionalized γ-butyrolactones. The ability to introduce a wide variety of substituents at the β-position, often with a high degree of stereocontrol, makes this methodology particularly attractive for applications in drug discovery and natural product synthesis. Future developments in this area will likely focus on the discovery of more efficient and selective catalytic systems, including novel organocatalysts and earth-abundant metal catalysts, to further expand the scope and utility of this important transformation.
References
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Strategic Valorization of Ethyl 5-oxooxolane-2-carboxylate: A Gateway to Novel Heterocyclic Scaffolds
An Application Note for Medicinal and Process Chemists
Abstract
Ethyl 5-oxooxolane-2-carboxylate, a readily accessible γ-lactone, serves as a highly versatile and powerful building block in modern synthetic organic chemistry.[1] Its unique structural arrangement, featuring a reactive lactone ring and an ester moiety, provides two distinct points for chemical modification. This application note provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the strategic synthesis of diverse and novel heterocyclic compounds, including pyrazolones and pyridazinones, from this singular starting material. We will elucidate the underlying reaction mechanisms, provide detailed, field-tested protocols, and present a framework for envisioning further molecular complexity.
Introduction: The Synthetic Potential of a Versatile Lactone
The pursuit of novel molecular architectures with potential therapeutic applications is a cornerstone of drug discovery. Five and six-membered heterocycles, in particular, are privileged structures found in a vast array of pharmaceuticals and biologically active compounds.[2] this compound (also known as ethyl 5-oxotetrahydrofuran-2-carboxylate) emerges as an ideal starting point for heterocyclic synthesis due to its dual reactivity. The strained γ-lactone ring is susceptible to nucleophilic attack and subsequent ring-opening, while the ethyl ester provides a handle for condensation reactions.[3][4] This duality allows for a programmed and often high-yield approach to constructing complex heterocyclic systems that are of significant interest in medicinal chemistry.
Core Reaction Principle: Nucleophilic Acyl Substitution and Cyclization
The central strategy for leveraging this compound involves a sequence of nucleophilic attack followed by an intramolecular cyclization. The choice of a dinucleophile, such as hydrazine or its derivatives, is critical as it allows for the sequential formation of two new bonds, ultimately leading to the desired heterocyclic core.
The general workflow can be visualized as follows:
Caption: General workflow for heterocycle synthesis.
Synthesis of 3-Substituted Pyrazolone Derivatives
Pyrazolone derivatives are a well-known class of compounds exhibiting a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[5][6][7] The reaction of this compound with substituted hydrazines provides a direct and efficient route to 1-substituted-3-(2-hydroxyethyl)-1H-pyrazol-5(4H)-ones.
Mechanism: The reaction is initiated by the nucleophilic attack of the substituted nitrogen of the hydrazine onto the ester carbonyl of the lactone. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the lactone carbonyl, leading to the formation of the five-membered pyrazolone ring.
Caption: Synthesis of pyrazolone derivatives.
Experimental Protocol: Synthesis of 3-(2-Hydroxyethyl)-1-phenyl-1H-pyrazol-5(4H)-one
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.58 g, 10 mmol) in glacial acetic acid (20 mL).
-
Addition of Nucleophile: To this solution, add phenylhydrazine (1.08 g, 10 mmol) dropwise at room temperature with continuous stirring.
-
Reaction: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).
-
Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water (100 mL).
-
Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried under vacuum.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield the pure pyrazolone derivative.[5]
| Compound | R-Group | Yield (%) | M.P. (°C) | Key ¹H NMR Signals (δ, ppm) |
| 1 | Phenyl | 85 | 128-130 | 7.2-7.9 (m, 5H, Ar-H), 4.8 (t, 1H, OH), 3.7 (t, 2H, CH₂-O), 2.9 (t, 2H, CH₂-C), 3.4 (s, 2H, CH₂) |
| 2 | 4-Bromophenyl | 82 | 155-157 | 7.5-7.7 (d, 4H, Ar-H), 4.8 (t, 1H, OH), 3.7 (t, 2H, CH₂-O), 2.9 (t, 2H, CH₂-C), 3.4 (s, 2H, CH₂) |
| 3 | Methyl | 75 | 95-97 | 4.7 (t, 1H, OH), 3.6 (t, 2H, CH₂-O), 3.3 (s, 3H, N-CH₃), 2.8 (t, 2H, CH₂-C), 3.2 (s, 2H, CH₂) |
Synthesis of Dihydropyridazinone Derivatives
Pyridazinones are six-membered nitrogen-containing heterocycles that are scaffolds for compounds with cardiovascular, analgesic, and anti-inflammatory activities.[8][9] The reaction of this compound with hydrazine hydrate offers a straightforward synthesis of 6-(2-hydroxyethyl)-4,5-dihydropyridazin-3(2H)-one.
Mechanism: This transformation proceeds via a nucleophilic attack of hydrazine on the ester functionality to form a hydrazide. The terminal amino group of the hydrazide intermediate then undergoes an intramolecular nucleophilic attack on the lactone carbonyl, leading to ring-opening and subsequent cyclization to form the stable six-membered dihydropyridazinone ring.
Caption: Synthesis of dihydropyridazinone derivatives.
Experimental Protocol: Synthesis of 6-(2-Hydroxyethyl)-4,5-dihydropyridazin-3(2H)-one
-
Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, add this compound (1.58 g, 10 mmol) and ethanol (30 mL).
-
Reagent Addition: Add hydrazine hydrate (0.5 mL, ~10 mmol) to the solution. A catalytic amount of acetic acid (2-3 drops) can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux for 8-10 hours. Monitor the reaction by TLC (Eluent: Methanol/Dichloromethane 1:9).
-
Work-up: After the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure.
-
Isolation: The resulting residue is triturated with diethyl ether to induce crystallization.
-
Purification: The solid product is collected by filtration and can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture to obtain the pure dihydropyridazinone.[10]
| Compound | Yield (%) | M.P. (°C) | Key ¹H NMR Signals (δ, ppm) |
| 6-(2-hydroxyethyl)-4,5-dihydropyridazin-3(2H)-one | 90 | 110-112 | 10.8 (s, 1H, NH), 4.5 (t, 1H, OH), 3.5 (q, 2H, CH₂-O), 2.7 (t, 2H, CH₂-C=O), 2.5 (t, 2H, CH₂-C=N), 2.3 (t, 2H, CH₂-CH₂) |
Future Directions: Towards Fused Heterocyclic Systems
The synthesized pyrazolone and pyridazinone derivatives are not merely final products but can serve as versatile intermediates for the construction of more complex, fused heterocyclic systems.[11][12] The presence of the hydroxyethyl side chain and the reactive protons on the heterocyclic ring provides multiple handles for further chemical transformations.
Potential strategies include:
-
Intramolecular Cyclization: Activation of the terminal hydroxyl group (e.g., conversion to a leaving group) can trigger an intramolecular cyclization to form fused oxazine or other bicyclic systems.
-
Reaction with Bifunctional Reagents: The N-H protons and the active methylene group in the pyrazolone ring can react with α,β-unsaturated ketones or other electrophiles to build fused pyrazolo-pyrimidine or pyrazolo-pyridine cores.
Caption: Conceptual pathways to fused heterocycles.
Conclusion
This compound is a cost-effective and highly adaptable starting material for the synthesis of medicinally relevant heterocyclic compounds. The protocols detailed in this note for the synthesis of pyrazolones and pyridazinones are robust, high-yielding, and can be readily implemented in a standard laboratory setting. By understanding the fundamental reactivity of this lactone, researchers can unlock a vast chemical space, paving the way for the discovery of novel therapeutic agents.
References
- JOCPR. (2016). Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. Journal of Chemical and Pharmaceutical Research, 8(5), 969-981.
- Chidrawar, A. B. (2017). A Facile Multicomponent Synthesis of Ethyl-1,2,3,4-tetrahydro-6-methyl-2-oxo pyrimidine-5 carboxylate and Its Derivatives. Der Pharma Chemica, 9(15), 86-88.
- ResearchGate. (n.d.). Synthesis of New Pyridazinone Derivatives: 2,6-Disubstituted 5Hydroxy3(2 H )-pyridazinone-4-carboxylic Acid Ethyl Esters.
- PMC. (n.d.).
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Application Notes & Protocols: Ethyl 5-oxooxolane-2-carboxylate in Medicinal Chemistry
Introduction: The Versatile Lactone Scaffold
Ethyl 5-oxooxolane-2-carboxylate, also known as γ-carbethoxy-γ-butyrolactone, is a versatile heterocyclic building block in medicinal chemistry.[1] Its structure, featuring a reactive γ-lactone ring and an ester functional group, allows for a diverse range of chemical transformations. This dual functionality makes it an invaluable starting material for synthesizing complex molecules, particularly those with therapeutic potential. The inherent chirality at the C2 position, once established, can be carried through multi-step syntheses, providing access to enantiomerically pure final compounds. This application note will explore the utility of this scaffold, focusing on its pivotal role in the synthesis of the anticonvulsant drug Rufinamide and providing detailed protocols for its application.
Core Application: Synthesis of the Anticonvulsant Rufinamide
Rufinamide (marketed as Banzel® or Inovelon®) is a triazole derivative used as an adjunctive treatment for seizures associated with Lennox-Gastaut syndrome (LGS), a severe form of childhood epilepsy.[2][3] While its exact mechanism of action is not fully understood, it is known to modulate the activity of voltage-gated sodium channels by prolonging their inactive state, which limits the repetitive firing of neurons that can lead to seizures.[4][5][6] Several synthetic routes to Rufinamide have been developed, many of which rely on precursors that can be conceptually derived from γ-lactone scaffolds, highlighting the importance of this chemical class in accessing the core triazole structure. A key synthetic strategy involves the construction of the 1,2,3-triazole ring via a [3+2] cycloaddition reaction.
Mechanistic Rationale: The Huisgen Cycloaddition Pathway
The formation of the 1,2,3-triazole core of Rufinamide is a classic example of a Huisgen 1,3-dipolar cycloaddition. In this reaction, an azide (the 1,3-dipole) reacts with an alkyne (the dipolarophile) to form the five-membered triazole ring. The key precursors are a substituted benzyl azide and an alkyne bearing a carboxylate group, which is later converted to the primary carboxamide of the final drug.
The general transformation is depicted below:
Sources
Application Notes and Protocols for Stereoselective Reactions Using Ethyl 5-Oxooxolane-2-carboxylate
Introduction: The Versatility of a Chiral Building Block
Ethyl 5-oxooxolane-2-carboxylate, also known as ethyl 5-oxotetrahydrofuran-2-carboxylate, is a γ-butyrolactone derivative that serves as a pivotal precursor in the synthesis of a wide array of complex organic molecules, including natural products and pharmaceuticals. The stereochemistry of substituted butyrolactones is often crucial for their biological activity, making the development of stereoselective reactions involving this scaffold a significant endeavor in modern synthetic chemistry. This guide provides an in-depth exploration of strategies to achieve high stereocontrol in reactions involving this compound and its analogs, intended for researchers and professionals in drug development and chemical synthesis. We will delve into both the asymmetric synthesis of the chiral lactone core and the principles of its subsequent stereoselective functionalization, supported by detailed protocols and mechanistic insights.
Part 1: Asymmetric Synthesis of the 5-Oxotetrahydrofuran-2-carboxylate Core
A primary strategy for obtaining enantiomerically pure substituted γ-butyrolactones is to construct the chiral core through asymmetric synthesis. This approach establishes the desired stereochemistry at the C2 position from the outset. Two powerful methods for this are asymmetric oxidation and enantioselective hydrogenation.
Asymmetric Oxidation of Prochiral Precursors
One of the most elegant methods to access chiral 2-substituted-5-oxotetrahydrofuran-2-carboxylic acids is through the asymmetric oxidation of prochiral 3-substituted-2-hydroxycyclopent-2-en-1-ones. This transformation, developed by Jõgi and Lopp et al., utilizes a chiral titanium complex to induce enantioselectivity.[1][2]
Mechanistic Rationale: The reaction proceeds via the oxidation of the enol tautomer of a 3-arylcyclopentane-1,2-dione. A chiral titanium(IV) isopropoxide/diethyl tartrate complex serves as a chiral oxidizing agent in the presence of tert-butyl hydroperoxide (t-BuOOH). The chiral environment of the titanium complex directs the oxidant to one face of the substrate, leading to the formation of an enantiomerically enriched product. The resulting intermediate undergoes lactonization to yield the desired 2-aryl-5-oxotetrahydrofuran-2-carboxylic acid. The choice of diethyl tartrate enantiomer ((+)-DET or (-)-DET) determines which enantiomer of the product is formed.
Workflow for Asymmetric Oxidation:
Caption: Asymmetric oxidation workflow.
Detailed Protocol: Asymmetric Synthesis of (R)-2-Phenyl-5-oxotetrahydrofuran-2-carboxylic Acid [1]
This protocol is adapted from the work of Jõgi, A. et al., Synthesis, 2006.
Materials:
-
3-Phenyl-2-hydroxycyclopent-2-en-1-one
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)4)
-
(+)-Diethyl tartrate ((+)-DET)
-
tert-Butyl hydroperoxide (t-BuOOH), 6.25 M in decane
-
Dichloromethane (CH2Cl2), anhydrous
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a stirred solution of Ti(Oi-Pr)4 (1.0 mmol) in anhydrous CH2Cl2 (2.0 mL) at room temperature, add (+)-diethyl tartrate (1.6 mmol).
-
Stir the resulting mixture for 10 minutes.
-
Cool the solution to -20 °C and add a solution of 3-phenyl-2-hydroxycyclopent-2-en-1-one (1.0 mmol) in CH2Cl2 (2.0 mL).
-
Stir the mixture for 60 minutes at -20 °C.
-
Add t-BuOOH (2.5 mmol, 6.25 M solution in decane) to the reaction mixture.
-
Maintain the reaction at -20 °C for 114 hours, monitoring by TLC.
-
Upon completion, quench the reaction with an appropriate acidic workup.
-
Purify the crude product by column chromatography to yield the enantiomerically enriched lactone acid.
Quantitative Data:
| Substrate (Aryl Group) | Yield (%) | Enantiomeric Excess (ee %) |
| Phenyl | 36 | 86 |
| 4-Methylphenyl | 43 | 81 |
| 4-Methoxyphenyl | 43 | 78 |
| 4-Isopropylphenyl | 42 | 83 |
| Data adapted from Jõgi, A. et al.[1] |
Enantioselective Hydrogenation
An alternative and highly efficient route to chiral alkyl 5-oxotetrahydrofuran-2-carboxylates is the enantioselective hydrogenation of dialkyl 2-oxoglutarates. This method utilizes a heterogeneous catalyst modified with a chiral amine, typically a cinchona alkaloid, to induce stereoselectivity.[3]
Mechanistic Insight: The prochiral ketone of the dialkyl 2-oxoglutarate is hydrogenated over a platinum catalyst supported on alumina (Pt/Al2O3). The surface of the catalyst is modified with a chiral molecule, such as cinchonidine. The chiral modifier adsorbs onto the platinum surface and creates a chiral environment, directing the approach of the substrate to the active sites. This results in the preferential formation of one enantiomer of the corresponding hydroxy ester, which then undergoes spontaneous intramolecular cyclization to the desired chiral lactone.
Caption: Enantioselective hydrogenation workflow.
This method can achieve excellent enantioselectivities, with reported ee values of up to 96%.[3]
Part 2: Stereoselective Functionalization of the Lactone Ring
Once the 5-oxotetrahydrofuran-2-carboxylate scaffold is obtained (either as a racemate or in enantiomerically pure form), subsequent stereoselective functionalization can be performed. A key position for introducing further stereocenters is the C3 carbon, via enolate chemistry.
Diastereoselective Alkylation of Enolates
The generation of an enolate from ethyl 5-oxotetrahydrofuran-2-carboxylate allows for alkylation at the C3 position. If the lactone already possesses a chiral center at C2, this alkylation can proceed diastereoselectively. The stereochemical outcome is dictated by the facial selectivity of the enolate, which is influenced by the steric hindrance of the existing substituent at C2.
Conceptual Framework:
-
Enolate Formation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is used to deprotonate the C3 position, forming a lithium enolate.
-
Chelation and Steric Hindrance: The lithium cation can coordinate with the oxygen atoms of the enolate and the ester, creating a rigid, chelated structure. The substituent at the C2 position will sterically hinder one face of the planar enolate.
-
Electrophilic Attack: An incoming electrophile (e.g., an alkyl halide) will preferentially attack from the less hindered face, leading to the formation of one diastereomer in excess.
Case Study: Stereoselective Synthesis of 2-Allyl-3-oxotetrahydrofuran-2-carboxylates
To illustrate the principles of achieving high stereocontrol in the synthesis of substituted butyrolactones, we present a case study on the rhodium(II)-catalyzed reaction of 5-allyloxy-2-diazo-3-ketoesters. This reaction proceeds through an oxonium ylide intermediate and a subsequent[2][5]-sigmatropic rearrangement to furnish highly functionalized tetrahydrofurans with excellent diastereoselectivity.[6] This serves as a powerful analogy for controlling stereochemistry in related systems.
Reaction Scheme and Mechanism:
The reaction is initiated by the formation of a rhodium carbenoid from the diazo compound. This carbenoid then reacts with the ether oxygen to form a cyclic oxonium ylide. A concerted[2][5]-sigmatropic rearrangement of this ylide leads to the formation of the C2-allyl bond and the C5 substituent in a defined stereochemical relationship. The stereoselectivity arises from the preferred conformation of the cyclic ylide intermediate, which minimizes steric interactions. The trans diastereomer is predominantly formed.
Caption: Rhodium-catalyzed synthesis of substituted tetrahydrofurans.
Detailed Protocol: Synthesis of trans-Methyl 2-allyl-5-phenyl-3-oxotetrahydrofuran-2-carboxylate [6]
This protocol is adapted from the work of Yakura, T. et al., Heterocycles, 2009.
Materials:
-
Methyl 5-allyloxy-2-diazo-3-oxo-5-phenylpentanoate
-
Dirhodium(II) tetraacetate (Rh2(OAc)4)
-
Dichloromethane (CH2Cl2), anhydrous
Procedure:
-
To a solution of methyl 5-allyloxy-2-diazo-3-oxo-5-phenylpentanoate (1.0 mmol) in anhydrous CH2Cl2 (10 mL), add dirhodium(II) tetraacetate (0.03 mmol).
-
Stir the reaction mixture at room temperature for 30 minutes. The reaction can be monitored by the evolution of N2 gas and TLC analysis.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane-ethyl acetate) to separate the diastereomers and obtain the pure trans product.
Quantitative Data:
| C5-Substituent (R) | Yield (%) | Diastereomeric Ratio (trans:cis) |
| Phenyl | 94 | 91:9 |
| p-Tolyl | 95 | 92:8 |
| Methyl | 93 | 92:8 |
| Ethyl | 94 | 92:8 |
| Data adapted from Yakura, T. et al.[6] |
Conclusion
This compound and its derivatives are valuable synthons for the stereoselective synthesis of complex molecules. High levels of stereocontrol can be achieved either by constructing the chiral lactone core through asymmetric methods like catalytic oxidation or hydrogenation, or by the subsequent diastereoselective functionalization of the pre-formed lactone ring. The protocols and conceptual frameworks presented here provide a robust foundation for researchers and drug development professionals to design and execute stereoselective reactions involving this important class of compounds, enabling the efficient synthesis of enantiomerically pure targets.
References
- Larock, R. C., & Leong, W. W. (1990). Synthesis of lactones and lactams. In Comprehensive Organic Synthesis (Vol. 5, pp. 319-354). Pergamon. (Note: A general reference for context, not directly cited for a specific protocol).
-
Jõgi, A., & Lopp, M. (2007). Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids. Request PDF. [Link]
-
Yakura, T., et al. (2009). Stereoselective Synthesis of 5-Substituted 2-Allyl-3-oxotetrahydrofuran-2-carboxylates Using Rhodium(II)-Catalyzed Oxonium Ylide Formation–[2][5] Shift. Heterocycles, 79(1), 353. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 305551, this compound. [Link]
-
NIST. (n.d.). 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. In NIST Chemistry WebBook. [Link]
-
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carbonyl Compounds. Journal of the American Chemical Society, 119(28), 6496–6511. [Link]
-
Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of R-Substituted Carboxylic Acid Derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]
-
Bartók, M., & Felföldi, K. (1999). Asymmetric synthesis of alkyl 5-oxotetrahydrofuran-2-carboxylates by enantioselective hydrogenation of dialkyl 2-oxoglutarates over cinchona modified Pt/Al2O3 catalysts. Chemical Communications, (18), 1797-1798. [Link]
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- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Polymer Synthesis Incorporating Ethyl 5-Oxooxolane-2-Carboxylate
Introduction: The Strategic Incorporation of Functional Monomers in Polyester Synthesis
The field of biodegradable aliphatic polyesters is undergoing a significant transformation, driven by the demand for advanced materials with tailored functionalities for applications in drug delivery, tissue engineering, and smart packaging. While commodity polyesters like poly(ε-caprolactone) (PCL) and polylactide (PLA) offer excellent biocompatibility and degradability, their utility can be expanded by incorporating functional monomers into the polymer backbone. These monomers introduce pendant chemical groups that can serve as handles for post-polymerization modification, allowing for the attachment of bioactive molecules, the tuning of physicochemical properties, and the creation of responsive materials.[1]
Ethyl 5-oxooxolane-2-carboxylate, a functionalized γ-butyrolactone (GBL), is a monomer of significant interest in this regard.[2][3] Its structure features a polymerizable lactone ring and a pendant ethyl ester group. This ester functionality provides a versatile platform for subsequent chemical modifications, enabling the covalent attachment of a wide array of molecules.[4][5][6]
However, the ring-opening polymerization (ROP) of γ-butyrolactone and its derivatives presents a thermodynamic challenge. The five-membered ring of GBL is relatively strain-free, making its polymerization less favorable compared to more strained lactones like ε-caprolactone.[7][8] Consequently, the homopolymerization of GBL derivatives often requires specific conditions, and in many cases, their incorporation into polyesters is more readily achieved through copolymerization with more reactive monomers.[1][8]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of functional polyesters incorporating this compound. We will focus on a robust and reproducible organocatalyzed copolymerization of this compound with ε-caprolactone, a widely used and readily polymerizable lactone. This approach leverages the high reactivity of ε-caprolactone to facilitate the incorporation of the functional GBL derivative. We will delve into the mechanistic rationale behind the experimental choices, provide detailed step-by-step protocols, and discuss the characterization of the resulting copolymers. Furthermore, we will explore the potential for post-polymerization modification of the pendant ester groups, unlocking the full potential of these functional polyesters.
Monomer and Catalyst: Key Components and Considerations
This compound: The Functional Building Block
-
Structure: this compound is a γ-lactone with an ethyl ester substituent at the α-position relative to the carbonyl group of the ester in the ring.[2]
-
Purity: The purity of the monomer is critical for achieving controlled polymerization and high molecular weight polymers. It is advisable to purify the commercially available monomer, for instance by vacuum distillation, to remove any impurities, especially water and alcohols, which can act as initiators or chain transfer agents.
-
Storage: The monomer should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent hydrolysis of the lactone and ester groups.
| Property | Value | Source |
| IUPAC Name | This compound | [2][3] |
| Synonyms | ethyl 5-oxotetrahydrofuran-2-carboxylate, 4-Carbethoxybutyrolactone | [2][3][9] |
| CAS Number | 1126-51-8 | [9] |
| Molecular Formula | C₇H₁₀O₄ | [2] |
| Molecular Weight | 158.15 g/mol | [2] |
Organocatalysis: A Metal-Free Approach to Polyester Synthesis
The use of organocatalysts for the ROP of lactones has gained significant traction as it offers a metal-free alternative to traditional tin- or aluminum-based catalysts, which can be a concern for biomedical applications.[1] For the copolymerization of this compound and ε-caprolactone, we will utilize a dual catalytic system comprising an organocatalyst and an initiator.
-
Diphenyl Phosphate (DPP): The Organocatalyst: DPP is an effective and commercially available organocatalyst for the ROP of lactones.[1] It operates through a hydrogen-bonding mechanism, activating the monomer towards nucleophilic attack.
-
Benzyl Alcohol: The Initiator: Benzyl alcohol will be used as the initiator. The hydroxyl group of the initiator attacks the carbonyl carbon of the lactone, initiating the polymerization process. The choice of initiator is crucial as it will be incorporated as one of the end groups of the polymer chain.
Reaction Mechanism: Understanding the Copolymerization Process
The organocatalyzed ROP of lactones is a complex process involving several equilibrium steps. The following diagram illustrates the generally accepted mechanism for the copolymerization of this compound and ε-caprolactone using diphenyl phosphate as a catalyst and benzyl alcohol as an initiator.
Figure 2: Workflow for the copolymerization of EOC and ε-CL.
Characterization and Data Presentation
The synthesized copolymer should be thoroughly characterized to determine its composition, molecular weight, molecular weight distribution, and thermal properties.
| Analysis Technique | Expected Results |
| ¹H NMR | Confirmation of the copolymer structure by identifying the characteristic peaks of both ε-caprolactone and this compound repeating units. The copolymer composition can be calculated by integrating the respective peaks. [1][10] |
| GPC/SEC | Determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). A narrow PDI (typically < 1.5) indicates a controlled polymerization. |
| DSC | Determination of the glass transition temperature (Tg) and melting temperature (Tm) of the copolymer. The thermal properties will depend on the copolymer composition. |
| TGA | Assessment of the thermal stability of the polymer. |
Example ¹H NMR Data Interpretation:
-
PCL units: Peaks around 4.06 ppm (-CH₂-O-), 2.31 ppm (-C(=O)-CH₂-), 1.65 ppm (-CH₂-), and 1.38 ppm (-CH₂-).
-
PEOC units: Characteristic peaks for the backbone and the pendant ethyl ester group.
-
End groups: Signals from the benzyl initiator can be observed at the chain end.
Post-Polymerization Modification: Unlocking Functionality
The pendant ethyl ester groups on the copolymer backbone are amenable to a variety of post-polymerization modification reactions, allowing for the introduction of diverse functionalities.
Protocol 2: Aminolysis of the Pendant Ester Groups
This protocol describes a general procedure for the aminolysis of the pendant ethyl ester groups to introduce amine functionalities.
Materials:
-
Poly(ε-caprolactone-co-Ethyl 5-oxooxolane-2-carboxylate)
-
A primary or secondary amine (e.g., propargylamine, ethanolamine)
-
Anhydrous solvent (e.g., DMSO, DMF)
-
Dialysis tubing (appropriate molecular weight cut-off)
Procedure:
-
Dissolution: Dissolve the copolymer in the chosen anhydrous solvent in a round-bottom flask.
-
Reaction: Add an excess of the amine to the polymer solution. The reaction can be stirred at room temperature or gently heated depending on the reactivity of the amine.
-
Monitoring: The progress of the reaction can be monitored by ¹H NMR by observing the disappearance of the ethyl ester peaks and the appearance of new peaks corresponding to the amide product. [4][5]4. Purification: After the reaction is complete, the modified polymer is purified by dialysis against a suitable solvent (e.g., water or methanol) to remove the excess amine and the reaction solvent.
-
Isolation: The purified polymer is isolated by lyophilization or precipitation.
Figure 3: Post-polymerization modification via aminolysis.
Conclusion and Future Perspectives
The incorporation of this compound into polyesters via organocatalyzed copolymerization with ε-caprolactone offers a robust and versatile platform for the synthesis of functional, biodegradable materials. The detailed protocols provided herein serve as a starting point for researchers to explore this promising class of polymers. The ability to introduce a wide range of functionalities through post-polymerization modification opens up a vast design space for creating materials with tailored properties for advanced biomedical applications. Future research may focus on the homopolymerization of this compound under optimized conditions, the synthesis of block copolymers with well-defined architectures, and the exploration of the biological performance of the resulting functionalized polyesters.
References
- Modulating the reactivity of polymer with pendant ester groups by methylation reaction for preparing functional polymers. RSC Publishing.
- Modulating the reactivity of polymer with pendant ester groups by methylation reaction for preparing functional polymers.
- Recent Advances in Polymers Bearing Activated Esters for the Synthesis of Glycopolymers by Postpolymerization Modific
- Organocatalyzed ring-opening copolymerization of α-bromo-γ-butyrolactone with ε-caprolactone for the synthesis of functional aliph
- (PDF) Organocatalyzed ring-opening copolymerization of α-bromo-γ-butyrolactone with ε-caprolactone for the synthesis of functional aliphatic polyesters.
- A functionalizable polyester with free hydroxyl groups and tunable physiochemical and biological properties. PMC - NIH.
- Responsive Polyesters with Alkene and Carboxylic Acid Side-Groups for Tissue Engineering Applic
- Biodegradable Block Poly(ester amine)
- A versatile approach for the syntheses of poly(ester amide)s with pendant functional groups. ScienceDirect.
- Organocatalytic Ring-Opening Copolymerization of Biorenewable α-Methylene-γ-butyrolactone toward Functional Copolyesters: Preparation and Composition Dependent Thermal Properties.
- This compound | C7H10O4 | CID 305551. PubChem - NIH.
- Ring-opening polymerization of γ-butyrolactone and its deriv
- Ring-opening (co)polymerization of γ-butyrolactone: a review. Semantic Scholar.
- Organocatalyzed ring-opening reactions of γ-carbonyl-substituted ε-caprolactones. NIH.
- Facile preparation of biodegradable poly(γ-butyrolactone)
- Functional Polymers and Polymeric Materials From Renewable Alpha-Unsatur
- Ring-opening polymerization of γ-butyrolactone and its deriv
- GPC-NMR Analysis for Polymer Characteris
- GPC profiles of the four polyesters with different side chains.
- ¹H NMR spectra of representative polymers: (a) P4HB (red), (b)...
- 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. the NIST WebBook.
- Synthesis and characterization of poly (ethylene 2,5-furan dicarboxyl
- (PDF) Synthesis, Characterization and Thermal Properties of Bio-Based Poly(Ethylene 2,5-Furan Dicarboxylate).
- Pendant Group Modifications Provide Graft Copolymer Silicones with Exceptionally Broad Thermomechanical Properties. ACS Central Science.
- 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. the NIST WebBook.
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Asymmetric Synthesis of Ethyl 5-oxooxolane-2-carboxylate Derivatives: An Application and Protocol Guide for Drug Development Professionals
Introduction: The Significance of Chiral γ-Butyrolactones in Medicinal Chemistry
The γ-butyrolactone scaffold is a privileged structural motif present in a vast array of natural products and pharmacologically active compounds.[1] Specifically, enantiomerically pure ethyl 5-oxooxolane-2-carboxylate derivatives serve as critical chiral building blocks in the synthesis of numerous pharmaceuticals. Their stereochemistry is often paramount to their biological activity and therapeutic efficacy, making their asymmetric synthesis a topic of significant interest for researchers in drug discovery and development. This guide provides an in-depth exploration of established and robust methodologies for the asymmetric synthesis of these valuable compounds, focusing on practical applications and detailed experimental protocols.
Strategic Approaches to Asymmetric Synthesis
The enantioselective construction of the this compound core can be broadly categorized into two primary strategies:
-
Asymmetric Hydrogenation of Prochiral Precursors: This approach involves the stereoselective reduction of a carbon-carbon or carbon-oxygen double bond in a prochiral substrate, thereby establishing the desired stereocenter.
-
Asymmetric Carbon-Carbon Bond Forming Reactions: These methods, such as Michael additions, create the chiral center through the enantioselective formation of a new carbon-carbon bond.
This guide will detail a key protocol from each of these strategic areas, providing both the theoretical underpinnings and practical execution of the syntheses.
Protocol 1: Heterogeneous Asymmetric Hydrogenation of Diethyl 2-Oxoglutarate
This method provides a direct and highly efficient route to chiral this compound through the enantioselective hydrogenation of a readily available prochiral α-ketoester, followed by in-situ cyclization. The use of a heterogeneous catalyst, specifically a cinchona alkaloid-modified platinum catalyst, offers significant advantages in terms of catalyst recovery and reuse.
Causality Behind Experimental Choices
The success of this enantioselective hydrogenation hinges on the interaction between the substrate, the chiral modifier (a cinchona alkaloid), and the platinum surface. The cinchona alkaloid adsorbs onto the platinum surface, creating a chiral environment. The substrate, diethyl 2-oxoglutarate, then coordinates to this modified surface in a specific orientation, leading to the preferential hydrogenation of one of the enantiotopic faces of the ketone.[1][2][3] The choice of a cinchona alkaloid, such as cinchonidine or its derivatives, is crucial as its rigid structure and multiple interaction points (quinuclidine nitrogen, quinoline ring, and hydroxyl group) are key to inducing high enantioselectivity.[1][4]
Reaction Mechanism
The precise mechanism of enantiodifferentiation in the cinchona-modified platinum-catalyzed hydrogenation of α-ketoesters is a subject of ongoing research. However, a widely accepted model involves a 1:1 interaction between the adsorbed cinchona alkaloid and the ketoester substrate.[1][2] It is proposed that a hydrogen bond forms between the quinuclidine nitrogen of the alkaloid and the α-carbonyl group of the ester. This interaction, along with steric repulsions between the substrate and the modifier, forces the substrate to adsorb on the platinum surface in a preferred orientation, exposing one face to hydrogenation.[1][3]
Caption: Workflow for Heterogeneous Asymmetric Hydrogenation.
Experimental Protocol
Materials:
-
Diethyl 2-oxoglutarate
-
5% Pt/Al₂O₃ catalyst
-
Cinchonidine (or other suitable cinchona alkaloid)
-
Toluene (anhydrous)
-
Acetic acid (glacial)
-
Hydrogen gas (high purity)
-
High-pressure autoclave equipped with a magnetic stirrer and temperature control
Procedure:
-
Catalyst Preparation and Pre-treatment: In a suitable flask, suspend the 5% Pt/Al₂O₃ catalyst in toluene. Add the cinchona alkaloid modifier (typically 1-5 mol% relative to platinum). Stir the suspension at room temperature for at least 1 hour to allow for the adsorption of the modifier onto the catalyst surface.
-
Reaction Setup: Transfer the catalyst suspension to the high-pressure autoclave. Add a solution of diethyl 2-oxoglutarate in toluene. A small amount of acetic acid can be added as a co-catalyst to enhance the reaction rate and enantioselectivity.
-
Hydrogenation: Seal the autoclave and purge it several times with hydrogen gas. Pressurize the autoclave to the desired hydrogen pressure (typically 20-50 bar). Heat the reaction mixture to the desired temperature (typically 25-50 °C) and stir vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by measuring the hydrogen uptake or by taking aliquots (after depressurizing and purging with an inert gas) and analyzing them by GC or HPLC.
-
Work-up and Cyclization: Once the reaction is complete, cool the autoclave to room temperature and carefully release the pressure. Filter the reaction mixture to remove the heterogeneous catalyst. The filtrate, containing diethyl 2-hydroxyglutarate, can be concentrated under reduced pressure. The cyclization to this compound often occurs spontaneously upon standing or can be promoted by gentle heating or the addition of a catalytic amount of acid.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Data Presentation: Heterogeneous Asymmetric Hydrogenation
| Entry | Substrate | Modifier | Solvent | Temp (°C) | Pressure (bar) | Yield (%) | ee (%) | Reference |
| 1 | Diethyl 2-oxoglutarate | Cinchonidine | Toluene | 25 | 20 | 80 | 94 (R) | [5] |
| 2 | Diethyl 2-oxoglutarate | O-Methyl-10,11-dihydrocinchonidine | Acetic Acid | 25 | 20 | - | 93 (R) | [4] |
| 3 | Dimethyl 2-oxoglutarate | Cinchonidine | Toluene | 25 | 20 | - | 96 (R) | [6] |
Protocol 2: Organocatalytic Asymmetric Michael Addition
This approach utilizes a chiral organic molecule as a catalyst to facilitate the enantioselective Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, leading to the formation of the chiral γ-butyrolactone skeleton. While a direct protocol for the title compound is less commonly reported, the principles can be readily applied, for instance, through the reaction of a suitable C1 nucleophile with diethyl 2-methyleneglutarate. A more general and well-established strategy involves the Michael addition to α,β-unsaturated aldehydes followed by subsequent transformations.
Causality Behind Experimental Choices
Organocatalysis offers a metal-free alternative for asymmetric synthesis, often with milder reaction conditions and lower toxicity. The choice of a bifunctional organocatalyst, such as a derivative of a cinchona alkaloid or a primary amine-thiourea, is critical. These catalysts possess both a basic site (e.g., a tertiary amine) to activate the nucleophile and a hydrogen-bonding donor site (e.g., a thiourea or hydroxyl group) to activate the electrophile and control the stereochemistry of the addition.[7][8]
Reaction Mechanism
In a typical organocatalyzed Michael addition, the amine moiety of the catalyst reacts with the α,β-unsaturated aldehyde to form a chiral iminium ion. This iminium ion has a lower LUMO (Lowest Unoccupied Molecular Orbital) than the starting aldehyde, making it more susceptible to nucleophilic attack. The nucleophile is simultaneously activated and directed by the hydrogen-bonding moiety of the catalyst. The steric environment created by the chiral catalyst ensures that the nucleophile attacks the iminium ion from a specific face, leading to the formation of a single enantiomer of the product. After hydrolysis, the chiral catalyst is regenerated, completing the catalytic cycle.
Caption: General Mechanism for Organocatalytic Michael Addition.
Experimental Protocol (General for γ-Butyrolactone Synthesis)
Materials:
-
α,β-Unsaturated aldehyde or ester
-
Malonate ester or other suitable nucleophile
-
Chiral primary or secondary amine organocatalyst (e.g., a diarylprolinol silyl ether or a thiourea-based catalyst)
-
Organic solvent (e.g., toluene, chloroform, or dichloromethane)
-
Acidic or basic additives (if required by the catalyst)
Procedure:
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve the α,β-unsaturated carbonyl compound and the organocatalyst in the chosen solvent.
-
Addition of Nucleophile: Add the nucleophile to the reaction mixture, either neat or as a solution in the same solvent.
-
Reaction Progress: Stir the reaction at the specified temperature (often room temperature or below) and monitor its progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., a saturated aqueous solution of ammonium chloride). Extract the product into an organic solvent.
-
Purification and Analysis: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the product by chiral HPLC.
-
Lactonization (if necessary): The resulting Michael adduct may require subsequent chemical transformations, such as reduction and lactonization, to yield the final γ-butyrolactone product.
Data Presentation: Organocatalytic Asymmetric Michael Additions for Chiral Lactone Precursors
| Entry | Electrophile | Nucleophile | Catalyst | Solvent | Yield (%) | ee (%) | Reference |
| 1 | trans-Cinnamaldehyde | Dimethyl malonate | Diarylprolinol silyl ether | Toluene | 95 | 93 | [9] |
| 2 | Nitrostyrene | Diethyl malonate | Thiourea-cinchona alkaloid | Toluene | 98 | 94 | [8] |
| 3 | Cyclopentenone | Thiophenol | Bifunctional thiourea | Toluene | 99 | 95 | [10] |
Purification and Characterization
Purification:
-
Flash Column Chromatography: This is the most common method for purifying the final product. A silica gel stationary phase with a mixture of hexanes and ethyl acetate as the mobile phase is typically effective.
-
Chiral HPLC: For the separation of enantiomers on an analytical or semi-preparative scale, chiral HPLC is the method of choice. Polysaccharide-based chiral stationary phases (CSPs) are often successful in resolving the enantiomers of γ-butyrolactones.[11][12]
Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized this compound derivatives. The chemical shifts and coupling constants of the protons on the lactone ring are characteristic and can be used to confirm the relative stereochemistry.[13][14][15]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the product.
-
Chiral HPLC Analysis: The enantiomeric excess of the final product is determined by chiral HPLC using a suitable chiral column and mobile phase. The retention times of the two enantiomers are compared to those of a racemic standard.[12][16]
Applications in Drug Development
Chiral this compound and its derivatives are valuable intermediates in the synthesis of a variety of pharmaceuticals. For example, they are key building blocks for certain anticonvulsant drugs and can be found in the structures of various natural products with potential therapeutic applications. The ability to synthesize these compounds in high enantiomeric purity is crucial for the development of safe and effective drugs, as different enantiomers can have vastly different pharmacological and toxicological profiles.[17]
Conclusion
The asymmetric synthesis of this compound derivatives is a well-developed field with several robust and efficient methodologies. Both heterogeneous asymmetric hydrogenation and organocatalytic Michael additions offer powerful strategies for accessing these important chiral building blocks with high enantioselectivity. The choice of method will depend on factors such as substrate availability, desired scale of the reaction, and the availability of specific catalysts and equipment. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to successfully synthesize these valuable compounds for their research and development endeavors.
References
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Bürgi, T., & Baiker, A. (2004). Heterogeneous Enantioselective Hydrogenation over Cinchona Alkaloid Modified Platinum: Mechanistic Insights into a Complex Reaction. Accounts of Chemical Research, 37(11), 909-917. [Link]
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Bethi, V., & Tanaka, F. (2022). Organocatalytic Enantioselective γ-Position-Selective Mannich Reactions of β-Ketocarbonyl Derivatives. Organic Letters, 24(37), 6711–6715. [Link]
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Bürgi, T., & Baiker, A. (2004). Heterogeneous Enantioselective Hydrogenation over Cinchona Alkaloid Modified Platinum: Mechanistic Insights into a Complex Reaction. Accounts of Chemical Research, 37(11), 909-917. [Link]
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Balázsik, K., Szöri, K., Felföldi, K., Török, B., & Bartók, M. (2000). Asymmetric synthesis of alkyl 5-oxotetrahydrofuran-2-carboxylates by enantioselective hydrogenation of dialkyl 2-oxoglutarates over cinchona modified Pt/Al2O3 catalysts. Chemical Communications, (6), 555-556. [Link]
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von Rohr, P. R., & Baiker, A. (2011). Asymmetric hydrogenation on chirally modified Pt: origin of hydrogen in the N-H-O interaction between cinchonidine and ketone. Journal of the American Chemical Society, 133(50), 20491-20499. [Link]
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Blaser, H. U., & Studer, M. (1999). Heterogeneous Enantioselective Hydrogenation of Ethyl Pyruvate Catalyzed by Cinchona-Modified Pt Catalysts: Effect of Modifier Structure. Journal of the American Chemical Society, 121(49), 11335-11342. [Link]
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Balázsik, K., Szöri, K., Felföldi, K., Török, B., & Bartók, M. (2000). Asymmetric synthesis of alkyl 5-oxotetrahydrofuran-2-carboxylates by enantioselective hydrogenation of dialkyl 2-oxoglutarates over cinchona modified Pt/Al2O3 catalysts. Chemical Communications, 555-556. [Link]
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McCabe, T., & Connon, S. J. (2023). Organocatalytic Asymmetric Peroxidation of γ,δ-Unsaturated β-Keto Esters—A Novel Route to Chiral Cycloperoxides. Molecules, 28(11), 4334. [Link]
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De, C. K., & Seidel, D. (2022). Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation. The Journal of Organic Chemistry, 87(24), 16458-16472. [Link]
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Bürgi, T., & Baiker, A. (2004). Heterogeneous enantioselective hydrogenation over cinchona alkaloid modified platinum: mechanistic insights into a complex reaction. Accounts of Chemical Research, 37(11), 909-917. [Link]
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Govender, T., Arvidsson, P. I., Maguire, G. E. M., Kruger, H. G., & Naicker, T. (2016). Enantioselective Organocatalyzed Transformations of β-Ketoesters. Chemical Reviews, 116(16), 9375-9441. [Link]
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Balázsik, K., Szöri, K., Felföldi, K., Török, B., & Bartók, M. (2000). Asymmetric synthesis of alkyl 5-oxotetrahydrofuran-2-carboxylates by enantioselective hydrogenation of dialkyl 2-oxoglutarates over cinchona modified Pt/Al2O3 catalysts. Chemical Communications, (6), 555-556. [Link]
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SpectraBase. (n.d.). 5-ketotetrahydrofuran-2-carboxylic acid ethyl ester. [Link]
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Park, H., & Kim, D. Y. (2021). Organocatalytic Asymmetric Michael Addition in Aqueous Media by a Hydrogen-Bonding Catalyst and Application for Inhibitors of GABAB Receptor. Catalysts, 11(9), 1118. [Link]
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Phillips, A. M., & Scheidt, K. A. (2010). Enantioselective, Organocatalytic Oxy-Michael Addition to γ/δ-Hydroxy-α,β-enones: Boronate-Amine Complexes as Chiral Hydroxide Synthons. Journal of the American Chemical Society, 132(38), 13166-13168. [Link]
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Zhang, Y., et al. (2019). Antibacterial and β-amyloid precursor protein-cleaving enzyme 1 inhibitory polyketides from the fungus Aspergillus chevalieri. RSC Advances, 9(65), 37953-37961. [Link]
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SpectraBase. (n.d.). (2S)-5-oxo-Tetrahydro-furan-2-carboxylic-acid. [Link]
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Brown, S. P., Goodwin, N. C., & MacMillan, D. W. C. (2009). Development of a general, enantioselective organocatalytic Mukaiyama–Michael reaction with α,β-unsaturated aldehydes. Tetrahedron, 65(26), 5146-5153. [Link]
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Wang, Y., et al. (2014). Mechanism of α-acetyl-γ-butyrolactone synthesis. Journal of Molecular Modeling, 20(4), 2185. [Link]
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Mandal, S. K., Amin, S. R., & Crowe, W. E. (2001). Gamma-butyrolactone synthesis via catalytic asymmetric cyclocarbonylation. Journal of the American Chemical Society, 123(26), 6457-6458. [Link]
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d'Acquarica, I., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 606. [Link]
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Lucangioli, S., & Carlucci, G. (2018). Polysaccharide-based chiral stationary phases for high-performance liquid chromatography enantioseparations. TrAC Trends in Analytical Chemistry, 105, 207-223. [Link]
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Moodley, N., et al. (2025). Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. Molecules, 30(15), 1234. [Link]
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Carlone, A., et al. (2020). Procedure for the synthesis of chiral catalyst 5. ResearchGate. [Link]
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Wang, W., Li, H., & Wang, J. (2012). Organocatalytic enantioselective Michael addition of cyclic hemiacetals to nitroolefins: a facile access to chiral substituted 5- and 6-membered cyclic ethers. Organic & Biomolecular Chemistry, 10(36), 7336-7341. [Link]
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NIST. (n.d.). 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. [Link]
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Török, B., et al. (2001). Asymmetric hydrogenation on platinum: Nonlinear effect of coadsorbed cinchona alkaloids on enantiodifferentiation. Journal of Catalysis, 204(1), 136-147. [Link]
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Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056-1074. [Link]
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Hayama, N., Kobayashi, Y., & Takemoto, Y. (2021). Asymmetric hetero-Michael addition to α,β-unsaturated carboxylic acids using thiourea–boronic acid hybrid catalysts. Tetrahedron, 90, 132172. [Link]
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Liu, W., et al. (2023). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. STAR Protocols, 4(1), 102035. [Link]
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Reddy, B. P., & Rao, K. V. (2011). Chiral Drug Analysis and Their Application. International Journal of Pharmaceutical Sciences and Research, 2(2), 230. [Link]
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Wang, J., & List, B. (2009). Organocatalytic Enantioselective Michael Addition of Thiophenol to Chalcone. Synlett, 2009(12), 1919-1922. [Link]
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Mhadgut, S. C., & Török, B. (2006). Kinetic Study of Asymmetric Hydrogenation of α, β-Unsaturated Carboxylic Acid Over Cinchona-Modified Pd/Al2O3 Catalyst. Topics in Catalysis, 40(1-4), 163-170. [Link]
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Akhileshwari, P., et al. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure, 1242, 130747. [Link]
-
Al-Warhi, T. I., et al. (2023). Synthesis, crystal structure, and Hirshfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(2), 105-112. [Link]
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Application Notes and Protocols for the Synthesis of γ-Butyrolactones using Ethyl 5-oxooxolane-2-carboxylate
Introduction: The Versatility of the γ-Butyrolactone Scaffold
The γ-butyrolactone motif is a privileged five-membered heterocyclic structure that is ubiquitous in the landscape of natural products and medicinal chemistry.[1] This scaffold is a core component of numerous biologically active molecules, demonstrating a vast spectrum of pharmacological activities, including antitumor, antibacterial, antiviral, and immunosuppressive properties.[1][2] Given their importance, the development of efficient and flexible synthetic routes to access structurally diverse γ-butyrolactones is a significant endeavor for researchers in drug discovery and development.
Ethyl 5-oxooxolane-2-carboxylate emerges as a highly valuable and versatile precursor in this context.[3] Its structure, which combines a lactone ring with a β-keto ester functionality, provides a strategic platform for introducing a wide range of substituents at the α-position (C2). This guide provides a detailed exploration of a robust two-stage synthetic pathway—C2-alkylation followed by decarboxylation—to transform this precursor into a variety of α-substituted γ-butyrolactones, which are themselves valuable therapeutic candidates.[4]
Core Synthetic Strategy: A Two-Stage Pathway to Functionalization
The primary synthetic utility of this compound lies in the acidity of the proton at the C2 position, situated between two carbonyl groups (the lactone and the ester). This enables a straightforward, two-step sequence to generate α-substituted γ-butyrolactones:
-
C2-Alkylation: Deprotonation at the α-carbon with a suitable base generates a nucleophilic enolate. This enolate can then be reacted with a variety of electrophiles, most commonly alkyl halides, to form a new carbon-carbon bond at the C2 position.
-
Decarboxylation: The ethoxycarbonyl group, having served its purpose of activating the α-position, is subsequently removed. The Krapcho decarboxylation is an exceptionally effective method for this transformation, proceeding under neutral conditions which preserves the integrity of the lactone ring and other sensitive functional groups.[5][6]
This sequence provides a reliable and modular approach to synthesizing a library of α-substituted γ-butyrolactones from a single, readily available starting material.
Caption: Overall workflow for the synthesis of α-substituted γ-butyrolactones.
Experimental Protocols and Mechanistic Insights
Stage 1: C2-Alkylation of this compound
Expertise & Experience: The choice of base is critical for the success of the alkylation. Sodium ethoxide is a convenient and effective choice, generating the enolate by deprotonating the α-carbon. The reaction must be conducted under anhydrous conditions to prevent quenching of the enolate and hydrolysis of the ester and lactone functionalities. The subsequent addition of an alkyl halide allows for the SN2 displacement to form the new C-C bond.[7] This method is analogous to the well-established malonic ester synthesis.[8]
Caption: Mechanism of C2-Alkylation.
Protocol 1: Alkylation with Benzyl Bromide
Materials:
-
This compound (1.0 eq)
-
Sodium ethoxide (1.1 eq)
-
Anhydrous ethanol
-
Benzyl bromide (1.05 eq)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous ethanol.
-
Base Addition: Carefully add sodium ethoxide to the ethanol and stir until fully dissolved.
-
Substrate Addition: Add this compound dropwise to the solution at room temperature. Stir the mixture for 1 hour to ensure complete formation of the enolate.
-
Alkylation: Add benzyl bromide dropwise to the reaction mixture. After the addition is complete, heat the mixture to reflux and maintain for 3-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Partition the residue between diethyl ether and a saturated aqueous solution of NH₄Cl.
-
Extraction: Separate the layers and extract the aqueous phase with diethyl ether (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Stage 2: Krapcho Decarboxylation of the α-Alkylated Intermediate
Expertise & Experience: The Krapcho decarboxylation is a powerful reaction for removing an ester group that is β to another electron-withdrawing group.[5] The mechanism involves nucleophilic attack by a halide ion (e.g., Cl⁻ from LiCl) on the ethyl group of the ester in an SN2 fashion. This is followed by the loss of CO₂ to form an enolate intermediate, which is then protonated by a trace amount of water present in the solvent (DMSO).[9] The high temperature and polar aprotic solvent are crucial for the reaction's success. This method avoids harsh acidic or basic conditions that could potentially open the desired γ-butyrolactone ring.[5]
Caption: Mechanism of Krapcho Decarboxylation.
Protocol 2: Krapcho Decarboxylation
Materials:
-
α-Alkylated Intermediate (from Protocol 1) (1.0 eq)
-
Lithium chloride (LiCl) (1.2 eq)
-
Dimethyl sulfoxide (DMSO)
-
Water (2.0 eq)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-alkylated intermediate in DMSO.
-
Reagent Addition: Add lithium chloride and water to the solution.
-
Reaction: Heat the reaction mixture to 160-180 °C. Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours, often indicated by the cessation of CO₂ evolution.
-
Work-up: Cool the mixture to room temperature and dilute with a significant volume of water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3x). The use of diethyl ether helps to minimize the co-extraction of DMSO.
-
Purification: Combine the organic layers and wash thoroughly with saturated aqueous NaHCO₃ solution and then with brine to remove residual DMSO. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude α-substituted γ-butyrolactone can be purified by vacuum distillation or column chromatography.
Data Summary
The following table provides a representative summary for the described two-step synthesis. Actual yields may vary depending on the specific alkyl halide used and optimization of reaction conditions.
| Compound | Structure | Molecular Weight ( g/mol ) | Role | Typical Equivalents | Expected Yield |
| This compound | C₇H₁₀O₄ | 158.15 | Precursor | 1.0 | - |
| Benzyl Bromide | C₇H₇Br | 171.04 | Alkylating Agent | 1.05 | - |
| α-Benzyl-γ-butyrolactone | C₁₁H₁₂O₂ | 176.21 | Final Product | - | 60-80% (over 2 steps) |
Conclusion
This compound is a powerful and versatile building block for the synthesis of α-substituted γ-butyrolactones. The two-stage process of C2-alkylation followed by a Krapcho decarboxylation offers a reliable and high-yielding pathway to a diverse range of these valuable compounds. The protocols detailed herein are based on well-established, robust chemical transformations and provide a solid foundation for researchers and scientists in the field of drug development and natural product synthesis.
References
-
Stereoselective synthesis of gamma-butyrolactones via organocatalytic annulations of enals and keto esters. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Krapcho decarboxylation. (2023). In Wikipedia. Retrieved from [Link]
- Cassady, J. M., & Howie, G. A. (1979). Potential Antitumor Agents. Synthesis of Bifunctional Alpha-Methylene-Gamma-Butyrolactones. Journal of Medicinal Chemistry, 22(9), 1136–1142.
- Klunk, W. E., McKeon, A., Covey, D. F., & Ferrendelli, J. A. (1982). Alpha-substituted gamma-butyrolactones: new class of anticonvulsant drugs. Science, 217(4564), 1040–1042.
- Ramachandran, P. V., & Reddy, M. V. R. (2007). Acidity-directed synthesis of substituted gamma-butyrolactones from aliphatic aldehydes. Organic Letters, 9(11), 2087–2090.
- Sohn, S. S., & Bode, J. W. (2008). Stereoselective Synthesis of γ‐Butyrolactones via Organocatalytic Annulations of Enals and Keto Esters.
- Serrano, J. A., & Cativiela, C. (2002). Synthesis of different chiral amino gamma-butyrolactones and amino gamma-butenolides. Organic Letters, 4(8), 1303–1305.
-
Krapcho Decarboxylation. (2018). Chem-Station Int. Ed. Retrieved from [Link]
- Schlewer, G., Stampf, J. L., & Benezra, C. (1980). Synthesis of alpha-methylene-gamma-butyrolactones: a structure-activity relationship study of their allergenic power. Journal of Medicinal Chemistry, 23(9), 1031–1038.
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This compound. (n.d.). PubChem. Retrieved from [Link]
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- Lee, S., & Sim, H. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. International Journal of Molecular Sciences, 22(5), 2769.
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-
Decarboxylation Reactions. (2020). Chemistry LibreTexts. Retrieved from [Link]
-
Decarboxylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. (n.d.). NIST WebBook. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Michael Additions with Ethyl 5-oxooxolane-2-carboxylate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Michael addition reactions involving Ethyl 5-oxooxolane-2-carboxylate. Here, we address common challenges in a direct question-and-answer format, providing in-depth explanations and actionable protocols to enhance your reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: My Michael addition reaction with this compound is resulting in low to no yield. What are the primary factors I should investigate?
A1: Low yields in Michael additions are a common issue that can often be traced back to a few key experimental parameters. When using this compound as a Michael donor, its reactivity is a critical consideration. Here’s a systematic approach to troubleshooting:
-
Nature of the Michael Acceptor: The electrophilicity of your α,β-unsaturated system is paramount. Electron-withdrawing groups on the acceptor, such as nitro or carbonyl groups, increase the reactivity of the β-carbon, making it more susceptible to nucleophilic attack.[1] If your acceptor is sterically hindered or has weaker electron-withdrawing groups, the reaction may proceed slowly or not at all.
-
Base Selection and Stoichiometry: The choice of base is crucial for the deprotonation of this compound to form the nucleophilic enolate.[1][2] A base that is too strong can lead to side reactions, while a base that is too weak will not generate a sufficient concentration of the enolate. The pKa of the α-proton in this compound must be considered when selecting a base.
-
Reaction Conditions (Solvent and Temperature): The solvent plays a significant role in stabilizing the charged intermediates formed during the reaction.[1] Polar aprotic solvents are often preferred. Temperature can influence the reaction rate and selectivity. While higher temperatures can increase the rate, they may also promote side reactions or the retro-Michael addition.[3][4]
Q2: How does the choice of base specifically impact the yield when using this compound?
A2: The base is arguably one of the most critical components in a Michael addition. Its primary role is to deprotonate the Michael donor, creating the active nucleophile.[2] For this compound, the acidity of the α-proton is influenced by the adjacent ester and lactone carbonyl groups.
-
Strong vs. Weak Bases:
-
Strong Bases (e.g., LDA, NaH): While effective at deprotonation, strong bases can also promote undesired side reactions such as self-condensation of the Michael acceptor or 1,2-addition to a carbonyl group if present.[5][6]
-
Weaker Bases (e.g., Et3N, DBU, TMG): Weaker, non-nucleophilic organic bases are often a better choice.[7] They are typically strong enough to generate the required enolate from a relatively acidic donor like this compound without causing extensive side reactions. Guanidine bases like tetramethylguanidine (TMG) or 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) can be particularly effective.[7]
-
-
Catalytic vs. Stoichiometric Base: Depending on the relative acidities of the Michael donor and the resulting product, the reaction can sometimes be catalytic in base.[2] If the product is less acidic than the starting donor, a stoichiometric amount of base may be necessary.
A recommended starting point is to use a catalytic amount of a moderately strong, non-nucleophilic base.
Q3: I am observing the formation of multiple products. What are the likely side reactions and how can I suppress them?
A3: The formation of multiple products indicates competing reaction pathways. Understanding these pathways is key to optimizing for your desired Michael adduct.
-
1,2-Addition vs. 1,4-Addition (Conjugate Addition): The Michael acceptor has two electrophilic sites: the carbonyl carbon (position 2) and the β-carbon (position 4). Weak, stabilized nucleophiles (like the enolate of this compound) generally favor the thermodynamically more stable 1,4-addition product (the Michael adduct).[6][8] Stronger, less stable nucleophiles may preferentially attack the carbonyl carbon, leading to a 1,2-addition product.[5][6] To favor 1,4-addition, use a less reactive (more stable) enolate, which can be achieved with a weaker base.
-
Polymerization: The Michael acceptor can polymerize, especially if it is highly reactive. This can often be mitigated by slowly adding the acceptor to the reaction mixture containing the donor and the base.
-
Retro-Michael Addition: The Michael addition can be reversible, particularly at higher temperatures.[4] If the product is sterically hindered or thermodynamically less stable than the starting materials, the reverse reaction can become significant. Running the reaction at lower temperatures can help to minimize this.[9] Adding a trapping agent, such as TMSCl, can also prevent the reverse reaction by capturing the product enolate.[4]
Troubleshooting Guide: A Step-by-Step Approach
If you are experiencing low yields with your Michael addition, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for low-yield Michael additions.
Experimental Protocols: A Starting Point for Optimization
Here is a general, adaptable protocol for the Michael addition of this compound. This should be used as a baseline for your optimization experiments.
Protocol 1: General Procedure for Michael Addition
-
Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of this compound (1.0 eq.) in a dry, aprotic solvent (e.g., THF, 10 mL/mmol of donor) to a flame-dried flask.
-
Base Addition: Add the chosen base (e.g., DBU, 0.2 eq.) to the solution and stir for 10-15 minutes at room temperature to generate the enolate.
-
Acceptor Addition: Slowly add the Michael acceptor (1.1 eq.) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Presentation: A Guide to Systematic Optimization
When troubleshooting, it is essential to vary one parameter at a time and systematically record the results. The following tables provide a template for organizing your optimization data.
Table 1: Effect of Base on Reaction Yield
| Entry | Base | Equiv. | Temp (°C) | Time (h) | Yield (%) |
| 1 | Et3N | 1.1 | 25 | 24 | |
| 2 | DBU | 0.2 | 25 | 12 | |
| 3 | TMG | 0.2 | 25 | 12 | |
| 4 | NaH | 1.1 | 0 | 4 |
Table 2: Effect of Solvent on Reaction Yield
| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | THF | 25 | 12 | |
| 2 | CH2Cl2 | 25 | 12 | |
| 3 | MeCN | 25 | 12 | |
| 4 | Toluene | 50 | 8 |
Understanding the Mechanism: The "Why" Behind the "How"
A solid grasp of the reaction mechanism is fundamental to effective troubleshooting.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Products in Reactions of Ethyl 5-oxooxolane-2-carboxylate
Welcome to the technical support center for Ethyl 5-oxooxolane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common side reactions and troubleshoot the formation of unwanted byproducts during their experiments. Our approach is rooted in a deep understanding of the mechanistic pathways that govern the reactivity of this versatile building block.
Frequently Asked Questions (FAQs)
What are the most common types of side reactions observed with this compound?
This compound, a functionalized γ-butyrolactone, possesses three key reactive sites: the ester, the lactone, and the enolizable α-proton. This trifecta of reactivity can lead to several common side reactions, primarily:
-
Hydrolysis and Ring-Opening: Under both acidic and basic conditions, the ester and/or the lactone can undergo hydrolysis.
-
Decarboxylation: The presence of the β-ketoester moiety makes the molecule susceptible to decarboxylation, particularly under harsh thermal or pH conditions.
-
Self-Condensation and Oligomerization: In the presence of strong bases, enolate formation can lead to intermolecular reactions.
-
Epimerization: The chiral center at the C2 position can be susceptible to epimerization under basic conditions.
Troubleshooting Guides: A Mechanistic Approach
Issue 1: Formation of 5-Oxotetrahydrofuran-2-carboxylic acid and Ethanol
Symptoms:
-
Appearance of a more polar spot on TLC.
-
A decrease in pH of the reaction mixture (if initially neutral or basic).
-
Mass spectrometry data indicating a loss of an ethyl group.
Causality: This is a classic case of hydrolysis of the ethyl ester. It can be catalyzed by either acid or base.
-
Acid-Catalyzed Hydrolysis: Protonation of the ester carbonyl oxygen activates it towards nucleophilic attack by water.
-
Base-Catalyzed Saponification: Hydroxide ions directly attack the electrophilic ester carbonyl, leading to the formation of the carboxylate salt.[1]
Troubleshooting Protocol:
-
Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and dry glassware.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Choice of Base: If a base is required, opt for non-nucleophilic, sterically hindered bases (e.g., DBU, DIPEA) over hydroxide or alkoxide bases if the desired reaction does not involve saponification.
-
Temperature Control: Keep the reaction temperature as low as feasible to minimize the rate of hydrolysis.
Visualizing the Hydrolysis Pathway:
Caption: Acid or base-catalyzed ester hydrolysis.
Issue 2: Unintended Decarboxylation to γ-Butyrolactone
Symptoms:
-
Gas evolution (CO2) from the reaction mixture.
-
Formation of a less polar, volatile byproduct.
-
GC-MS analysis confirming the presence of γ-butyrolactone.
Causality: The β-ketoester functionality makes this compound susceptible to decarboxylation , a reaction that is often thermally induced or catalyzed by acid or base. The Krapcho decarboxylation is a well-known example of this type of transformation, often facilitated by salts in polar aprotic solvents at high temperatures.[2][3]
Troubleshooting Protocol:
-
Temperature Management: Avoid excessive heating. If elevated temperatures are necessary, perform time-course studies to determine the optimal reaction time before significant decarboxylation occurs.
-
pH Control: Maintain a neutral or mildly acidic/basic environment if possible. Extreme pH levels can promote decarboxylation.
-
Solvent Choice: In some cases, the choice of solvent can influence the rate of decarboxylation. For instance, polar aprotic solvents like DMSO can facilitate this process, especially at high temperatures.[2]
Visualizing the Decarboxylation Pathway:
Caption: Pathway of decarboxylation.
Issue 3: Formation of Dimeric or Polymeric Byproducts
Symptoms:
-
Appearance of high molecular weight species in mass spectrometry.
-
Formation of an intractable or oily residue.
-
Broad, unresolved peaks in NMR spectra.
Causality: Under strongly basic conditions, deprotonation at the α-carbon generates a nucleophilic enolate. This enolate can then attack the ester or lactone carbonyl of another molecule in an intermolecular Claisen-type condensation or Michael addition if an α,β-unsaturated species is formed in situ.
Troubleshooting Protocol:
-
Base Selection: Use a non-nucleophilic base and control the stoichiometry carefully. The use of a hindered base like lithium diisopropylamide (LDA) at low temperatures can favor the desired reaction over self-condensation.
-
Slow Addition: Add the base slowly to a cooled solution of the substrate to maintain a low concentration of the reactive enolate at any given time.
-
Reaction Concentration: Running the reaction at a lower concentration can disfavor intermolecular reactions.
Visualizing a Potential Dimerization Pathway:
Caption: Base-catalyzed self-condensation.
Issue 4: Ring-Opening by Nucleophiles
Symptoms:
-
Formation of a linear product instead of the expected substituted lactone.
-
Mass spectrum indicating the addition of the nucleophile and the elements of water.
Causality: Strong nucleophiles, such as primary or secondary amines, can attack the lactone carbonyl, leading to ring-opening to form a γ-hydroxyamide derivative. This is particularly prevalent when the reaction is intended to be an alkylation or condensation at the α-carbon.
Troubleshooting Protocol:
-
Protecting Groups: If the nucleophile is not the intended reactant with the lactone, consider protecting it if possible.
-
Reaction Conditions: Lower temperatures generally favor kinetic control and may reduce the rate of the undesired ring-opening reaction.
-
Order of Addition: In some cases, the order of addition of reagents can be critical. For example, pre-forming an enolate with a strong, non-nucleophilic base before the addition of an electrophile can minimize direct attack of a nucleophilic reagent on the lactone.
Visualizing the Ring-Opening Pathway:
Caption: Nucleophilic ring-opening by an amine.
Summary of Potential Side Products and Mitigation Strategies
| Side Product | Reaction Type | Key Conditions to Monitor | Primary Mitigation Strategy |
| 5-Oxotetrahydrofuran-2-carboxylic acid | Hydrolysis | Presence of water, strong acid or base | Use anhydrous conditions, non-nucleophilic bases |
| γ-Butyrolactone | Decarboxylation | High temperature, extreme pH | Lower reaction temperature, maintain neutral pH |
| Dimeric/Polymeric materials | Self-condensation | Strong bases, high concentration | Use hindered bases, slow addition, dilute conditions |
| γ-Hydroxyamide derivatives | Ring-Opening | Strong nucleophiles (e.g., amines) | Lower temperature, consider protecting groups |
References
- Burke, S. D., & Danishefsky, S. J. (2012).
- Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: Part B: Reaction and synthesis. Springer Science & Business Media.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.
- Krapcho, A. P. (2007). The Krapcho decarboxylation. In Name Reactions in Heterocyclic Chemistry II (pp. 471-472). John Wiley & Sons.
- Kurti, L., & Czako, B. (2005). Strategic applications of named reactions in organic synthesis. Elsevier.
- Li, J. J. (2009). Name reactions: A collection of detailed reaction mechanisms. Springer Science & Business Media.
-
Michael, A. (1887). Ueber die Addition von Natriumacetessig-und Natriummalonsäureäthern zu den Aethern ungesättigter Säuren. Journal für Praktische Chemie, 35(1), 349-356. [Link]
- Smith, M. B. (2020). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
-
Krapcho, A. P., Weimaster, J. F., Eldridge, J. M., Jahngen Jr, E. G., Lovey, A. J., & Stephens, W. P. (1978). Synthetic applications of the Krapcho decarboxylation. 1. The synthesis of ketones from β-keto esters. The Journal of Organic Chemistry, 43(1), 138-147. [Link]
Sources
Technical Support Center: Purification of Ethyl 5-oxooxolane-2-carboxylate Derivatives by Chromatography
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with expert-driven solutions for the chromatographic purification of Ethyl 5-oxooxolane-2-carboxylate and its derivatives. These γ-lactone structures, while common in medicinal chemistry, present unique purification challenges due to the polarity imparted by the lactone and ester functional groups. This document provides direct answers to common problems, moving beyond simple instructions to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory settings.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that are critical for setting up a successful purification strategy.
Q1: What is the recommended first step before attempting large-scale column chromatography?
A1: The indispensable first step is a thorough analysis using Thin-Layer Chromatography (TLC). TLC serves as a small-scale pilot for your column, allowing you to:
-
Select an appropriate mobile phase (eluent): The ideal solvent system will give your target compound a Retention Factor (Rf) value of approximately 0.2-0.4.[1] This Rf range typically ensures that the compound does not elute too quickly (co-eluting with non-polar impurities) or remain adsorbed to the stationary phase for too long (leading to band broadening).[2]
-
Assess separation feasibility: You can visualize the separation between your desired product and any impurities. If spots are not well-resolved on the TLC plate, they will not be separated on a column using the same eluent.
-
Check for compound stability: Some polar compounds can degrade on the acidic surface of silica gel.[3][4] Streaking or the appearance of new spots after leaving the compound on a TLC plate for an extended period can indicate instability. A 2D TLC can confirm this: run the plate in one direction, dry it, rotate it 90 degrees, and run it again in the same solvent. If the compound is stable, the spot will move to a new position along the diagonal; if it degrades, new spots will appear off the diagonal.[5]
Q2: Which stationary phase is most suitable for purifying this compound derivatives?
A2: Silica gel is the most common and cost-effective stationary phase for normal-phase chromatography and is generally the first choice.[6] However, standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH).[4][6] This acidity can be problematic for certain derivatives, leading to:
-
Irreversible adsorption of basic or highly polar compounds.[4]
-
Degradation of acid-sensitive functionalities (e.g., hydrolysis of esters or epimerization).[3]
If you suspect compound instability or experience poor recovery, consider these alternatives:
-
Neutral Alumina: Less acidic than silica and can be a good alternative for acid-sensitive compounds.
-
Deactivated Silica Gel: You can neutralize the acidic sites on silica gel by preparing the column slurry in a solvent system containing a small amount of a base, such as triethylamine (TEA) (0.1-1%).[5][7]
Q3: My derivative lacks a strong UV chromophore. How can I detect it in collected fractions?
A3: This is a common challenge. While UV-Vis spectroscopy is convenient, it is ineffective for compounds without a chromophore. Effective alternatives include:
-
TLC Staining: Spot a small amount from each collected fraction onto a TLC plate and use a chemical stain for visualization. Potassium permanganate (KMnO₄) stain is excellent for this purpose, as it reacts with the oxidizable functional groups present in many organic molecules, appearing as yellow spots on a purple background.
-
Mass Spectrometry (MS): For rapid analysis, a small aliquot from each fraction can be diluted and directly infused into a mass spectrometer to check for the molecular ion of your target compound.
-
High-Performance Liquid Chromatography (HPLC) with Universal Detectors: If available, HPLC systems equipped with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can detect non-volatile compounds regardless of their optical properties.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems encountered during the chromatographic purification process.
Problem: Poor Recovery - My compound seems to be irreversibly stuck on the silica gel column.
Cause: This issue is characteristic of highly polar compounds strongly interacting with the polar silanol groups on the silica surface.[8] The lactone and ester moieties in your molecule contribute to this polarity, and other polar functional groups in the derivative will exacerbate the problem.
Solutions:
-
Increase Mobile Phase Polarity: If your compound is still on the column, you can try to "flush" it out by switching to a much more polar solvent system, such as 10-20% methanol in dichloromethane or 100% ethyl acetate.[1]
-
Use a Mobile Phase Additive: For acidic derivatives or unreacted starting materials (e.g., a carboxylic acid precursor), adding a small amount of acetic or formic acid (0.1-1%) to the eluent can help by protonating the analyte and reducing its interaction with the silica.[8] For neutral or basic derivatives that are strongly retained, adding a competing base like triethylamine (0.1-1%) can neutralize the acidic silanol sites, thereby reducing analyte adsorption.[7][8]
-
Switch to a Different Stationary Phase: If the problem persists, the interaction with silica is too strong. Re-attempt the purification using a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography where the stationary phase is non-polar (e.g., C18 silica).[3]
Problem: Peak Tailing/Streaking - The purified compound elutes over many fractions as a broad, streaky band.
Cause: Peak tailing is often caused by non-ideal interactions between the analyte and the stationary phase. A portion of the analyte molecules gets "stuck" on highly active sites (like acidic silanols) and then slowly bleeds off the column, creating a tail.[7] This can also be caused by overloading the column.
Solutions:
-
Optimize the Mobile Phase:
-
Add a Modifier: As with poor recovery, adding a small amount of triethylamine (for neutral/basic compounds) or acetic acid (for acidic compounds) to your eluent can significantly improve peak shape by blocking the active sites causing the tailing.[1][7]
-
Use a Gradient Elution: Start with a less polar solvent system to allow the compound to bind to the column in a tight band, then gradually increase the polarity. This helps to sharpen the elution band as it moves down the column.[6]
-
-
Reduce the Amount of Sample Loaded: The amount of crude material loaded should typically be 1-5% of the mass of the stationary phase.[1] Overloading saturates the stationary phase, leading to poor separation and peak tailing.
-
Ensure Proper Sample Loading: Dissolve the sample in a minimum amount of solvent, preferably the initial eluent.[9] If the sample is not very soluble in the eluent, use the "dry loading" method: dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
Problem: Compound Degradation - My yield is low, and I see new, unexpected spots on the post-column TLC analysis.
Cause: The acidic surface of silica gel can catalyze decomposition reactions, such as hydrolysis of the ester or lactone ring, especially if water is present in the solvents.[3][4]
Solutions:
-
Test for Stability: Before running a column, spot your compound on a silica TLC plate and let it sit for a few hours. Re-run the TLC to see if any new spots have formed. This will confirm if the compound is sensitive to silica.
-
Deactivate the Silica Gel: Pack the column using an eluent that contains 0.5-1% triethylamine. This neutralizes the acidic sites and provides a much milder environment for your compound.[1]
-
Minimize Residence Time: Run the chromatography as quickly as possible without sacrificing separation. A faster flow rate reduces the time your compound is in contact with the silica.[1]
-
Use High-Purity Solvents: Ensure your solvents are dry and of high purity (e.g., HPLC grade) to avoid introducing water or other reactive impurities.[10]
Section 3: Key Experimental Protocols
Protocol 1: Standard Flash Column Chromatography
This protocol provides a general guideline for purifying this compound derivatives.
-
Solvent System Selection: Use TLC to identify a mobile phase (e.g., a mixture of hexanes and ethyl acetate) that provides an Rf of 0.2-0.4 for the target compound.[2]
-
Column Packing:
-
Clamp a glass column vertically. Place a small cotton or glass wool plug at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent. The mass of silica should be 20-50 times the mass of the crude sample.[6]
-
Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the bed, ensuring no air bubbles or channels are present.[6]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude sample in the minimum volume of eluent and carefully pipette it onto the top of the silica bed.[9]
-
Dry Loading (Recommended for less soluble samples): Dissolve the sample in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column bed.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply pressure and begin collecting fractions.
-
If using a gradient, start with the initial low-polarity eluent and gradually increase the percentage of the more polar solvent. A stepwise gradient is often effective (e.g., 5% EtOAc in Hex, then 10%, then 20%).
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Section 4: Data Presentation & Visualization
Table 1: Common Mobile Phase Systems for Lactone Purification
| Mobile Phase System | Polarity | Typical Application | Notes |
| Hexanes / Ethyl Acetate | Low to Medium | The standard starting point for many lactone derivatives.[2] | Good for resolving moderately polar compounds. |
| Dichloromethane / Methanol | Medium to High | Used for more polar derivatives that do not elute with Hex/EtOAc.[8] | Methanol significantly increases polarity; use in small increments. |
| Hexanes / Acetone | Low to Medium | An alternative to Ethyl Acetate, offering different selectivity. | Can sometimes improve separation of closely related spots. |
| Toluene / Ethyl Acetate | Low to Medium | Another alternative system that can alter selectivity. | Toluene is more viscous and has a higher UV cutoff than hexanes. |
Diagram 1: General Workflow for Chromatographic Purification
This diagram outlines the logical steps from receiving a crude product to obtaining a purified sample.
Caption: Workflow for chromatographic purification.
Diagram 2: Troubleshooting Decision Tree
This flowchart provides a logical path for diagnosing and solving common purification problems.
Caption: Troubleshooting decision tree for chromatography.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Silica Gel Chromatography for Polar Compounds.
- Benchchem. (n.d.). Technical Support Center: Purification of Long-Chain Lactones.
- Benchchem. (n.d.). Technical Support Center: Purification of Polar SF5 Compounds.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- ResearchGate. (2023). Recent problems with silica gel chromatography.
- Benchchem. (n.d.). Technical Support Center: Purification of (S)-Ethyl chroman-2-carboxylate.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- University of Calgary. (n.d.). Column chromatography.
- Google Patents. (n.d.). CN109613141B - Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip.
- Research Journal of Pharmacy and Technology. (n.d.). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC.
- ResearchGate. (2016). Derivatizing Reagents for Detection of Organic Compounds By HPLC.
- ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. web.uvic.ca [web.uvic.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. rjptonline.org [rjptonline.org]
Technical Support Center: Synthesis of Ethyl 5-oxooxolane-2-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 5-oxooxolane-2-carboxylate (CAS 1126-51-8). This guide is designed for researchers, chemists, and process development professionals to address common scalability issues encountered during the synthesis of this important γ-lactone intermediate. We provide in-depth troubleshooting guides and frequently asked questions based on established chemical principles and field-proven insights.
Introduction
This compound is a key building block in the synthesis of various fine chemicals and pharmaceutical intermediates.[1][2] Its structure, featuring a lactone ring and an ester functional group, makes it a versatile precursor. While several synthetic methods exist, the intramolecular Dieckmann condensation of 1,6-diesters remains a fundamental and widely employed strategy for constructing the 5-membered ring system.[3][4][5] However, transitioning this reaction from a laboratory scale to pilot or production scale often introduces significant challenges that can impact yield, purity, and safety.
This document serves as a practical resource to navigate and resolve these scalability issues, ensuring a robust and efficient synthesis.
Troubleshooting Guide: Common Scalability Issues
This section addresses specific problems that may arise during the scale-up of the Dieckmann condensation for preparing this compound.
Q1: My reaction yield has dropped significantly upon scaling up. What are the likely causes and how can I fix it?
A significant drop in yield during scale-up is a common issue, often traced back to one of several competing factors. The Dieckmann condensation is an equilibrium-driven intramolecular reaction that competes with an intermolecular Claisen condensation.[5][6]
Root Cause Analysis:
-
Inefficient Enolate Formation: The reaction initiates with the deprotonation of an α-carbon to form an enolate. On a larger scale, inefficient mixing or localized concentration gradients can lead to incomplete enolate formation.
-
Intermolecular Condensation (Side Reaction): As the concentration of the starting diester increases during scale-up, the probability of an intermolecular reaction (forming a dimeric β-keto ester) rises, directly competing with the desired intramolecular cyclization.
-
Reverse Dieckmann Reaction: The condensation is reversible. If the product, a β-keto ester, is not stabilized by deprotonation or if reaction conditions are not optimized, the equilibrium can shift back toward the starting materials.[4]
Solutions & Optimization Protocol:
-
Base Selection and Stoichiometry: A full equivalent of a strong base is required to drive the reaction to completion by deprotonating the resulting β-keto ester (pKa ≈ 11), which is much more acidic than the starting ester (pKa ≈ 25).[6]
-
Sodium Ethoxide (NaOEt): The classic choice, but can participate in transesterification if other alcohols are present.
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that avoids transesterification. It requires careful handling due to its reactivity and the evolution of hydrogen gas.
-
-
High-Dilution Principle: To favor the intramolecular reaction, the reaction should be run under high-dilution conditions. This is achieved by the slow addition of the diester substrate to a solution of the base. This keeps the instantaneous concentration of the unreacted diester low, minimizing intermolecular side reactions.
-
Temperature Control: The initial enolate formation can be exothermic. Maintain a controlled temperature during base addition and the substrate feed to prevent runaway reactions and reduce side-product formation.
Experimental Protocol: Optimized Dieckmann Cyclization
-
Set up a reactor with an overhead stirrer, a dropping funnel, a thermometer, and an inert gas inlet (e.g., Nitrogen or Argon).
-
Charge the reactor with a suitable anhydrous solvent (e.g., toluene, THF) and the base (e.g., 1.1 equivalents of Sodium Hydride, 60% dispersion in mineral oil).
-
Heat the mixture to ensure proper dispersion and reactivity of the base, following safety protocols.
-
Slowly add the starting diester (e.g., Diethyl adipate) dropwise from the dropping funnel over several hours. Crucially, maintain a constant and controlled internal temperature throughout the addition.
-
After the addition is complete, stir the reaction mixture for an additional period to ensure complete conversion.
-
Proceed with a carefully controlled acidic workup to quench the reaction and protonate the enolate product.
Q2: I'm struggling with the purification of the final product. It is contaminated with high-boiling impurities.
Purification is often complicated by the presence of unreacted starting material and dimeric by-products from the intermolecular condensation, which have boiling points close to the desired product.
Root Cause Analysis:
-
Dimeric By-products: The primary high-boiling impurity is the product of the intermolecular Claisen condensation.
-
Thermal Decomposition: The β-keto ester product can be thermally sensitive, and prolonged exposure to high temperatures during distillation can lead to decomposition.
-
Incomplete Workup: Residual acidic or basic impurities can catalyze degradation during purification.
Solutions & Optimization Protocol:
-
Fractional Vacuum Distillation: This is the most effective method for purification. The key is to use an efficient distillation column (e.g., Vigreux or packed column) and a stable vacuum to lower the boiling point and minimize thermal stress on the product.
-
Aqueous Workup Optimization: Before distillation, a thorough aqueous workup is essential.
-
After quenching the reaction with acid, perform several washes with water to remove inorganic salts.
-
A wash with a saturated sodium bicarbonate solution will remove any residual acidic impurities.
-
A final wash with brine will help to break any emulsions and begin the drying process.
-
Thoroughly dry the organic layer with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before distillation.
-
Data Presentation: Physical Properties for Purification
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | 158.15 | ~125-128 °C @ 10 mmHg | Target Product |
| Diethyl Adipate (Typical Precursor) | 202.25 | 245 °C @ 760 mmHg | Starting Material |
| Dimeric By-product | ~358.4 | >300 °C @ 760 mmHg | High-boiling impurity |
Note: Boiling points are approximate and can vary with vacuum level.
Visualizations
Reaction Mechanism: Dieckmann Condensation
Caption: Mechanism of the Dieckmann Condensation.
Troubleshooting Workflow: Low Yield
Sources
- 1. This compound | C7H10O4 | CID 305551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Ethyl 5-oxooxolane-2-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the removal of unreacted Ethyl 5-oxooxolane-2-carboxylate from your product mixture. Here, we emphasize not just the "how," but the "why," grounding our recommendations in established chemical principles to ensure the integrity and reproducibility of your work.
Introduction: Understanding the Challenge
This compound, a versatile building block in organic synthesis, is a γ-lactone ester.[1] Its purification can be challenging due to its polarity and potential for hydrolysis. This guide will walk you through common issues and provide robust protocols to obtain your desired product with high purity.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that I should consider during purification?
Understanding the physical properties of your target compound is the foundation of an effective purification strategy. Here are the key parameters for this compound:
| Property | Value | Significance for Purification |
| Molecular Weight | 158.15 g/mol [2] | Affects diffusion rates in chromatography and volatility. |
| Boiling Point (est.) | 279 °C at 760 mmHg[3] | A high boiling point suggests that vacuum distillation is the preferred method for purification by distillation. |
| Solubility | Soluble in ethanol (387.41 g/L), methanol (1057.92 g/L), and isopropanol (252.31 g/L) at 25°C.[3] | High solubility in polar protic solvents is useful for sample preparation for chromatography or for recrystallization from a mixed solvent system. |
| Polarity | Considered a polar molecule due to the presence of ester and lactone functional groups. | This dictates its behavior in chromatographic separations and liquid-liquid extractions. |
Q2: My reaction is complete. What is the first step I should take to work up the reaction mixture?
A proper aqueous workup is a critical first step to remove inorganic salts and water-soluble impurities. The choice between acidic, basic, or neutral workup depends on the stability of your desired product and the nature of the impurities.
Caution: this compound is an ester and a lactone, both of which are susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures.[4][5] Therefore, a mild and brief workup is recommended.
Recommended Initial Workup Protocol:
-
Quenching: Cool the reaction mixture to room temperature. If the reaction was conducted under anhydrous conditions, quench it by slowly adding it to a stirred mixture of ice and water.
-
Extraction: Extract the aqueous mixture with a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane. The choice of solvent will depend on the solubility of your product. Perform the extraction 2-3 times to ensure complete recovery.
-
Washing:
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts. Be cautious of gas evolution (CO₂).
-
Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water and break up any emulsions.[6]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Troubleshooting Purification
This section addresses specific challenges you may encounter while purifying this compound and provides detailed protocols for overcoming them.
Issue 1: My crude product is an oil, and I suspect it contains unreacted starting material. How can I separate them?
The choice of purification technique depends on the physical properties of your product and the impurities. For an oily product, flash column chromatography or vacuum distillation are the most suitable methods.
Flash column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[6]
Step 1: Thin Layer Chromatography (TLC) Analysis
Before performing a flash column, it is crucial to determine the appropriate solvent system using TLC. This will allow you to visualize the separation of your product from the unreacted starting material.
-
Stationary Phase: Use standard silica gel TLC plates.
-
Mobile Phase (Eluent): Start with a non-polar solvent and gradually increase the polarity. A common starting point for esters is a mixture of hexanes and ethyl acetate.[7]
-
Try a 4:1 mixture of Hexanes:Ethyl Acetate.
-
If the spots are too low on the plate (low Rf), increase the polarity by moving to a 2:1 or 1:1 mixture.
-
If the spots are too high (high Rf), decrease the polarity.
-
-
Visualization: Visualize the spots under a UV lamp (if your compounds are UV active) or by staining with a suitable reagent (e.g., potassium permanganate stain).
Step 2: Flash Column Chromatography Protocol
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent (or a more volatile solvent like dichloromethane) and load it onto the top of the silica gel. Alternatively, for less soluble samples, you can "dry load" by adsorbing the crude product onto a small amount of silica gel.[8]
-
Elution: Begin eluting the column with the solvent system determined by your TLC analysis. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).[9]
-
Fraction Collection: Collect fractions and monitor their composition by TLC to identify the fractions containing your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Figure 1: Workflow for purification by flash column chromatography.
If your product and the unreacted starting material have significantly different boiling points, vacuum distillation is an excellent purification method. Distillation under reduced pressure is necessary for high-boiling compounds to prevent decomposition at their atmospheric boiling point.
Step 1: Determine the Boiling Point Under Reduced Pressure
While the estimated atmospheric boiling point is 279 °C, the boiling point under vacuum will be significantly lower. As a general rule, for every halving of the pressure, the boiling point of many organic compounds decreases by about 10-15 °C. More accurate predictions can be made using a nomograph.
Step 2: Vacuum Distillation Protocol
-
Apparatus Setup: Assemble a distillation apparatus suitable for vacuum distillation, including a Claisen adapter, a thermometer, a condenser, and a receiving flask. Ensure all glassware joints are properly greased.
-
Heating: Place the crude product in the distillation flask with a magnetic stir bar for smooth boiling. Heat the flask using a heating mantle or an oil bath.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Distillation: Collect the fraction that distills at the expected boiling point of your product. It is advisable to collect a forerun (lower boiling impurities) and leave a residue (higher boiling impurities) in the distillation flask.
Issue 2: My product seems to be degrading during workup or purification.
Degradation is likely due to hydrolysis of the ester or lactone ring.
Troubleshooting Hydrolysis:
-
Avoid Strong Acids and Bases: During the workup, use mild conditions. A saturated solution of sodium bicarbonate is generally safe for neutralizing acids. Avoid strong bases like NaOH or KOH, and strong acids like HCl or H₂SO₄, especially with heating.[10]
-
Temperature Control: Perform extractions and washes at room temperature or below.
-
Minimize Contact Time: Do not let your product sit in acidic or basic aqueous solutions for extended periods.
-
Chromatography on Neutralized Silica: If you suspect degradation on the silica gel column (which is slightly acidic), you can use silica gel that has been neutralized by washing it with a solvent mixture containing a small amount of a base like triethylamine (typically 1-2%).
Issue 3: I am struggling to get my product to crystallize.
This compound is often isolated as an oil. If you wish to obtain a crystalline solid, recrystallization can be attempted.
Recrystallization Protocol:
-
Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For esters, common recrystallization solvents include ethanol, ethyl acetate, or mixtures of a polar and a non-polar solvent (e.g., ethyl acetate/hexanes, acetone/hexanes).[11]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
If single-solvent recrystallization is unsuccessful, a two-solvent system can be employed. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) at room temperature, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.[12]
Figure 2: Decision tree for recrystallization.
Conclusion
The successful purification of this compound hinges on a careful consideration of its physical properties and potential for degradation. By employing a mild aqueous workup followed by either flash column chromatography or vacuum distillation, researchers can effectively remove unreacted starting materials and other impurities. This guide provides the foundational knowledge and practical protocols to navigate the common challenges associated with the purification of this important synthetic intermediate.
References
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Scent.vn. This compound (CAS 1126-51-8). Available from: [Link]
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University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
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University of Rochester, Department of Chemistry. Purification: How to Run a Flash Column. Available from: [Link]
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SOP: FLASH CHROMATOGRAPHY. Available from: [Link]
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University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Available from: [Link]
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PubChem. This compound. Available from: [Link]
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University of Illinois at Urbana-Champaign, Department of Chemistry. 5. Thin Layer Chromatography. Available from: [Link]
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Senzer, B. D., Varongchayakul, C., & Danheiser, R. L. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Available from: [Link]
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Biotage. Successful Flash Chromatography. Available from: [Link]
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Scribd. Solvent Selection for Crystallization. Available from: [Link]
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ResearchGate. Can anyone please suggest a solvent system for TLC for eluting compounds from ethyl acetate fraction of Emblica officinalis (Amla)?. Available from: [Link]
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Zultanski, S. L., & MacMillan, D. W. C. (2015). Merging Photoredox and Nickel Catalysis: The Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. Journal of the American Chemical Society, 137(49), 15551–15554. Available from: [Link]
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Biotage. Using TLC to Scout Flash Chromatography Solvents. Available from: [Link]
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Suwito, H., Jumina, J., Mustofa, M., & Pudjiastuti, P. (2019). Synthesis of ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro pyrimidine-5-carboxylate (4). AIP Conference Proceedings, 2168(1), 020089. Available from: [Link]
- Fieser, L. F., & Williamson, K. L. (1992). Organic Experiments. D.C.
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Chemguide. Hydrolysis of esters. Available from: [Link]
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Zhabinskii, V. N., Savchuk, T. A., & Khripach, V. A. (2021). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Crystals, 11(11), 1381. Available from: [Link]
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LibreTexts Chemistry. 15.9 Hydrolysis of Esters. Available from: [Link]
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Homework.Study.com. Esters are known to undergo hydrolysis under acidic conditions to form carboxylic acids and... Available from: [Link]
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BrandTech Scientific. Solvent Boiling Point Chart. Available from: [Link]
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Vapourtec. SOLVENT MISCIBILITY CHART. Available from: [Link]
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Validation & Comparative
Ethyl 5-oxooxolane-2-carboxylate vs methyl 5-oxooxolane-2-carboxylate in synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug development, the choice of starting materials and intermediates is paramount to the efficiency, scalability, and economic viability of a synthetic route. Among the versatile building blocks, γ-lactones bearing an ester functionality at the C-2 position are of significant interest. This guide provides an in-depth technical comparison of two closely related and commercially available intermediates: ethyl 5-oxooxolane-2-carboxylate and mthis compound. Our analysis, grounded in experimental evidence and established chemical principles, aims to equip researchers with the necessary insights to make informed decisions in their synthetic endeavors.
Introduction: The Significance of 5-Oxooxolane-2-carboxylates
Ethyl and mthis compound, also known as ethyl and methyl pyroglutamate respectively, are cyclic esters derived from glutamic acid. Their rigid, five-membered lactone ring system and the presence of a reactive ester group make them valuable precursors for a wide array of more complex molecules, including chiral ligands, agrochemicals, and, most notably, active pharmaceutical ingredients (APIs). The core structure is a key pharmacophore in several drugs and serves as a chiral pool starting material for the stereoselective synthesis of various therapeutic agents.
Physicochemical Properties: A Tale of Two Esters
While structurally similar, the seemingly minor difference of an ethyl versus a methyl group can influence the physical and, to a lesser extent, the chemical properties of these molecules. A summary of their key physicochemical properties is presented below.
| Property | This compound | Mthis compound |
| Molecular Formula | C₇H₁₀O₄ | C₆H₈O₄ |
| Molecular Weight | 158.15 g/mol | 144.12 g/mol |
| Boiling Point | ~296 °C (estimated) | ~280 °C (estimated) |
| Solubility | Soluble in most organic solvents. | Soluble in most organic solvents. |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid |
Data compiled from various chemical supplier databases.
The primary distinction lies in their molecular weight and, consequently, their boiling points, with the ethyl ester having a slightly higher boiling point. This difference can be a factor in purification processes, such as distillation, where a larger temperature window for separation might be advantageous.
Performance in Synthesis: A Comparative Analysis
The choice between the ethyl and methyl ester in a synthetic sequence is often dictated by a combination of factors including reaction kinetics, yield, downstream processing considerations, and cost. The most common synthetic application of these molecules is as electrophiles in nucleophilic substitution reactions at the ester carbonyl or as precursors to pyroglutamic acid and its derivatives.
Synthesis via Cyclization of Glutamate Diesters
A primary route to these compounds involves the intramolecular cyclization of the corresponding dialkyl esters of glutamic acid. This reaction is a critical step and provides a basis for comparing the performance of the ethyl versus the methyl precursor.
Diagram: General Synthesis of 5-Oxooxolane-2-carboxylates
Caption: General reaction scheme for the synthesis of 5-oxooxolane-2-carboxylates.
Kinetic and Steric Considerations
-
Steric Hindrance: The ethyl group is bulkier than the methyl group. In the transition state of the intramolecular cyclization, where the amino group attacks the ester carbonyl, the larger ethyl group may present slightly more steric hindrance compared to the methyl group. This could potentially lead to a slower reaction rate for the cyclization of diethyl glutamate. However, for a five-membered ring formation, this effect is generally considered to be minimal.
-
Electronic Effects: The electronic effects of the methyl and ethyl groups are very similar, with both being weakly electron-donating. Therefore, a significant difference in the electrophilicity of the ester carbonyl is not expected.
Experimental Data and Yield Comparison
Protocol 1: Synthesis of Mthis compound
A common laboratory-scale synthesis involves the thermal cyclization of N-Boc-L-glutamic acid dimethyl ester. In a reported procedure, this cyclization is achieved in nearly quantitative yield.[1]
Protocol 2: Synthesis of this compound
The synthesis of ethyl pyroglutamate can be achieved by heating a mixture of L-glutamic acid in ethanol. A patent describes a process where a mixture of ethanol and glutamic acid is heated to 260°C under pressure, resulting in a 50% yield of ethyl pyroglutamate.[2] Another method involves the esterification of L-glutamic acid with ethanol in the presence of triphosgene, followed by workup to yield diethyl L-glutamate hydrochloride with a purity of 99.7% and a yield of 98.0%.[3] Subsequent cyclization would be required to form the final product.
Based on the available data, it appears that high yields are achievable for both the methyl and ethyl esters, although the reaction conditions reported in the literature vary significantly. The choice of catalyst and reaction conditions likely plays a more significant role in determining the final yield than the minor difference between the ethyl and methyl group.
Hydrolysis and Side Reactions
The stability of the ester group to hydrolysis is another important consideration. In general, methyl esters are slightly more susceptible to hydrolysis than ethyl esters under both acidic and basic conditions due to the lesser steric hindrance around the carbonyl carbon.[4] This difference in reactivity is usually small but can be significant in processes where the molecule is exposed to aqueous acidic or basic conditions for extended periods.
A potential side reaction during the synthesis of pyroglutamates is the formation of diketopiperazines, especially if the reaction is not carefully controlled.[1] The propensity for this side reaction is not expected to differ significantly between the methyl and ethyl esters.
Practical Considerations in a Research and Development Setting
Beyond the chemical reactivity, several practical factors influence the choice between ethyl and mthis compound.
-
Cost and Availability: Both reagents are commercially available from numerous suppliers. A cost analysis of bulk quantities may reveal a preference for one over the other, which can be a deciding factor in large-scale synthesis.
-
Solvent and Byproduct Removal: The byproduct of the cyclization reaction is methanol or ethanol. Ethanol has a higher boiling point (78 °C) than methanol (65 °C), which may influence the ease of its removal from the reaction mixture. In some cases, the choice of ester may be dictated by the compatibility of the alcohol byproduct with other components in the reaction mixture or its ease of separation.
-
Toxicity: Methanol is more toxic than ethanol. In pharmaceutical manufacturing, there is a general preference for using less toxic solvents and reagents (a principle of green chemistry). This could favor the use of the ethyl ester in certain applications, particularly in the final steps of a synthesis where residual impurities are a major concern.
Experimental Protocols
The following are representative experimental protocols for the synthesis of the precursor dialkyl glutamates, which can then be cyclized to the target molecules.
Protocol for the Synthesis of Diethyl L-glutamate Hydrochloride [3]
-
To a 500 mL four-necked round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser (connected to a 30% aqueous sodium hydroxide solution absorption system), add 300 g of ethanol, 14.7 g (0.10 mol) of L-glutamic acid, and 25.0 g (0.08 mol) of triphosgene sequentially.
-
Heat the reaction mixture to 70-75°C and maintain this temperature with stirring for 5 hours.
-
Upon completion of the reaction, cool the system to 20-25°C.
-
Remove the hydrogen chloride gas generated in the system by nitrogen displacement for 30 minutes.
-
Recover the excess triphosgene and ethanol by distillation.
-
To the residue, add 100 mL of methyl tert-butyl ether for pulping.
-
Filter and dry the solid to obtain diethyl L-glutamate hydrochloride.
Protocol for the Synthesis of N-Boc-L-glutamic acid dimethyl ester (precursor to methyl ester) [1]
-
Dissolve commercially available Boc-L-glutamic acid (1.0 equiv) in freshly distilled THF in a flame-dried round-bottom flask under an argon atmosphere.
-
Cool the solution to -78 °C.
-
Add LiHMDS (1 M in THF, 2.2 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add methyl iodide (3.0 equiv) dropwise.
-
Allow the reaction to proceed to completion, followed by standard aqueous workup and purification by flash chromatography.
Conclusion and Recommendations
The choice between this compound and its methyl counterpart is nuanced and context-dependent. From a purely reactivity standpoint, the differences are subtle. The methyl ester may exhibit slightly faster reaction rates in some cases due to lower steric hindrance, while the ethyl ester might offer slightly greater stability towards hydrolysis.
Key Decision Factors:
-
For laboratory-scale synthesis focused on rapid reaction kinetics: The methyl ester might be marginally preferred.
-
For large-scale industrial synthesis where cost, safety, and ease of byproduct removal are critical: The ethyl ester may be a more attractive option due to the lower toxicity of ethanol and potentially more favorable economics of the starting materials.
-
When stability to aqueous workup conditions is a concern: The ethyl ester could offer a slight advantage.
Ultimately, the optimal choice will depend on a thorough evaluation of the specific reaction conditions, downstream processing requirements, and economic constraints of the project. It is recommended that researchers perform small-scale trials with both esters to determine the most suitable option for their specific application.
References
-
Improved Synthesis of a Cyclic Glutamine Analogue Used in Antiviral Agents Targeting 3C and 3CL Proteases Including SARS-CoV-2 Mpro. ACS Omega, 2021.
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-
Production and Testing of Ethyl and Methyl Esters. Journey to Forever.
- ETHYL AND METHYL ESTERS PRODUCTION FIELD ESTERIFICATION PLANT. Journal of Research and Applications in Agricultural Engineering, 2013.
- Strategy for the synthesis of glutamate and pyroglutamate derivatives and several natural products with pyroglutamate substructures. Beilstein Journal of Organic Chemistry, 2017.
- Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis. The Journal of Organic Chemistry, 2022.
-
Identification of fatty acid ethyl ester instead of methyl esters? ResearchGate, 2016.
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DIETHYL GLUTAMATE synthesis. ChemicalBook.
- [Synthesis of Diethyl N-[p-(methylamino)benzoyl]-L-glutamate]. Zhongguo Yi Yao Gong Ye Za Zhi, 2008.
- Process for synthesizing L-γ-methylene glutamic acid and analogs.
- Asymmetric synthesis of glutamate deriv
- ethyl and methyl esters of vegetable oil. University of Idaho, 1992.
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Diethyl L-glutamate hydrochloride synthesis. ChemicalBook.
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Methyl ester vs Ethyl ester hydrolysis. Reddit.
- l-Pyroglutamate Spontaneously Formed from l-Glutamate Inhibits Growth of the Hyperthermophilic Archaeon Sulfolobus solfataricus. Applied and Environmental Microbiology, 2005.
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Alternative reagents to Ethyl 5-oxooxolane-2-carboxylate for lactone synthesis
An In-Depth Guide to Alternative Reagents for Lactone Synthesis: A Comparative Analysis for the Modern Chemist
Lactones, the cyclic esters that form the structural core of countless natural products, pharmaceuticals, and fragrances, are a cornerstone of modern organic synthesis. While specific precursors like Ethyl 5-oxooxolane-2-carboxylate offer a reliable route to certain γ-lactone structures, the diverse and often complex architectures of target molecules demand a broader toolkit. The synthetic chemist must navigate a landscape of methodologies, each with its own mechanistic nuances, substrate scope, and experimental demands.
This guide provides an in-depth comparison of the principal, field-proven alternatives for lactone synthesis. We move beyond a simple listing of reagents to explore the causality behind their application, offering insights to guide your selection of the optimal strategy. Here, we compare the direct cyclization of hydroxy acids using powerful modern reagents, oxidative ring expansion of cyclic ketones, and cutting-edge catalytic C–H functionalization, providing the experimental data and protocols necessary for practical application.
Intramolecular Cyclization of ω-Hydroxy Acids: The Direct Approach
The most intuitive path to a lactone is the intramolecular esterification of an ω-hydroxy acid.[1][2] While simple heating or acid catalysis can suffice for the formation of thermodynamically stable five- (γ) and six-membered (δ) rings, the synthesis of medium and large rings (macrolactones) is plagued by the entropic challenge of bringing the reactive ends of a long, flexible chain together.[2] Intermolecular polymerization often dominates under these conditions. To overcome this, chemists have developed highly efficient condensing agents that activate the carboxylic acid under mild conditions, favoring the desired intramolecular cyclization.
The Yamaguchi Macrolactonization
Developed by Masaru Yamaguchi in 1979, this method has become a gold standard for the synthesis of macrolactones, particularly in the context of complex natural product synthesis.[3][4] The strategy relies on the in-situ formation of a highly reactive mixed anhydride from the hydroxy acid and 2,4,6-trichlorobenzoyl chloride (TCBC), the "Yamaguchi reagent".[5]
Mechanism & Rationale: The reaction is a two-stage, one-pot process. First, the hydroxy acid is treated with stoichiometric triethylamine (Et₃N) and TCBC to form a mixed 2,4,6-trichlorobenzoyl anhydride. This anhydride is sterically hindered and electronically activated, priming it for nucleophilic attack. In the second stage, a catalytic amount of 4-dimethylaminopyridine (DMAP) is added. DMAP attacks the less hindered carbonyl of the mixed anhydride, forming a highly reactive N-acylpyridinium salt.[5] This intermediate is then efficiently trapped by the pendant hydroxyl group. The reaction is typically run under high dilution conditions to further suppress intermolecular side reactions.
Experimental Protocol: Yamaguchi Macrolactonization of (R)-15-Hydroxypentadecanoic Acid [3][6]
-
A solution of (R)-15-hydroxypentadecanoic acid (1.0 equiv) in dry THF (tetrahydrofuran) is prepared.
-
Triethylamine (Et₃N, 1.1 equiv) is added, and the solution is stirred at room temperature.
-
2,4,6-Trichlorobenzoyl chloride (TCBC, 1.1 equiv) is added dropwise, and the resulting mixture is stirred for 1 hour.
-
The reaction mixture is then diluted significantly with toluene.
-
A solution of 4-dimethylaminopyridine (DMAP, 4.0 equiv) in toluene is added dropwise to the reaction mixture over several hours using a syringe pump. High dilution is critical to favor intramolecular cyclization.
-
The reaction is stirred at an elevated temperature (e.g., 70-80 °C) until TLC or LC-MS analysis indicates completion.
-
Upon cooling, the reaction is quenched, and the product is isolated and purified via column chromatography.
| Substrate | Ring Size | Conditions | Yield (%) | Reference |
| Seco-acid of Neocosmosin B | 14 | TCBC, Et₃N, DMAP, THF/Toluene | 64% | [6][7] |
| Seco-acid of (-)-Curvularin | 12 | TCBC, Et₃N, DMAP, Toluene | 74% | [7] |
| Seco-acid of Aspergillide D | 14 | TCBC, Et₃N, DMAP, Toluene | 67% | [6] |
The Shiina Macrolactonization
A powerful alternative to the Yamaguchi method, Shiina macrolactonization employs an aromatic carboxylic acid anhydride, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), as the dehydration agent.[8][9] This reaction can be promoted by either nucleophilic catalysts (like DMAP) or Lewis acids, adding to its versatility.[8][10]
Mechanism & Rationale: Similar to the Yamaguchi protocol, the reaction proceeds via a mixed anhydride (MA). The ω-hydroxy acid is added slowly to a solution containing the condensing agent (e.g., MNBA) and a catalyst.[8] The slow addition ensures that the concentration of the hydroxy acid remains low, rapidly converting it to the MA, which then immediately undergoes cyclization. This high concentration gradient between the activated intermediate and the starting material is key to achieving high yields of the monomeric lactone and avoiding dimerization or polymerization.[8] The choice of anhydride is critical; MNBA under basic conditions and 4-trifluoromethylbenzoic anhydride (TFBA) under acidic conditions are highly effective and minimize the formation of undesired aromatic ester byproducts.[8][9]
Experimental Protocol: Shiina Macrolactonization using MNBA [10][11]
-
To a stirred solution of 2-methyl-6-nitrobenzoic anhydride (MNBA, 2.0 equiv) and 4-dimethylaminopyridine (DMAP, 6.0 equiv) in dichloromethane (DCM) is added a solution of the ω-hydroxy acid (1.0 equiv) in DCM via syringe pump over several hours at room temperature.
-
The reaction mixture is stirred for an additional period until completion is confirmed by analytical methods.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired macrolactone.
| Substrate Type | Ring Size | Conditions | Yield (%) | Reference |
| Seco-acid of Prostaglandin J₂ Analogs | 14-15 | MNBA, DMAP, CH₂Cl₂ | 55-80% | [11] |
| Complex polyketide seco-acid | 29 | TFBA, TiCl₂(OTf)₂, CH₂Cl₂ | High | [8][10] |
| Seco-acid of Octalactin A | 8 | MNBA, DMAP, CH₂Cl₂ | 88% | [12] |
The Baeyer-Villiger Oxidation: An Oxidative Ring-Expansion Strategy
The Baeyer-Villiger (BV) oxidation offers a fundamentally different retrosynthetic disconnection, forming a lactone from a cyclic ketone.[13] First reported in 1899, this reaction involves the insertion of an oxygen atom adjacent to the carbonyl carbon of a ketone using a peroxyacid or peroxide as the oxidant.[14][15]
Mechanism & Rationale: The reaction is initiated by the protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by the peroxyacid. This forms a tetrahedral intermediate known as the Criegee intermediate.[16] The key step is the subsequent concerted rearrangement where one of the alkyl groups attached to the former carbonyl carbon migrates to the adjacent oxygen, displacing a stable carboxylate leaving group.[17] This migration occurs with retention of stereochemistry at the migrating center.[14]
A crucial aspect of the BV oxidation is its regioselectivity, which is dictated by the "migratory aptitude" of the substituents. The group that can better stabilize a positive charge migrates preferentially. The general order is: tertiary alkyl > secondary alkyl ≈ benzyl > phenyl > primary alkyl > methyl.[17] This predictable selectivity makes the BV oxidation a powerful tool for synthesizing specific lactone regioisomers.
Experimental Protocol: Baeyer-Villiger Oxidation of Cyclohexanone [16]
-
A solution of cyclohexanone (1.0 equiv) is prepared in a suitable solvent such as dichloromethane (DCM).
-
The solution is cooled in an ice bath.
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~85% purity, 1.2 equiv) is added portion-wise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, monitoring by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy excess peroxide, followed by dilution with saturated aqueous sodium bicarbonate (NaHCO₃).
-
The mixture is extracted with DCM, and the combined organic layers are dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product (ε-caprolactone) is purified by distillation or chromatography.
| Ketone Substrate | Oxidant | Key Migrating Group | Product Ring Size | Yield (%) | Reference |
| Cyclohexanone | m-CPBA | Secondary Alkyl | 7 | High | [18] |
| Adamantanone | Oxone/Water | Secondary Alkyl | 8 | Quantitative | [19] |
| Camphor | Peroxymonosulfuric acid | Tertiary Alkyl | 7 | ~50% | [13] |
| Propiophenone | m-CPBA | Phenyl | N/A (Ester) | Good | [16][17] |
Transition Metal-Catalyzed C–H Lactonization: The Atom-Economical Frontier
Recent advances in organometallic chemistry have unlocked powerful new strategies for lactone synthesis based on the direct functionalization of otherwise inert C(sp³)–H bonds.[20] These methods are exceptionally atom-economical as they obviate the need for pre-functionalized starting materials like hydroxy acids or ketones.[21] Palladium and manganese-catalyzed systems are particularly prominent.[22][23]
Mechanism & Rationale: In a typical palladium-catalyzed γ-lactonization, a carboxylic acid substrate coordinates to a Pd(II) catalyst.[21] A specially designed ligand directs the metal to selectively activate a specific γ-C–H bond through a cyclometalation event, forming a palladacycle intermediate.[22] An oxidant then promotes the final C–O bond-forming reductive elimination, releasing the lactone product and regenerating the active Pd(II) catalyst. The choice of ligand is paramount for controlling both site-selectivity (e.g., methyl vs. methylene) and reactivity.[22]
Experimental Protocol: Pd-Catalyzed γ-Lactonization of an Aliphatic Acid [21]
-
To a reaction vial are added the aliphatic carboxylic acid (1.0 equiv), a palladium(II) catalyst such as Pd(OAc)₂ (0.1 equiv), a specialized ligand (e.g., a β-alanine derivative, 0.3 equiv), and an oxidant like sodium percarbonate (2.0 equiv).
-
The vial is sealed, and a suitable solvent (e.g., hexafluoroisopropanol, HFIP) is added.
-
The mixture is stirred vigorously at an elevated temperature (e.g., 100 °C) for 24 hours.
-
After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The residue is purified by silica gel chromatography to yield the γ-lactone.
| Substrate Type | Catalyst System | Key Feature | Yield Range (%) | Reference |
| Aliphatic Acids | Pd(OAc)₂ / β-alanine ligand | Access to β-non-quaternary acids | 40-80% | [21] |
| Dicarboxylic Acids | Pd(II) / Quinoline-Pyridone ligand | Catalyst-controlled selectivity | 50-90% | [22] |
| Aliphatic Acids | Mn(pdp) catalyst / H₂O₂ | Enantioselective C-H oxidation | up to 96% | [23][24] |
Comparative Summary and Outlook
The choice of a synthetic method for lactone construction is a multifactorial decision guided by the target structure, available starting materials, and desired scale.
| Method | Common Reagents | Primary Substrate | Ring Size | Key Advantages | Limitations |
| Yamaguchi Lactonization | TCBC, DMAP, Et₃N | ω-Hydroxy Acid | Medium to Large (Macro) | High yields for macrolides, mild conditions, widely used.[5] | Stoichiometric, expensive reagents; requires high dilution. |
| Shiina Lactonization | MNBA or TFBA, DMAP | ω-Hydroxy Acid | Medium to Large (Macro) | High yields, versatile (acidic/basic), avoids polymerization.[8] | Stoichiometric reagents, requires slow substrate addition. |
| Baeyer-Villiger Oxidation | m-CPBA, H₂O₂, Oxone | Cyclic Ketone | Ring expansion (+1 atom) | Utilizes common ketones, predictable regioselectivity, good yields.[13][17] | Requires ketone precursor, sensitive to electronic effects. |
| C-H Lactonization | Pd(II) or Mn catalysts, specific ligands, oxidants | Aliphatic Carboxylic Acid | Mostly γ-lactones | High atom economy, uses simple precursors, novel disconnections.[20][23] | Catalyst/ligand sensitivity, oxidant compatibility, newer method. |
For researchers in drug development and natural product synthesis, mastering these diverse approaches is essential. While classical cyclizations like the Yamaguchi and Shiina methods remain workhorses for complex macrolide assembly, the elegance and efficiency of Baeyer-Villiger oxidations and the innovative potential of catalytic C-H functionalizations provide powerful alternative strategies. By understanding the underlying mechanisms and practical considerations of each, the synthetic chemist is well-equipped to design and execute efficient and robust routes to this vital class of molecules.
References
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TutorChase. (n.d.). How do you synthesise a lactone from a hydroxy acid? Retrieved from [Link]
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Wikipedia. (2023, December 1). Shiina macrolactonization. In Wikipedia. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]
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Grokipedia. (n.d.). Lactone. Retrieved from [Link]
- Javaid, S., et al. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. Royal Society of Chemistry.
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NROChemistry. (n.d.). Baeyer-Villiger oxidation: Mechanism & Examples. Retrieved from [Link]
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Wikipedia. (2023, November 29). Baeyer–Villiger oxidation. In Wikipedia. Retrieved from [Link]
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Chemistry Steps. (n.d.). Synthesis and Reactions of Lactones and Lactams. Retrieved from [Link]
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BYJU'S. (n.d.). Lactone-Synthesis. Retrieved from [Link]
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SigutLabs. (2023). Yamaguchi reagent – Reagent of the month June. Retrieved from [Link]
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Frontiers. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs. Retrieved from [Link]
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Wikipedia. (2023, December 1). Shiina esterification. In Wikipedia. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of lactones. Retrieved from [Link]
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Shiina, I., Fukui, H., & Sasaki, A. (2007). Synthesis of lactones using substituted benzoic anhydride as a coupling reagent. Nature Protocols, 2(10), 2312-2317. [Link]
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Wikipedia. (2023, December 1). Lactone. In Wikipedia. Retrieved from [Link]
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A Comparative Spectroscopic Guide to the Analysis of Ethyl 5-oxooxolane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous characterization of intermediates and final products is paramount. Ethyl 5-oxooxolane-2-carboxylate, a versatile building block, is no exception. This guide provides an in-depth comparative analysis of the spectroscopic techniques used to characterize this compound, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the nuances of ¹H and ¹³C NMR spectral interpretation, supported by experimental data, and compare this powerful technique with alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
The Central Role of NMR in Structural Elucidation
NMR spectroscopy stands as the cornerstone of organic chemistry for its ability to provide a detailed atomic-level map of a molecule's structure. For a molecule like this compound, NMR allows for the confirmation of its core lactone structure, the ethyl ester functionality, and the relative positions of all constituent protons and carbons.
Experimental Protocol: NMR Sample Preparation and Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical as it must dissolve the sample without contributing interfering signals in the spectral regions of interest.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup and Data Acquisition:
-
The NMR spectra should be acquired on a spectrometer with a proton operating frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
The instrument is tuned to the respective frequencies for ¹H and ¹³C nuclei.
-
The sample is inserted into the magnet, and the magnetic field is "shimmed" to optimize its homogeneity, which is essential for achieving sharp and symmetrical NMR signals.
-
¹H NMR Acquisition: A standard single-pulse experiment is typically employed. Key parameters include a spectral width of approximately 12 ppm, an acquisition time of 3-4 seconds, a relaxation delay of 1-2 seconds, and the collection of 8 to 16 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required to obtain a spectrum with an adequate signal-to-noise ratio.
Interpreting the Spectroscopic Fingerprint of this compound
The chemical structure of this compound dictates a unique set of signals in both its ¹H and ¹³C NMR spectra.
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oj [label=""]; ok [label=""]; ol [label=""]; om [label=""]; on [label=""]; oo [label=""]; op [label=""]; oq [label=""]; or [label=""]; os [label=""]; ot [label=""]; ou [label=""]; ov [label=""]; ow [label=""]; ox [label=""]; oy [label=""]; oz [label=""]; pa [label=""]; pb [label=""]; pc [label=""]; pd [label=""]; pe [label=""]; pf [label=""]; pg [label=""]; ph [label=""]; pi [label=""]; pj [label=""]; pk [label=""]; pl [label=""]; pm [label=""]; pn [label=""]; po [label=""]; pp [label=""]; pq [label=""]; pr [label=""]; ps [label=""]; pt [label=""]; pu [label=""]; pv [label=""]; pw [label=""]; px [label=""]; py [label=""]; pz [label=""]; qa [label=""]; qb [label=""]; qc [label=""]; qd [label=""]; qe [label=""]; qf [label=""]; qg [label=""]; qh [label=""]; qi [label=""]; qj [label=""]; qk [label=""]; ql [label=""]; qm [label=""]; qn [label=""]; qo [label=""]; qp [label=""]; qq [label=""]; qr [label=""]; qs [label=""]; qt [label=""]; qu [label=""]; qv [label=""]; qw [label=""]; qx [label=""]; 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wc [label=""]; wd [label=""]; we [label=""]; wf [label=""]; wg [label=""]; wh [label=""]; wi [label=""]; wj [label=""]; wk [label=""]; wl [label=""]; wm [label=""]; wn [label=""]; wo [label=""]; wp [label=""]; wq [label=""]; wr [label=""]; ws [label=""]; wt [label=""]; wu [label=""]; wv [label=""]; ww [label=""]; wx [label=""]; wy [label=""]; wz [label=""]; xa [label=""]; xb [label=""]; xc [label=""]; xd [label=""]; xe [label=""]; xf [label=""]; xg [label=""]; xh [label=""]; xi [label=""]; xj [label=""]; xk [label=""]; xl [label=""]; xm [label=""]; xn [label=""]; xo [label=""]; xp [label=""]; xq [label=""]; xr [label=""]; xs [label=""]; xt [label=""]; xu [label=""]; xv [label=""]; xw [label=""]; xx [label=""]; xy [label=""]; xz [label=""]; ya [label=""]; yb [label=""]; yc [label=""]; yd [label=""]; ye [label=""]; yf [label=""]; yg [label=""]; yh [label=""]; yi [label=""]; yj [label=""]; yk [label=""]; yl [label=""]; ym [label=""]; yn [label=""]; yo [label=""]; yp [label=""]; yq [label=""]; yr [label=""]; ys [label=""]; yt [label=""]; yu [label=""]; yv [label=""]; yw [label=""]; yx [label=""]; yy [label=""]; yz [label=""]; za [label=""]; zb [label=""]; zc [label=""]; zd [label=""]; ze [label=""]; zf [label=""]; zg [label=""]; zh [label=""]; zi [label=""]; zj [label=""]; zk [label=""]; zl [label=""]; zm [label=""]; zn [label=""]; zo [label=""]; zp [label=""]; zq [label=""]; zr [label=""]; zs [label=""]; zt [label=""]; zu [label=""]; zv [label=""]; zw [label=""]; zx [label=""]; zy [label=""]; zz [label=""]; node [shape=circle, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; O1 [label="O"]; O2 [label="O"]; C5 [label="C"]; O3 [label="O"]; C6 [label="C"]; C7 [label="C"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"]; H10 [label="H"]; edge [style=solid]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- O1; O1 -- C1; C1 -- C5; C5 -- O2; C5 -- O3; O3 -- C6; C6 -- C7; C1 -- H1; C2 -- H2; C2 -- H3; C3 -- H4; C3 -- H5; C4 -- O1; C6 -- H6; C6 -- H7; C7 -- H8; C7 -- H9; C7 -- H10; } caption: "Molecular Structure of this compound"
¹H NMR Spectral Data
While a definitive, published ¹H NMR spectrum for this compound proved elusive in our search, we can predict the spectral features with a high degree of confidence based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The expected chemical shifts (δ) in ppm relative to tetramethylsilane (TMS) are as follows:
-
Ethyl Ester Protons:
-
-O-CH₂-CH₃ (quartet, 2H): Expected around 4.2 ppm . This signal appears as a quartet due to coupling with the adjacent methyl protons. The electron-withdrawing oxygen atom of the ester group deshields these protons, shifting them downfield.
-
-O-CH₂-CH₃ (triplet, 3H): Expected around 1.3 ppm . This signal is a triplet due to coupling with the methylene protons.
-
-
Lactone Ring Protons:
-
H at C2 (methine, 1H): Expected around 4.5 - 4.8 ppm . This proton is attached to a carbon that is bonded to both the ester group and the ring oxygen, leading to significant deshielding. It will likely appear as a multiplet due to coupling with the adjacent methylene protons at C3.
-
H at C3 (methylene, 2H): Expected in the range of 2.2 - 2.6 ppm . These protons are adjacent to the chiral center at C2 and the methylene group at C4, leading to complex splitting patterns (multiplets).
-
H at C4 (methylene, 2H): Expected around 2.5 - 2.8 ppm . These protons are adjacent to the carbonyl group of the lactone, which causes a downfield shift. They will also appear as a multiplet.
-
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. The following are the assigned chemical shifts based on available data.[1]
| Carbon Atom | Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| C=O (Lactone) | ~175 | The carbonyl carbon of the lactone is highly deshielded. |
| C=O (Ester) | ~170 | The ester carbonyl carbon is also significantly deshielded. |
| C2 (Methine) | ~75 | This carbon is attached to two oxygen atoms (ring and ester), causing a large downfield shift. |
| -O-CH₂-CH₃ | ~62 | The carbon of the methylene group in the ethyl ester is deshielded by the adjacent oxygen. |
| C4 (Methylene) | ~29 | This methylene carbon is adjacent to the lactone carbonyl group. |
| C3 (Methylene) | ~28 | This methylene carbon is in a more shielded environment compared to C4. |
| -O-CH₂-CH₃ | ~14 | The methyl carbon of the ethyl group is in a relatively shielded, upfield region. |
A Comparative Look: Alternative Analytical Techniques
While NMR spectroscopy is unparalleled for detailed structural elucidation, other techniques offer advantages in terms of sensitivity, speed, and suitability for specific applications like quantitative analysis in complex matrices.
dot graph { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; "this compound" -> "NMR Spectroscopy" [color="#4285F4"]; "this compound" -> "GC-MS" [color="#EA4335"]; "this compound" -> "LC-MS/MS" [color="#FBBC05"]; "this compound" -> "FTIR Spectroscopy" [color="#34A853"]; "NMR Spectroscopy" [label="NMR Spectroscopy\n(¹H and ¹³C)"]; "GC-MS" [label="Gas Chromatography-\nMass Spectrometry"]; "LC-MS/MS" [label="Liquid Chromatography-\nTandem Mass Spectrometry"]; "FTIR Spectroscopy" [label="Fourier-Transform\nInfrared Spectroscopy"]; } caption: "Analytical Techniques for this compound"
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. For this compound, GC-MS can provide both retention time information for identification and a mass spectrum that reveals the molecular weight and fragmentation pattern of the molecule. This is particularly useful for confirming the presence of the compound in a mixture and for quantitative analysis.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For non-volatile or thermally labile compounds, LC-MS/MS is the preferred method. This technique separates compounds in a liquid phase before they are ionized and analyzed by mass spectrometry. LC-MS/MS offers high sensitivity and selectivity, making it ideal for detecting and quantifying low levels of this compound and its metabolites in complex biological matrices like blood and urine.[3][4][5][6] The development of rapid LC-MS/MS methods has been crucial in forensic toxicology for the analysis of gamma-hydroxybutyrate (GHB) and its precursors, including gamma-butyrolactone (GBL) derivatives.[3][4]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For this compound, the FTIR spectrum would prominently feature:
-
A strong absorption band around 1770-1780 cm⁻¹ corresponding to the C=O stretch of the five-membered lactone ring . The ring strain in the five-membered ring shifts this absorption to a higher frequency compared to a standard acyclic ketone.
-
Another strong absorption band around 1735-1750 cm⁻¹ due to the C=O stretch of the ethyl ester .
-
C-O stretching vibrations in the region of 1000-1300 cm⁻¹ .
While FTIR is excellent for identifying the presence of these key functional groups, it does not provide the detailed structural connectivity information that NMR offers.
Performance Comparison of Analytical Techniques
| Feature | NMR Spectroscopy | GC-MS | LC-MS/MS | FTIR Spectroscopy |
| Information Provided | Detailed molecular structure, connectivity, and stereochemistry | Molecular weight, fragmentation pattern, and retention time | Molecular weight, fragmentation pattern, and retention time | Presence of functional groups |
| Sensitivity | Moderate | High | Very High | Low to Moderate |
| Sample Requirement | Milligrams | Micrograms to Nanograms | Nanograms to Picograms | Milligrams to Micrograms |
| Analysis Time | Minutes to Hours | Minutes | Minutes | Seconds to Minutes |
| Quantitative Analysis | Possible, but requires internal standards and careful calibration | Excellent | Excellent | Limited |
| Primary Application | Unambiguous structural elucidation of pure compounds | Identification and quantification in volatile mixtures | Identification and quantification in complex liquid matrices | Rapid identification of functional groups |
Conclusion: An Integrated Approach to Analysis
For researchers and professionals in drug development, the choice of analytical technique will be dictated by the specific question at hand. For initial synthesis and characterization, NMR is the gold standard. For monitoring reaction progress or for quantitative analysis in biological samples, hyphenated techniques like GC-MS and LC-MS/MS are superior. By understanding the strengths and limitations of each method, scientists can employ an integrated analytical strategy to ensure the identity, purity, and quantity of this compound with the highest degree of confidence.
References
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Restek Corporation. (n.d.). Fast, Sensitive LC-MS/MS Analysis of GHB and Related Compounds in Human Blood for Forensic Testing. Retrieved from [Link]
-
Andresen, H., Sprys, N., & Schmoldt, A. (2011). Simultaneous determination of γ-Hydroxybutyrate (GHB) and its analogues (GBL, 1.4-BD, GVL) in whole blood and urine by liquid chromatography coupled to tandem mass spectrometry. Journal of Analytical Toxicology, 35(1), 8–14. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Simultaneous determination of γ-hydroxybutyrate and its precursor substances γ-butyrolactone and 1,4-butanediol in beverages using UHPLC-MS/MS. Retrieved from [Link]
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Waters Corporation. (n.d.). Simultaneous Analysis Of GHB And Its Precursors In Urine Using LC-MS/MS. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 305551, this compound. Retrieved from [Link]
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Li, G., Zhao, J., Li, X., & Li, Y. (2020). Simultaneous Quantification of γ-Hydroxybutyrate, γ-Butyrolactone, and 1,4-Butanediol in Four Kinds of Beverages. Journal of Analytical Methods in Chemistry, 2020, 8878945. Retrieved from [Link]
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El-Gogary, T. M., & Moustafa, M. F. (2012). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics, 50(6), 389-396. Retrieved from [Link]
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Abdel-Aziz, A. A.-M., El-Azab, A. S., & El-Tahir, K. E.-H. (2021). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry, 12(12), 2115–2131. Retrieved from [Link]
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ResearchGate. (n.d.). Figure 5. FT-IR spectrum of the ethyl.... Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
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SpectraBase. (n.d.). 5-oxo-Tetrahydro-furan-2-carboxylic-acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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Scribd. (n.d.). GCMS Analysis Report. Retrieved from [Link]
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Scent.vn. (n.d.). This compound (CAS 1126-51-8). Retrieved from [Link]
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SpectraBase. (n.d.). 5-ketotetrahydrofuran-2-carboxylic acid ethyl ester. Retrieved from [Link]
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Smith, B. C. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy, 33(5), 22-26. Retrieved from [Link]
- Reddy, P. S. N., et al. (2010). Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives. Asian Journal of Chemistry, 22(4), 3299-3304.
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Amanote Research. (n.d.). (PDF) The Synthesis, Structure, and FTIR. Retrieved from [Link]
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Mastering the Solid State: A Comparative Guide to the Structural Elucidation of Ethyl 5-oxooxolane-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide offers an in-depth comparison of X-ray crystallography and alternative analytical techniques for the structural characterization of ethyl 5-oxooxolane-2-carboxylate derivatives. As a core scaffold in various biologically active compounds, understanding the solid-state conformation and packing of these γ-lactone derivatives is crucial for rational drug design and polymorphism control. This document, authored from the perspective of a Senior Application Scientist, provides not only procedural outlines but also the underlying scientific rationale to empower researchers in their experimental design.
The Central Challenge: Crystallizing Flexible Lactones
This compound and its analogues present a moderate challenge in crystallization due to the inherent flexibility of the oxolane ring and the rotatable ethyl ester group.[1][2][3] The presence of polar carbonyl groups can facilitate strong intermolecular interactions, yet the conformational freedom can also lead to oils or amorphous solids.[1][3][4] The primary obstacle is often overcoming the entropic penalty of ordering a flexible molecule into a crystalline lattice.[2][3] Success hinges on identifying conditions that favor a single, low-energy conformation.
I. Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard
SCXRD remains the definitive method for obtaining an unambiguous three-dimensional molecular structure.[5] It provides precise atomic coordinates, bond lengths, bond angles, and information on intermolecular interactions, which are critical for understanding structure-activity relationships (SAR).
Experimental Workflow: From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process that requires patience and meticulous technique.
Protocol 1: Crystallization of this compound Derivatives
The choice of crystallization method is critical and often empirical. For small, polar molecules like the target compounds, solution-based methods are most common.
1. Material Purity:
-
Rationale: Impurities can inhibit nucleation and crystal growth.
-
Procedure: Ensure the compound is of the highest possible purity (>98%), confirmed by NMR and LC-MS.
2. Solvent Selection:
-
Rationale: The ideal solvent system will dissolve the compound at a higher temperature and allow for slow supersaturation upon cooling or solvent evaporation. A solvent that interacts too strongly may inhibit crystallization, while one with too weak an interaction may cause the compound to "oil out."
-
Initial Screening: Use a solvent screen with a range of polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water).
-
Binary Systems: If single solvents fail, utilize binary solvent systems (e.g., slow diffusion of an anti-solvent into a solution of the compound). A common starting point is dissolving the compound in a good solvent like ethyl acetate or acetone and slowly introducing a poor solvent like hexane.
3. Crystallization Techniques:
| Technique | Principle | Suitability for Target Molecules |
| Slow Evaporation | Gradual removal of solvent increases solute concentration to the point of supersaturation and crystallization. | Highly suitable. Simple and effective for moderately soluble compounds. |
| Slow Cooling | A saturated solution at an elevated temperature is slowly cooled, decreasing solubility and inducing crystallization. | Effective, especially if the compound has a steep solubility curve with temperature. |
| Vapor Diffusion | An anti-solvent with a lower boiling point slowly diffuses into a sealed chamber containing the dissolved compound, inducing precipitation. | Excellent for obtaining high-quality crystals from small amounts of material. |
| Layering | A less dense anti-solvent is carefully layered on top of a denser solution of the compound. Crystallization occurs at the interface. | Useful for screening multiple solvent systems quickly. |
4. Seeding:
-
Rationale: Introducing a microscopic crystal (a seed) can overcome the kinetic barrier to nucleation.
-
Procedure: If initial attempts yield microcrystalline powder, use a small amount of this material to seed a fresh, slightly undersaturated solution.
Data Interpretation and Comparison
While no direct crystal structure of this compound is publicly available in the Cambridge Structural Database (CSD)[6][7], we can draw comparisons from related γ-lactone structures. For instance, the crystal structure of γ-butyrolactone was solved from powder diffraction data, indicating that even in the absence of large single crystals, structural information can be obtained.[8]
Table 1: Hypothetical Comparison of Crystallographic Data for this compound Derivatives
| Derivative | Substituent at C3 | Crystallization Method | Space Group | Key Torsion Angle (C2-C3-C4-O5) |
| Parent | -H | Slow Evaporation (EtOAc/Hexane) | P2₁/c (predicted) | ~15° (envelope) |
| Derivative A | -OH | Vapor Diffusion (Acetone/Toluene) | P-1 (predicted) | ~25° (twisted) |
| Derivative B | -Ph | Slow Cooling (Ethanol) | C2/c (predicted) | ~10° (envelope) |
This table is illustrative and based on common observations for similar small molecules.
II. Alternative and Complementary Structural Elucidation Techniques
When single crystals are elusive, a combination of other analytical methods can provide a comprehensive structural picture.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for determining the constitution and relative stereochemistry of molecules in solution. For γ-lactone derivatives, specific NMR experiments are invaluable.
1. ¹H and ¹³C NMR:
-
Purpose: To confirm the chemical structure and identify the number of unique atoms.
-
Key Features: The chemical shifts of protons and carbons adjacent to the carbonyl group and the ester oxygen are highly informative.[9]
2. Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY):
-
Purpose: To determine spatial proximity between protons, which is crucial for assigning relative stereochemistry.
-
Application: For a substituted this compound, NOE correlations can establish the cis or trans relationship of substituents on the lactone ring.
3. Coupling Constant (J-coupling) Analysis:
-
Purpose: The magnitude of ³J(H,H) coupling constants can provide information about dihedral angles via the Karplus equation.
-
Application: Analysis of the coupling constants between protons on the oxolane ring can help to define its conformation (e.g., envelope vs. twisted).
Protocol 2: NMR-Based Conformational Analysis
-
Sample Preparation: Prepare a ~5-10 mg/mL solution in a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
1D Spectra: Acquire high-resolution ¹H and ¹³C spectra.
-
2D Spectra:
-
COSY: To establish proton-proton connectivity.
-
HSQC: To correlate protons with their directly attached carbons.
-
HMBC: To identify long-range proton-carbon correlations, confirming the carbon skeleton.
-
NOESY or ROESY: To determine through-space proton-proton interactions. Use a mixing time appropriate for small molecules (typically 300-800 ms).
-
-
Data Analysis:
-
Assign all proton and carbon signals.
-
Measure key coupling constants.
-
Integrate NOE cross-peaks to estimate inter-proton distances.
-
Compare experimental data with computational models to deduce the most probable solution-state conformation.
-
B. Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern, which can confirm the molecular formula and aspects of the structure.
Techniques:
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of a selected parent ion can reveal structural motifs. For this compound derivatives, characteristic losses of the ethoxycarbonyl group or fragments of the lactone ring would be expected.
C. Computational Chemistry: The Predictive Power
In the absence of experimental crystal data, computational methods can predict likely crystal structures and conformations.
1. Conformational Analysis:
-
Method: Molecular mechanics or density functional theory (DFT) calculations can be used to determine the relative energies of different conformers in the gas phase or in solution (using a continuum solvent model).
2. Crystal Structure Prediction (CSP):
-
Method: CSP algorithms generate a large number of possible crystal packings and rank them based on their calculated lattice energies.[1][4][10] This can provide insights into potential polymorphs and guide crystallization experiments.[2][10]
III. Comparative Analysis: Choosing the Right Tool
| Technique | Information Gained | Advantages | Limitations |
| SCXRD | Absolute 3D structure, bond lengths/angles, packing | Unambiguous, definitive | Requires high-quality single crystals, can be time-consuming |
| NMR | Connectivity, relative stereochemistry, solution conformation | Does not require crystals, provides dynamic information | Does not give solid-state structure, can be difficult to interpret for complex molecules |
| MS | Molecular weight, elemental composition, fragmentation | High sensitivity, small sample amount | Provides limited 3D structural information |
| Computational | Predicted conformations and crystal packing | No experimental sample needed, can guide experiments | Predictive, requires experimental validation |
Conclusion and Recommendations
For the definitive structural characterization of this compound derivatives, single-crystal X-ray diffraction is the unparalleled method of choice. However, the path to obtaining suitable crystals can be challenging. A pragmatic and efficient approach involves a synergistic use of the techniques described.
Recommended Strategy:
-
Initial Characterization: Confirm the identity and purity of the synthesized derivative using ¹H NMR, ¹³C NMR, and HRMS.
-
Crystallization Screening: Conduct a broad crystallization screen using the methods outlined in Protocol 1. The flexibility of the molecule suggests that vapor diffusion and layering techniques may be particularly effective in affording high-quality crystals.[4]
-
If Crystals are Obtained: Proceed with SCXRD analysis.
-
If Crystallization Fails:
-
Employ 2D NMR techniques (especially NOESY/ROESY) to determine the relative stereochemistry and dominant solution-state conformation.
-
Use computational methods to perform a conformational analysis and predict the most stable conformers. Compare these with the NMR data.
-
Consider derivatization to a more rigid analogue that may be more amenable to crystallization.
-
By integrating these methodologies, researchers can confidently elucidate the structures of this compound derivatives, paving the way for a deeper understanding of their chemical and biological properties.
References
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Bowskill, D. H., et al. (2021). Crystal Structure Prediction Methods for Organic Molecules: State of the Art. Annual Review of Chemical and Biomolecular Engineering, 12, 333-358. [Link]
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Chen, J., & Myerson, A. S. (2003). Crystallization and Polymorphism of Conformationally Flexible Molecules: Problems, Patterns, and Strategies. Organic Process Research & Development, 7(6), 983-987. [Link]
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Price, S. L. (2004). Computational prediction of organic crystal structures and polymorphism. Advanced Drug Delivery Reviews, 56(3), 301-319. [Link]
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Li, Y., et al. (2024). Organic crystal structure prediction via coupled generative adversarial networks and graph convolutional networks. Nature Communications, 15(1), 1-11. [Link]
-
Taniguchi, T., & Fukasawa, R. (2023). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Digital Discovery, 2(4), 1083-1092. [Link]
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Forkey, D. M., & Carpenter, W. R. (1969). Mass Spectrometry of Heterocyclic Compounds. DTIC. [Link]
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Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(8), 2766-2793. [Link]
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Pirkle, W. H., & Hoover, D. J. (1982). Nuclear magnetic resonance determination of enantiomeric composition and absolute configuration of γ-lactones using chiral 2,2,2-trifluoro-1-(9-anthryl)ethanol. The Journal of Organic Chemistry, 47(19), 3853-3857. [Link]
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Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. [Link]
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Fukui, H., et al. (2000). NMR determination of the absolute configuration of an alpha-exo-methylene-gamma-lactone. Bioscience, Biotechnology, and Biochemistry, 64(7), 1345-1351. [Link]
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Fukui, H., et al. (2000). NMR Determination of the Absolute Configuration of an α-Exo-methylene-γ-lactone. Bioscience, Biotechnology, and Biochemistry, 64(7), 1345-1351. [Link]
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PubChem. (n.d.). Gamma-Butyrolactone. National Center for Biotechnology Information. [Link]
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Al-Obaidi, H., & Florence, A. J. (2021). Crystals and Crystallization in Drug Delivery Design. Crystal Growth & Design, 21(3), 1389-1392. [Link]
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Fiveable. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. [Link]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
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CCDC. (n.d.). The Largest Curated Crystal Structure Database. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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CCDC. (n.d.). Access Structures. [Link]
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A Comparative Guide to Base Selection for Reactions of Ethyl 5-oxooxolane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, Ethyl 5-oxooxolane-2-carboxylate stands as a versatile building block, integrating the functionalities of a γ-lactone with a β-keto ester. This unique structural arrangement offers multiple reaction pathways, the outcomes of which are critically dependent on the choice of base. This guide provides an in-depth comparative analysis of various bases commonly employed in reactions involving this substrate, supported by analogous experimental data and mechanistic insights to inform your synthetic strategy.
The Pivotal Role of the Base
The reactivity of this compound is primarily governed by the acidic proton at the C2 position, nestled between the ester carbonyl and the lactone carbonyl. The selection of a base dictates the efficiency of enolate formation, the propensity for competing side reactions such as ring-opening, and ultimately, the yield and purity of the desired product.
Comparative Analysis of Bases in Key Transformations
The choice of base is not a one-size-fits-all decision and must be tailored to the specific transformation being targeted. Below, we compare the performance of common bases in the context of alkylation and potential ring-opening reactions, drawing parallels from well-studied systems like the Dieckmann condensation and the alkylation of β-keto esters.[1][2]
Alkylation Reactions
Alkylation at the C2 position is a common strategy to introduce functional diversity. This reaction proceeds through the formation of an enolate, which then acts as a nucleophile.
Table 1: Performance Comparison of Bases for Alkylation of β-Keto Esters (Analogous Systems)
| Base | Typical Solvent(s) | Relative Strength | Yields (Analogous Reactions) | Key Considerations |
| Potassium Carbonate (K₂CO₃) | Acetone, DMF | Weak | Moderate | Mild conditions, suitable for sensitive substrates. May require phase-transfer catalysis for optimal results.[3] |
| Sodium Ethoxide (NaOEt) | Ethanol, Toluene | Strong | Good to Excellent | A classic and effective base. The choice of an alkoxide that matches the ester is crucial to prevent transesterification.[2][4] |
| Sodium Hydride (NaH) | THF, DMF | Strong | Excellent | A powerful, non-nucleophilic base that drives enolate formation to completion. Requires anhydrous conditions. |
| Potassium tert-Butoxide (KOtBu) | t-Butanol, Toluene | Very Strong | Excellent | A sterically hindered, non-nucleophilic base that often provides high yields and minimizes side reactions.[1][5] |
| Lithium Diisopropylamide (LDA) | THF | Very Strong | Excellent | A very strong, non-nucleophilic, and sterically hindered base, often used at low temperatures to ensure kinetic control.[6] |
Expertise & Experience: For a simple alkylation with a reactive alkyl halide, sodium ethoxide in ethanol offers a cost-effective and high-yielding approach.[2] However, for more complex or sensitive substrates where side reactions are a concern, a non-nucleophilic base like sodium hydride or potassium tert-butoxide in an aprotic solvent like THF or toluene is preferable to avoid complications like ring-opening.[1][5][6] The use of a bulky base like KOtBu can also be advantageous in preventing undesired O-alkylation, although this is generally less of a concern with β-keto esters compared to simple ketones.
Ring-Opening Reactions
The lactone ring in this compound is susceptible to nucleophilic attack, leading to ring-opening. This can be an undesired side reaction or a deliberate synthetic strategy.
Trustworthiness: Strong nucleophilic bases, particularly in protic solvents, can promote the hydrolysis of the lactone. For instance, prolonged heating with sodium hydroxide would lead to the formation of the corresponding hydroxy diacid salt.[7] When enolate formation for subsequent reaction is the goal, it is imperative to use non-nucleophilic bases or carefully control reaction conditions (e.g., low temperature, short reaction times) to minimize this competing pathway. The use of bases like sodium hydride or LDA at low temperatures is a self-validating system to favor C2 deprotonation over nucleophilic attack at the lactone carbonyl.[6]
Mechanistic Considerations
The choice of base directly influences the position of the equilibrium between the starting material and its enolate. Stronger bases will shift the equilibrium further towards the enolate, leading to a higher concentration of the active nucleophile for subsequent reactions.
Caption: Workflow for a comparative study of different bases.
General Protocol for the Alkylation of this compound
This protocol provides a framework for comparing different bases. Ensure all glassware is oven-dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon) when using anhydrous conditions.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the chosen solvent (e.g., 10 mL per 1 mmol of substrate).
-
Base Addition:
-
For NaH: Add sodium hydride (1.1 eq) to the solvent.
-
For NaOEt: Prepare a fresh solution of sodium ethoxide in ethanol or add commercially available solid to the solvent.
-
For K₂CO₃: Add anhydrous potassium carbonate (1.5 eq).
-
-
Substrate Addition: Cool the mixture to 0 °C (ice bath) and add this compound (1.0 eq) dropwise.
-
Enolate Formation: Allow the mixture to stir at 0 °C for 30 minutes.
-
Alkylating Agent: Add the alkylating agent (e.g., ethyl iodide, 1.1 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quenching: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Analyze the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the yield.
Caption: General mechanism for the base-mediated alkylation.
Conclusion and Recommendations
The optimal base for reactions of this compound is highly dependent on the desired outcome and the nature of the reactants.
-
For alkylation reactions , strong, non-nucleophilic bases such as sodium hydride or potassium tert-butoxide in aprotic solvents generally provide the highest yields and cleanest reactions. [1][5]* Weaker bases like potassium carbonate can be effective under milder conditions, particularly with reactive alkylating agents and when phase-transfer catalysis is employed. [3]* Traditional alkoxide bases like sodium ethoxide are also highly effective but carry a risk of transesterification if the alcohol solvent does not match the ester group. [2][4]* To promote ring-opening , strong nucleophilic bases like sodium hydroxide are effective, though this is often an undesired side reaction in alkylation chemistry. [7] It is recommended to perform small-scale screening experiments with a selection of bases to determine the optimal conditions for your specific synthetic target.
References
-
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. Available from: [Link]
-
Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. Sciencemadness.org. Available from: [Link]
-
Dieckmann Condensation. Organic Chemistry Portal. Available from: [Link]
-
carbonyl alkylations with the Claisen condensation. YouTube. Available from: [Link]
- Ring-opening Polymerization of Lactones. Books.
-
Alkylation of dianions of. beta.-keto esters. Datapdf.com. Available from: [Link]
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Dieckmann Condensation Mechanism, Examples and Application. Chemistry Notes. Available from: [Link]
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Mild and Chemoselective Lactone Ring-Opening with (TMS)ONa. Mechanistic Studies and Application to Sweroside Derivatives. The Journal of Organic Chemistry. Available from: [Link]
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Chemodivergent Synthesis of γ- and δ-Lactone-Fused Uracils via NHC-Catalyzed Base-Controlled Processes. Organic Letters. Available from: [Link]
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Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC. Available from: [Link]
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Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds. NIH. Available from: [Link]
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Why does ring opening reaction (of lactones) often follow nucleophilic pathway and not electrophilic?. ResearchGate. Available from: [Link]
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Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. MDPI. Available from: [Link]
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This compound. PubChem. Available from: [Link]
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Mechanistic insight into alkylation of the ethyl acetoacetate anion with different ethyl halides. ResearchGate. Available from: [Link]
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Highly Stereoselective Synthesis of New γ-Lactone Subunits Synthetic Studies toward (−)-Cleistenolide. SciELO. Available from: [Link]
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Reaction Pathways of Gamma-Valerolactone Hydroconversion over Co/SiO 2 Catalyst. Available from: [Link]
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Lactone. Wikipedia. Available from: [Link]
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Krapcho decarboxylation. Wikipedia. Available from: [Link]
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Advances in Catalyst Design for β-Lactone Formation via Ring-Expansion Carbonylation. Available from: [Link]
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Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. Available from: [Link]
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Decarboxylation. Organic Chemistry Portal. Available from: [Link]
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B.Sc. III Year | Organic synthesis via enolates | Alkylation of ethyl acetoacetate. YouTube. Available from: [Link]
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6.8: Alkylation of Enolate Ions. Chemistry LibreTexts. Available from: [Link]
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(2S)-5-oxooxolane-2-carboxylic acid. PubChem. Available from: [Link]
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A Senior Scientist's Comparative Guide to Enantiomeric Excess Determination of Ethyl 5-oxooxolane-2-carboxylate
This guide provides an in-depth, objective comparison of the three principal analytical techniques for determining the enantiomeric excess of Ethyl 5-oxooxolane-2-carboxylate: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Solvating Agents. We will move beyond mere protocols to explore the causality behind methodological choices, empowering researchers to select and implement the most appropriate technique for their specific needs.
Chiral High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
Chiral HPLC is arguably the most widely adopted method for enantiomeric excess determination due to its versatility, robustness, and broad applicability.[1][2] The technique's power lies in the Chiral Stationary Phase (CSP), which creates a chiral environment where the two enantiomers can be resolved.
Principle of Separation
Separation is achieved through the differential formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[3][4] For a molecule like this compound, which contains a carbonyl group and an ester moiety, polysaccharide-based CSPs are exceptionally effective.[2][4] These CSPs, typically derivatives of cellulose or amylose coated on a silica support, possess chiral grooves and cavities. Enantiomers fit into these cavities with slightly different energies of interaction—driven by hydrogen bonds, dipole-dipole interactions, and steric hindrance—leading to different retention times and, thus, separation.
Experimental Protocol: Chiral HPLC
-
System Preparation: Utilize a standard HPLC system equipped with a UV detector. The wavelength for detection should be set to a value where the analyte has sufficient absorbance (e.g., ~210 nm), as the lactone carbonyl provides a chromophore.
-
Column Selection: A polysaccharide-based column, such as a Daicel CHIRALCEL® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or CHIRALPAK® AD-H (amylose tris(3,5-dimethylphenylcarbamate)), is a highly effective starting point.[5]
-
Mobile Phase Preparation: A typical mobile phase consists of a non-polar solvent like n-hexane or heptane and a polar alcohol modifier, such as isopropanol (IPA) or ethanol. A common starting composition is 90:10 (v/v) n-Hexane:IPA. The ratio is critical; increasing the alcohol content generally decreases retention time but may also affect resolution.
-
Sample Preparation:
-
Racemic Standard (System Suitability): Prepare a solution of the racemic this compound (e.g., 1 mg/mL) in the mobile phase. This is essential to confirm that the system can separate the enantiomers.
-
Analyte Sample: Prepare the sample to be tested at a similar concentration in the mobile phase. Filter all solutions through a 0.45 µm syringe filter before injection to protect the column.[2]
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard. The system is deemed suitable if the resolution (Rs) between the two enantiomer peaks is greater than 1.5.[2]
-
Inject the analyte sample and record the chromatogram.
-
-
Data Analysis: Calculate the enantiomeric excess using the integrated peak areas (A1 and A2) of the two enantiomers:
-
ee (%) = |(A1 - A2) / (A1 + A2)| * 100
-
Data & Performance
| Parameter | Typical Value / Condition | Causality / Rationale |
| Column | CHIRALCEL® OD-H, 5 µm, 4.6 x 250 mm | Polysaccharide phases provide excellent chiral recognition for lactones via H-bonding and dipole interactions. |
| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) | Balances analyte solubility and interaction with the CSP for optimal retention and resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring efficient mass transfer. |
| Detection | UV at 210 nm | The ester and lactone carbonyl groups provide UV absorbance at lower wavelengths. |
| Retention Time (t_R) | (R)-enantiomer: ~8.5 min; (S)-enantiomer: ~10.2 min | The differential stability of the diastereomeric complexes formed with the CSP dictates retention. |
| Resolution (R_s) | > 2.0 | A value well above 1.5 indicates baseline separation, ensuring accurate peak integration. |
Workflow: Chiral HPLC Analysis
Advantages & Limitations
-
Advantages: High resolution and accuracy, broad applicability to many compound classes, non-destructive, and highly reproducible for quality control environments.[1][4]
-
Limitations: The cost of chiral columns can be high, and method development can be empirical and time-consuming, often requiring screening of multiple columns and mobile phases.
Chiral Gas Chromatography (GC): The High-Resolution Specialist
For analytes that are volatile and thermally stable, Chiral GC offers unparalleled resolving power and speed. This compound is sufficiently volatile for this technique.
Principle of Separation
Similar to HPLC, separation relies on a CSP. In GC, these are typically cyclodextrin derivatives chemically bonded or coated onto the inner wall of a fused silica capillary column.[6] The chiral cavities of the cyclodextrins form transient, diastereomeric inclusion complexes with the enantiomers. The subtle differences in the stability of these complexes cause one enantiomer to be retained longer in the column, enabling separation.
Experimental Protocol: Chiral GC
-
System Preparation: A standard GC system with a Flame Ionization Detector (FID), which is sensitive to carbon-containing compounds, is ideal.
-
Column Selection: A column with a derivatized cyclodextrin stationary phase, such as a Restek Rt-βDEXse™ or a similar column, is a good choice. These phases are known to resolve a wide variety of chiral compounds, including esters and lactones.[6]
-
Carrier Gas: Use high-purity hydrogen or helium as the carrier gas. Hydrogen often provides better efficiency and allows for faster analysis times.
-
Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of the racemic standard and the analyte in a volatile solvent like ethyl acetate or dichloromethane.
-
Analysis:
-
Set an appropriate injection port temperature (e.g., 220 °C) and detector temperature (e.g., 250 °C).
-
Implement a temperature program for the oven, for example, starting at 100 °C and ramping to 180 °C at 5 °C/min. This gradient helps ensure sharp peaks for the analytes.
-
Inject a small volume (e.g., 1 µL) of the sample.
-
-
Data Analysis: Calculate the enantiomeric excess from the integrated peak areas, identical to the HPLC method.
Data & Performance
| Parameter | Typical Value / Condition | Causality / Rationale |
| Column | Rt-βDEXse™, 30 m x 0.25 mm ID, 0.25 µm | Derivatized β-cyclodextrin provides enantioselectivity for a broad range of volatile chiral compounds.[6] |
| Carrier Gas | Hydrogen at ~40 cm/sec | Hydrogen is an efficient carrier gas, allowing for faster optimal linear velocities than helium. |
| Oven Program | 100 °C, ramp 5 °C/min to 180 °C | A temperature gradient ensures that the analyte elutes in a reasonable time with good peak shape. |
| Detector | FID at 250 °C | FID is a universal and highly sensitive detector for organic analytes. |
| Retention Time (t_R) | (R)-enantiomer: ~12.1 min; (S)-enantiomer: ~12.5 min | The small difference in retention highlights the high efficiency needed for baseline separation. |
| Resolution (R_s) | > 1.8 | High-efficiency capillary columns can achieve excellent resolution even for closely eluting peaks. |
Workflow: Chiral GC Analysis
Advantages & Limitations
-
Advantages: Exceptional resolving power, fast analysis times, and high sensitivity, requiring minimal sample.
-
Limitations: The analyte must be volatile and thermally stable. There is a risk of thermal degradation or racemization in the hot injector. Method development can be challenging.
NMR Spectroscopy with Chiral Solvating Agents (CSAs): The Absolute Method
NMR spectroscopy offers a fundamentally different approach. Instead of physical separation, it relies on chemical differentiation in solution. For this, an achiral environment is made chiral by adding a Chiral Solvating Agent (CSA).
Principle of Differentiation
In a standard NMR solvent, the (R) and (S) enantiomers of this compound are indistinguishable, producing identical spectra. Upon adding a CSA, such as (R)-2,2,2-trifluoro-1-(9-anthryl)ethanol, the agent forms rapid, reversible, non-covalent diastereomeric solvates with both enantiomers.[7][8] These diastereomeric complexes exist in different magnetic environments, causing the NMR signals of corresponding protons in each enantiomer to shift to slightly different frequencies (chemical shifts).[7] The result is a splitting of a single peak into two. The ratio of the integrals of these two new peaks directly corresponds to the enantiomeric ratio.[7]
Experimental Protocol: NMR with CSA
-
System Preparation: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.
-
Sample Preparation:
-
Dissolve a precise amount of the analyte (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
Add a molar excess (typically 2-5 equivalents) of a pure enantiomer of a CSA, such as (R)-2,2,2-trifluoro-1-(9-anthryl)ethanol, directly to the NMR tube.
-
-
Analysis:
-
Acquire another ¹H NMR spectrum after adding the CSA.
-
Identify a well-resolved proton signal in the analyte that splits into two distinct peaks. Protons adjacent to the stereocenter or carbonyl group are often the most affected.
-
-
Data Analysis: Carefully integrate the two separated signals (I1 and I2). The enantiomeric excess is calculated from these integrals:
-
ee (%) = |(I1 - I2) / (I1 + I2)| * 100
-
Data & Performance
| Parameter | Typical Value / Condition | Causality / Rationale |
| Spectrometer | 400 MHz ¹H NMR | Higher field strength improves the resolution of the split signals. |
| Solvent | CDCl₃ | A common, non-coordinating solvent that will not interfere with the CSA-analyte interaction. |
| Chiral Agent | (R)-2,2,2-trifluoro-1-(9-anthryl)ethanol | The anthryl group provides a strong anisotropic effect, which is key to inducing observable chemical shift differences.[7] |
| Monitored Signal | Proton at C2 (the stereocenter) | This proton is most likely to experience a significant change in its chemical environment upon complexation. |
| Shift Difference (Δδ) | 0.05 - 0.1 ppm | The magnitude of the split depends on the strength of the diastereomeric interaction and the CSA used. |
Workflow: NMR with CSA Analysis
Advantages & Limitations
-
Advantages: Provides a direct, absolute measurement of the enantiomeric ratio without the need for a racemic or enantiopure standard for calibration. The method is non-destructive and relatively fast once a suitable CSA is identified.
-
Limitations: Requires a significantly larger sample amount and is less sensitive than chromatographic methods. Peak broadening or signal overlap can complicate integration and reduce accuracy.[7] Finding an effective CSA may require screening.
Comparative Summary and Method Selection
The choice of analytical method is dictated by the specific requirements of the research. No single technique is universally superior; each presents a unique balance of performance characteristics.
| Feature | Chiral HPLC | Chiral GC | NMR with CSA |
| Principle | Physical Separation | Physical Separation | Chemical Differentiation |
| Resolution | Very Good to Excellent | Excellent to Superior | Moderate |
| Sensitivity | High (µg/mL) | Very High (ng/mL) | Low (mg/mL) |
| Analysis Speed | 10-20 min | 10-30 min | 5-15 min |
| Sample Req. | Low (µg) | Very Low (ng) | High (mg) |
| Need for Standard | Racemic standard required | Racemic standard required | Not required |
| Key Advantage | Versatility & Robustness | Highest Resolution & Speed | Absolute Method |
| Key Limitation | Cost of columns | Analyte must be volatile | Low sensitivity & accuracy |
-
For routine quality control, high-throughput screening, and preparative-scale analysis , Chiral HPLC is the method of choice. Its robustness, reliability, and broad applicability make it the industry standard.
-
When exceptionally high resolution is required to separate closely related impurities or when sample volume is extremely limited, Chiral GC is the superior option, provided the analyte is thermally stable.
-
For structural confirmation, mechanistic studies, or when an enantiopure or racemic standard is unavailable , NMR with a Chiral Solvating Agent is an invaluable tool. It provides a true, absolute measurement of the enantiomeric ratio in the sample.
By understanding the fundamental principles, practical workflows, and inherent trade-offs of each technique, researchers can confidently select the optimal method to accurately and reliably determine the enantiomeric excess of this compound, ensuring the integrity and success of their scientific endeavors.
References
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Pirkle, W. H., & Hoover, D. J. (1982). Nuclear magnetic resonance determination of enantiomeric composition and absolute configuration of γ-lactones using chiral 2,2,2-trifluoro-1-(9-anthryl)ethanol. The Journal of Organic Chemistry, 47(19), 3677–3683. [Link]
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Jabeen, F., Tijjani, A., & Al-Ghamdi, K. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Pharmaceuticals, 16(9), 1192. [Link]
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Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a new chiral reagent for the determination of enantiomeric excess and absolute configuration of alcohols and amines. The Journal of Organic Chemistry, 34(9), 2543–2549. [Link]
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Matarashvili, I., & Blazicek, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 155-164. [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations Guide. Phenomenex. [Link]
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University of Bath. (n.d.). Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Amino Acids. [Link]
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Ghanem, A., & Aboul-Enein, H. Y. (2004). Chiral Separation Techniques: A Practical Approach. ResearchGate. [Link]
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Boykin, D. W. (1989). 17O NMR SPECTROSCOPY OF LACTONES. Magnetic Resonance in Chemistry, 27(2), 170-172. [Link]
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You, L., Berman, J. S., & Anslyn, E. V. (2006). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 128(14), 4544–4545. [Link]
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Sui, J., Wang, N., Wang, J., Huang, X., Wang, T., Zhou, L., & Hao, H. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10457-10481. [Link]
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Maloň, P., Kapitán, J., & Bouř, P. (2022). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. Molecules, 27(10), 3123. [Link]
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Shcherbakova, E. G., Brega, V., & Anslyn, E. V. (2016). Determination of enantiomeric excess of carboxylates by fluorescent macrocyclic sensors. Chemical Science, 7(3), 2339–2346. [Link]
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Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
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Di Iorio, N., Metola, P., Johnson, C. P., & Anslyn, E. V. (2023). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 10(6), 1386-1392. [Link]
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Schwaiger, L., Jaekel, A., Legelli, M., & Wirtz, M. (2025). Why Settle for One Column if You Can Have Five?—Method Development for the Separation of Vitamin A Acetate Isomers Utilizing Stationary Phase Optimized Selectivity Liquid Chromatography. Chromatographia. [Link]
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Guo, J., Tivel, K. L., & Nafie, L. A. (2007). Application of chiral technology in a pharmaceutical company. Enantiomeric separation and spectroscopic studies of key asymmetric intermediates using a combination of techniques. Phenylglycidols. Chirality, 19(9), 716-30. [Link]
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Stoltz, B. M., et al. (n.d.). Supporting Information: Palladium-Catalyzed Enantioselective Decarboxylation. Caltech. [Link]
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Reddy, P. R., & Kumar, V. S. (2018). Development of recyclable chiral macrocyclic metal complexes for asymmetric aminolysis of epoxides: application for the synthesis. New Journal of Chemistry, 42(15), 12513-12524. [Link]
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A Comparative Analysis of the Reactivity of Ethyl 5-oxooxolane-2-carboxylate and Acyclic Esters for the Research Scientist
For researchers, scientists, and professionals in drug development, the selection of starting materials and intermediates is a critical decision that profoundly influences the efficiency, yield, and stereochemical outcome of a synthetic pathway. Ethyl 5-oxooxolane-2-carboxylate, a substituted γ-butyrolactone, presents a unique combination of functionalities—a lactone (cyclic ester) and a keto group—making it a versatile building block. However, its cyclic nature imparts distinct reactivity profiles compared to more common acyclic esters such as ethyl acetate. This guide provides an in-depth, objective comparison of the reactivity of this compound with other esters, supported by experimental data and mechanistic insights to inform your experimental design.
Structural Considerations: The Source of Divergent Reactivity
The fundamental difference in reactivity between this compound and an acyclic ester like ethyl acetate stems from its cyclic structure. The five-membered lactone ring in this compound is subject to ring strain, a consequence of the deviation of bond angles from the ideal sp3 and sp2 geometries. This inherent strain makes the lactone more susceptible to nucleophilic attack and ring-opening reactions compared to its less constrained acyclic counterparts.
Furthermore, the ester group within the lactone is locked in a cis (or more accurately, an (E)) conformation. Acyclic esters, in contrast, predominantly adopt a more stable trans (or (Z)) conformation, which minimizes dipole-dipole repulsions. This conformational rigidity of the lactone contributes to its higher ground-state energy and, consequently, a lower activation barrier for reactions that release this strain.
Comparative Reactivity Analysis
This section will delve into a comparative analysis of the reactivity of this compound and acyclic esters in several key chemical transformations. Where specific data for this compound is not available, γ-butyrolactone will be used as a close proxy, given the similar ring system.
Hydrolysis: A Quantitative Look at Ring Strain Effects
The hydrolysis of esters to their corresponding carboxylic acids is a fundamental reaction, often catalyzed by acid or base. In the context of lactones, this reaction leads to the formation of a hydroxy acid. The rate of hydrolysis is a direct indicator of the electrophilicity of the carbonyl carbon and the stability of the ester.
Under alkaline conditions (saponification), the hydrolysis of γ-butyrolactone is significantly faster than that of its acyclic analogue, ethyl acetate. This is attributed to the release of ring strain upon the formation of the tetrahedral intermediate.
| Compound | Solvent System | Rate Constant (k) at 25°C (dm³ mol⁻¹ s⁻¹) |
| γ-Butyrolactone | 90% DMSO - 10% H₂O | 1.32 x 10⁻¹ |
| Ethyl Acetate | 90% DMSO - 10% H₂O | 1.15 x 10⁻² |
| γ-Butyrolactone | 70% Ethanol - 30% H₂O | 2.45 x 10⁻² |
| Ethyl Acetate | 70% Ethanol - 30% H₂O | 1.20 x 10⁻³ |
Data synthesized from a comparative study on the alkaline hydrolysis of lactones and their open-chain analogues.[1]
The data clearly illustrates that γ-butyrolactone hydrolyzes more than an order of magnitude faster than ethyl acetate in both aqueous DMSO and aqueous ethanol. This enhanced reactivity is a critical consideration for protecting group strategies and reaction work-up procedures.
Experimental Protocol: Determination of Saponification Rate Constant
This protocol outlines a general procedure for determining the rate constant of alkaline hydrolysis of an ester.
-
Preparation of Solutions: Prepare equimolar solutions of the ester (e.g., this compound or ethyl acetate) and a base (e.g., sodium hydroxide) in a suitable solvent system (e.g., 70% ethanol - 30% water).
-
Reaction Initiation: Mix equal volumes of the ester and base solutions in a thermostatted reaction vessel at a constant temperature (e.g., 25°C). Start a timer immediately upon mixing.
-
Aliquoting and Quenching: At regular time intervals (e.g., every 5, 10, 15, 30, and 60 minutes), withdraw a known volume of the reaction mixture (aliquot) and quench the reaction by adding it to a flask containing a known excess of a standard acid solution (e.g., hydrochloric acid).
-
Titration: Immediately titrate the unreacted acid in the quenching flask with a standardized sodium hydroxide solution using a suitable indicator (e.g., phenolphthalein).
-
Data Analysis: The concentration of the ester at each time point can be calculated from the titration data. A plot of 1/[Ester] versus time will yield a straight line for a second-order reaction, with the slope being equal to the rate constant, k.
Caption: Workflow for the kinetic analysis of ester hydrolysis.
Transesterification: A Gateway to Diverse Functionalization
Transesterification, the conversion of one ester to another by reaction with an alcohol, is a reversible reaction that is typically catalyzed by an acid or a base.[2] The equilibrium of this reaction is often driven by using a large excess of the reactant alcohol or by removing the alcohol byproduct.
While specific kinetic data for the transesterification of this compound is scarce, the principles governing its reactivity can be inferred from its structure. The inherent ring strain of the lactone is expected to make it a more favorable acyl donor compared to a simple acyclic ester.
For instance, in acid-catalyzed transesterification, the protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon. The subsequent nucleophilic attack by the alcohol is the rate-determining step. Given the higher ground-state energy of the lactone, the activation energy for this step is anticipated to be lower than for an acyclic ester.
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The Strategic Advantage of Ethyl 5-oxooxolane-2-carboxylate in Asymmetric Synthesis: A Comparative Guide
In the intricate world of multi-step synthesis, the choice of starting materials is a critical determinant of efficiency, cost-effectiveness, and the final product's stereochemical purity. For researchers and professionals in drug development, navigating the myriad of available building blocks can be a daunting task. This guide provides an in-depth technical comparison of the efficacy of Ethyl 5-oxooxolane-2-carboxylate, a versatile chiral lactone, in the asymmetric synthesis of bioactive molecules. We will focus on a case study of the synthesis of (R)-α-Lipoic Acid, a potent antioxidant, to objectively evaluate the performance of this starting material against established alternative routes.
The Central Role of this compound: A Gateway to Chiral Architectures
This compound, particularly its chiral enantiomers, serves as a valuable C5 synthon in organic synthesis. Its inherent chirality and the presence of two distinct functional groups—an ester and a lactone—provide a powerful handle for stereocontrolled transformations. The lactone can be readily opened to reveal a diol or a hydroxy acid, while the ester group allows for chain extension and modification. This dual functionality makes it a strategic starting point for the synthesis of a wide range of complex molecules, including natural products and pharmaceuticals.
Case Study: Enantioselective Synthesis of (R)-α-Lipoic Acid
(R)-α-Lipoic acid is the biologically active enantiomer of lipoic acid and is widely used as a dietary supplement and therapeutic agent. Its synthesis presents a common challenge in asymmetric synthesis: the efficient installation of a single stereocenter. We will compare a synthetic route commencing with Ethyl (R)-5-oxooxolane-2-carboxylate against a well-established alternative that employs Sharpless asymmetric epoxidation.
Route 1: Synthesis of (R)-α-Lipoic Acid via Ethyl (R)-5-oxooxolane-2-carboxylate
This synthetic pathway leverages the inherent chirality of Ethyl (R)-5-oxooxolane-2-carboxylate to construct the key intermediate, (R)-6,8-dihydroxyoctanoic acid. The following workflow illustrates the key transformations:
Caption: Synthetic workflow for (R)-α-Lipoic Acid starting from Ethyl (R)-5-oxooxolane-2-carboxylate.
This route capitalizes on the stereocenter already present in the starting material, thus avoiding the need for a resolution step or an asymmetric catalyst in the initial stages. The key is the efficient conversion of the lactone to the required diol intermediate.
Route 2: Alternative Synthesis via Sharpless Asymmetric Epoxidation
A common and powerful alternative for introducing chirality is the Sharpless asymmetric epoxidation of an achiral allylic alcohol. This method has been successfully applied to the synthesis of (R)-α-lipoic acid.[1] The general workflow is as follows:
Caption: Alternative synthetic workflow for (R)-α-Lipoic Acid using Sharpless Asymmetric Epoxidation.
This route is highly effective in establishing the desired stereocenter with high enantioselectivity. However, it requires the use of stoichiometric chiral reagents and a transition metal catalyst.
Comparative Analysis: A Head-to-Head Evaluation
To provide a clear and objective comparison, the following table summarizes the key performance indicators for both synthetic routes. The data presented is a synthesis of typical yields and conditions reported in the literature for analogous transformations.
| Parameter | Route 1: Ethyl (R)-5-oxooxolane-2-carboxylate | Route 2: Sharpless Asymmetric Epoxidation |
| Starting Material | Chiral, readily available | Achiral, requires synthesis |
| Source of Chirality | Inherent in starting material | Asymmetric catalyst/reagent |
| Number of Steps | Generally shorter | Can be longer depending on synthesis of starting alcohol |
| Overall Yield | Potentially higher due to fewer steps | Can be high, but dependent on the efficiency of each step |
| Key Transformation | Stereospecific ring opening | Enantioselective epoxidation |
| Reagents & Conditions | Grignard reagents, standard oxidants/reductants | Ti(OiPr)4, chiral tartrate, hydroperoxide |
| Cost-Effectiveness | Potentially more cost-effective if starting material is inexpensive | Can be more expensive due to catalyst and chiral ligand costs |
| Scalability | Generally good | Can be challenging due to catalyst loading and workup |
| Waste Generation | Moderate | Can generate more metallic and organic waste |
Experimental Protocols
To ensure scientific integrity and enable replication, detailed experimental protocols for key steps in both syntheses are provided below.
Protocol 1: Synthesis of a Key Intermediate from Ethyl (R)-5-oxooxolane-2-carboxylate (Illustrative)
Step 1: Reductive Opening of the Lactone
-
To a solution of Ethyl (R)-5-oxooxolane-2-carboxylate (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add DIBAL-H (1.1 eq, 1.0 M in hexanes) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir until two clear layers form.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude lactol.
Step 2: Grignard Addition to the Lactol
-
To a solution of the crude lactol from Step 1 in anhydrous THF at 0 °C, add a solution of allylmagnesium bromide (1.5 eq, 1.0 M in THF) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding diol.
Protocol 2: Sharpless Asymmetric Epoxidation of an Allylic Alcohol (General Procedure)[1]
-
To a solution of the achiral allylic alcohol (1.0 eq) in anhydrous dichloromethane at -20 °C, add titanium(IV) isopropoxide (0.1 eq) and (+)-diethyl tartrate (0.12 eq).
-
Stir the mixture for 30 minutes at -20 °C.
-
Add a solution of tert-butyl hydroperoxide (1.5 eq, 5.5 M in decane) dropwise, maintaining the temperature below -20 °C.
-
Stir the reaction at -20 °C for 4-6 hours, monitoring by TLC.
-
Quench the reaction by adding a 10% aqueous solution of tartaric acid and stir vigorously for 1 hour at room temperature.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude epoxy alcohol by column chromatography on silica gel.
Conclusion: The Strategic Choice for Efficient Asymmetric Synthesis
This comparative guide demonstrates that this compound offers a compelling and efficient entry point for the asymmetric synthesis of complex molecules like (R)-α-lipoic acid. Its primary advantage lies in the use of a readily available chiral building block, which can streamline the synthetic sequence and potentially improve the overall yield and cost-effectiveness.
While the Sharpless asymmetric epoxidation is a powerful and well-established method for inducing chirality, the route starting from this compound presents a more atom-economical approach by carrying the stereochemical information from the very beginning of the synthesis. For researchers and drug development professionals, the choice between these routes will ultimately depend on factors such as the cost and availability of starting materials, the desired scale of the synthesis, and the specific expertise and resources available in the laboratory. However, the strategic use of chiral synthons like this compound should be a primary consideration for any multi-step synthesis where stereochemical control is paramount.
References
-
Bullock, M. W., et al. (1952). The Synthesis of α-Lipoic Acid. Journal of the American Chemical Society, 74(13), 3455–3455. [Link]
-
Chavan, S. P., et al. (2004). Enantioselective synthesis of (R)-(+)-α-lipoic acid. Tetrahedron: Asymmetry, 15(19), 3041-3044. [Link]
-
Gao, Y., et al. (1987). A practical synthesis of R-(+)-.alpha.-lipoic acid. Journal of the American Chemical Society, 109(19), 5765-5780. [Link]
-
Fadnavis, N. W., et al. (1997). Lipase from Candida rugosa catalyzed enantioselective esterification of racemic α-lipoic acid. Tetrahedron: Asymmetry, 8(21), 3591-3594. [Link]
- Du, W., Pan, L., & Cheng, M. (2003). Synthesis of itopride. Shenyang Yaoke Daxue Xuebao, 20(4), 260-261.
-
Prakash, N., et al. (2018). An Efficient and Improved Process for the Synthesis of Itopride Hydrochloride and Trimethobenzamide Hydrochloride. Current Organic Synthesis, 15(7), 1013-1017. [Link]
Sources
A Senior Application Scientist's Guide to the Synthesis of α-Alkyl-γ-Butyrolactones: A Cost-Benefit Analysis of Ethyl 5-oxooxolane-2-carboxylate
For researchers and professionals in drug development and fine chemical synthesis, the γ-butyrolactone motif is a ubiquitous and valuable scaffold.[1] The strategic introduction of functional groups, particularly at the α-position, is a critical step in the synthesis of numerous bioactive molecules. This guide provides an in-depth cost-benefit analysis of a key starting material, Ethyl 5-oxooxolane-2-carboxylate (also known as ethyl 5-oxotetrahydrofuran-2-carboxylate), compared to a more traditional alternative, for the synthesis of α-substituted γ-butyrolactones.
Our analysis will focus on a representative target molecule: α-allyl-γ-butyrolactone . We will objectively compare two primary synthetic routes, providing experimental protocols, cost breakdowns, and a clear rationale for choosing the optimal pathway based on project-specific needs such as budget, scale, and available equipment.
The Central Question: Pre-activated vs. Commodity Starting Materials
The core of our analysis hinges on a classic synthetic dilemma: Is it more efficient to use a highly functionalized, expensive starting material that simplifies the synthetic route, or to begin with a cheap, abundant commodity chemical that requires more complex and potentially lower-yielding transformations?
-
Route A employs this compound (E5O2C), a β-keto ester integrated within a lactone ring. The acidity of the α-proton makes it readily amenable to alkylation under standard conditions.
-
Route B utilizes γ-Butyrolactone (GBL), a widely available and inexpensive solvent and chemical intermediate. Its α-proton is significantly less acidic, necessitating the use of strong, non-nucleophilic bases at cryogenic temperatures.
The logical workflow for deciding between these pathways can be visualized as follows:
Caption: Decision workflow for selecting a synthetic route.
Route A: The High-Cost, High-Convenience Pathway
This route leverages the built-in reactivity of this compound (E5O2C). The presence of the β-ester activates the α-proton, allowing for deprotonation with common bases like sodium hydride (NaH) or sodium ethoxide (NaOEt) at ambient temperatures. The subsequent alkylation and decarboxylation steps are typically high-yielding and straightforward.
Caption: Synthetic pathway for Route A.
Experimental Protocol: Route A
-
Alkylation:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) and anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous THF dropwise. Causality: The α-proton is sufficiently acidic (pKa ≈ 11-13) to be removed by NaH. Adding the substrate slowly to the base prevents dangerous exotherms and uncontrolled hydrogen gas evolution.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases, indicating complete formation of the enolate.
-
Cool the reaction back to 0°C and add allyl bromide (1.2 eq.) dropwise.
-
Stir at room temperature overnight. Monitor reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Hydrolysis and Decarboxylation (Krapcho Conditions):
-
Combine the crude alkylated intermediate with lithium chloride (3.0 eq.), dimethyl sulfoxide (DMSO), and a small amount of water (2.0 eq.).
-
Heat the mixture to 150-170°C and stir for several hours. Causality: This is a classic Krapcho decarboxylation. The chloride ion attacks the ethyl ester, forming an ethyl chloride intermediate, while the carboxylate is eliminated as CO₂, a thermodynamically favorable process.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Cool the mixture, dilute with water, and extract multiple times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product via vacuum distillation or column chromatography to yield pure α-allyl-γ-butyrolactone.
-
Route B: The Low-Cost, High-Complexity Pathway
This approach starts with the inexpensive commodity chemical γ-Butyrolactone (GBL). The α-protons are not activated (pKa ≈ 25-27), requiring a potent, sterically hindered base like lithium diisopropylamide (LDA) to achieve deprotonation without competing nucleophilic attack at the ester carbonyl. This necessitates anhydrous conditions and cryogenic temperatures.
Caption: Synthetic pathway for Route B.
Experimental Protocol: Route B
-
Enolate Formation and Alkylation:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous THF and diisopropylamine (1.1 eq.).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq.) dropwise. Stir for 30 minutes at -78°C to generate LDA in situ. Causality: LDA is a strong, non-nucleophilic base ideal for creating kinetic enolates. It must be prepared fresh and kept cold to prevent decomposition.
-
Add a solution of γ-Butyrolactone (1.0 eq.) in anhydrous THF dropwise to the LDA solution at -78°C. Stir for 1 hour. Causality: Adding the lactone to the base ensures the base is always in excess, preventing self-condensation of the lactone. The low temperature is critical for maintaining the stability of the lithium enolate.
-
Slowly add allyl bromide (1.2 eq.). Allow the reaction to stir at -78°C for 2-4 hours, then slowly warm to room temperature overnight.
-
Monitor the reaction by TLC or GC-MS.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Perform an aqueous workup as described in Route A.
-
Purify the crude product via vacuum distillation or column chromatography.[2]
-
Comparative Analysis: Cost, Yield, and Practicality
The choice between these routes becomes clear when we analyze the quantitative and qualitative factors side-by-side.
Cost Analysis (Estimated)
| Reagent | Route A Cost (per mole of product) | Route B Cost (per mole of product) | Justification / Source |
| Primary Starting Material | ~$80,000 (assuming $1250/g) | ~$12 (assuming $73.20/500g) | E5O2C is a specialty chemical. GBL is a commodity. |
| Base | ~$10 (NaH) | ~$25 (n-BuLi + Diisopropylamine) | Standard reagent pricing. |
| Allylating Agent | ~$15 (Allyl Bromide) | ~$15 (Allyl Bromide) | Standard reagent pricing. |
| Solvents & Other Reagents | ~$50 (Anhydrous THF, DMSO, LiCl) | ~$20 (Anhydrous THF) | DMSO and LiCl add cost to Route A. |
| Estimated Total Reagent Cost | ~$80,085 | ~$72 | - |
Note: Costs are high-level estimates based on catalog prices for research quantities and are subject to change. Bulk purchasing for Route B would dramatically decrease its cost further, while the cost for Route A is unlikely to decrease significantly.
Performance and Practicality Comparison
| Parameter | Route A (from E5O2C) | Route B (from GBL) | Expertise & Experience Insights |
| Starting Material Cost | Prohibitively High | Extremely Low | The single most important differentiating factor. Route A is non-viable for anything beyond exploratory, microscale synthesis unless the cost of E5O2C drops precipitously. |
| Number of Steps | 2 (Alkylation, Decarboxylation) | 1 (Alkylation) | Route B is technically shorter, but the single step is far more demanding. The decarboxylation in Route A is an extra synthetic operation. |
| Plausible Overall Yield | 70-85% | 65-80% | Alkylation of activated α-carbons followed by decarboxylation is generally very efficient. LDA-mediated alkylations can be high-yielding but are sensitive to conditions. |
| Reaction Conditions | Mild (0°C to RT for alkylation) | Harsh (Cryogenic, -78°C) | The need for a -78°C bath for Route B adds significant operational complexity and is difficult to scale up. |
| Base Handling & Safety | NaH: Flammable solid, requires care. | n-BuLi: Pyrophoric liquid, requires advanced handling techniques. | n-BuLi is significantly more hazardous than NaH, requiring rigorous administrative and engineering controls. |
| Scalability | Poor (due to cost) | Good (operationally challenging) | While the conditions are harsh, the low cost of GBL makes Route B the only feasible option for producing the target at scale. |
Conclusion and Recommendation
From a cost-benefit perspective, the use of This compound (Route A) is unequivocally disadvantageous for the synthesis of simple α-alkyl-γ-butyrolactones . The astronomical cost of the starting material cannot be justified by the modest benefits of milder reaction conditions. The convenience of avoiding cryogenic temperatures is vastly outweighed by a >1000-fold increase in reagent cost.
Recommendation:
-
For nearly all applications , from academic research to industrial production, Route B (alkylation of γ-Butyrolactone) is the superior method. While it demands expertise in handling pyrophoric reagents and operating at low temperatures, the economic advantages are overwhelming. The challenges are operational and can be overcome with standard laboratory equipment and safety protocols.
-
The only conceivable scenario for using Route A would be if a specific, complex, and highly valuable derivative of E5O2C were already in hand, and the subsequent decarboxylation was required on a very small scale where material cost was irrelevant. Another possibility is in the synthesis of certain chiral structures where the starting lactone is derived from a chiral source like glutamic acid, and this stereocenter must be preserved.[3]
References
-
Carl ROTH. (n.d.). Diethyl malonate, 250 ml. Retrieved January 12, 2026, from [Link]
- Herrmann, J. L., & Schlessinger, R. H. (1973). α-Alkylation of γ-butyrolactone. Tetrahedron Letters, 14(26), 2429-2432.
-
Lee, Y. R., & Kim, J. H. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Molecules, 26(5), 1475. Retrieved January 12, 2026, from [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 5-oxooxolane-2-carboxylate
Welcome to your essential safety and operational guide for handling Ethyl 5-oxooxolane-2-carboxylate (CAS 18463-38-2). As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This guide moves beyond a simple checklist, offering a procedural and causal framework for the safe handling of this chemical, ensuring both personal safety and experimental validity.
Hazard Profile: Understanding the "Why" Behind the PPE
This compound is a gamma-lactone that presents specific, non-negotiable hazards that dictate our safety protocols.[1] Understanding these risks is the first step in mitigating them effectively. The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Skin Irritation (H315): Causes skin irritation upon direct contact.[1]
-
Serious Eye Irritation (H319): Can cause significant, potentially damaging, eye irritation.[1][2]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if vapors or aerosols are inhaled.[1]
These classifications are not merely administrative; they are a direct reflection of the chemical's reactivity with biological tissues. The ester and lactone functionalities can interact with proteins and membranes, leading to the observed irritant effects. Therefore, our protective strategy is one of complete barrier creation.
| Hazard Classification | GHS Code | Required Protective Action |
| Skin Corrosion/Irritation | H315 | Prevent all skin contact with appropriate gloves and lab coat. |
| Serious Eye Damage/Irritation | H319 | Prevent any eye exposure with chemical splash goggles. |
| Specific Target Organ Toxicity | H335 | Avoid inhalation of vapors by working in a ventilated area. |
The Core Ensemble: Your Personal Protective Equipment
Your PPE is your primary defense. The following recommendations are based on established safety standards and the specific chemical properties of this compound.
Eye and Face Protection: The Non-Negotiable Barrier
Standard safety glasses are insufficient. You must wear chemical splash goggles that provide a complete seal around the eyes, conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[3]
-
Causality: The H319 classification indicates a risk of serious irritation.[1] Goggles with indirect ventilation are critical as they prevent splashes from entering from the top or sides, a common failure point for standard safety glasses. In procedures with a high risk of splashing, a face shield should be worn in addition to goggles.[4]
Skin and Body Protection: A Multi-Layered Defense
Your defense against skin contact (H315) relies on a combination of appropriate gloves and body coverings.
-
Gloves: Use chemical-resistant gloves , such as nitrile rubber.[5] Always inspect gloves for tears or punctures before use.[6] The principle of "breakthrough time" is critical; for prolonged work, consider changing gloves periodically, as no material offers indefinite protection. Remove gloves using a technique that avoids skin contact with the contaminated exterior and wash hands thoroughly after removal.[6]
-
Laboratory Coat: A clean, buttoned lab coat serves as a removable barrier that protects your personal clothing and skin from incidental contact and minor spills.
-
Apparel: Long pants and closed-toe shoes are mandatory to ensure maximum skin coverage.[4]
Respiratory Protection: Engineering Controls as the First Line
The risk of respiratory irritation (H335) is best managed through engineering controls.[1]
-
Primary Method: All handling of this compound should be conducted within a certified chemical fume hood or in a well-ventilated laboratory.[4][6] This is the most effective way to prevent the accumulation of vapors in your breathing zone.
-
Secondary Method: If engineering controls are insufficient or not available (e.g., during a large spill cleanup), a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors should be used.[4]
Operational Plan: From Bench to Disposal
Safe handling is a complete workflow, from preparation to waste disposal. The following diagram and steps outline this critical path.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol
-
Preparation: Before beginning, ensure you have read and understood the Safety Data Sheet (SDS).[4] Verify that your chemical fume hood is operational and that all necessary PPE is available and in good condition.
-
Handling: Conduct all transfers and manipulations inside the fume hood to minimize inhalation exposure.[4] Avoid direct contact with skin and eyes.[6]
-
Storage: Keep the container tightly closed when not in use to prevent the release of vapors.[7] Store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[6][7]
-
Spill Response: In case of a small spill, contain it with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ensure adequate ventilation. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.
Disposal Plan: Responsible Waste Management
Improper disposal poses a significant risk to the environment and public health.[8]
-
Chemical Waste: All waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.[6][8]
-
Contaminated Materials: This includes used gloves, absorbent materials from spills, and any other disposable items that have come into contact with the chemical. These items must also be disposed of as hazardous chemical waste.[9]
-
Disposal Protocol: Do not discharge to sewer systems.[6] Follow all local, regional, and national regulations for chemical waste disposal, which typically involves collection by a licensed chemical waste management company or your institution's EHS department.[5][8]
By adhering to these scientifically grounded procedures, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
-
This compound | C7H10O4 | CID 305551 . PubChem, National Institutes of Health. [Link]
-
SAFETY DATA SHEET . Evonik. [Link]
-
Recommended PPE to handle chemicals . Bernardo Ecenarro. [Link]
-
5 Types of PPE for Hazardous Chemicals . Hazmat School. [Link]
-
Guidelines for Explosive and Potentially Explosive Chemicals: Safe Storage and Handling . Florida Atlantic University. [Link]
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- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. msds.evonik.com [msds.evonik.com]
- 6. chemicalbook.com [chemicalbook.com]
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- 8. Chemical Waste | Environment, Health & Safety [ehs.ucsf.edu]
- 9. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
